molecular formula C21H36O4 B1670898 Doxaprost CAS No. 51953-95-8

Doxaprost

货号: B1670898
CAS 编号: 51953-95-8
分子量: 352.5 g/mol
InChI 键: KTEHTTNELUAQFC-AHRHGKHWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxaprost is a synthetic prostaglandin analogue intended for use in laboratory research settings. As a member of the prostaglandin family, this compound is of significant interest for studying a wide range of physiological processes. Prostaglandins are lipid-derived autacoids that function as potent, localized signaling molecules, playing key roles in regulating smooth muscle activity, inflammation, and cellular growth pathways. Researchers can utilize this compound to investigate these mechanisms in vitro or in vivo within controlled experimental models. Its applications may include explorations in fields such as immunology, smooth muscle pharmacology, and reproductive biology. This product is provided strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

51953-95-8

分子式

C21H36O4

分子量

352.5 g/mol

IUPAC 名称

7-[(1R,2R)-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)/b16-14+/t17-,18-,21+/m1/s1

InChI 键

KTEHTTNELUAQFC-AHRHGKHWSA-N

SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

手性 SMILES

CCCCC[C@@](C)(/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O

规范 SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

AY-24559, Doxaprost

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Doxaprost in Uterine Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific mechanism of action of Doxaprost on uterine smooth muscle is scarce. Based on its nomenclature, this compound is presumed to be a prostaglandin E2 (PGE2) analogue. Therefore, this document outlines the well-established mechanisms of PGE2 and its analogues in uterine smooth muscle, which represents the putative mechanism of action for this compound.

Prostaglandin E2 (PGE2) plays a crucial and complex role in female reproductive physiology, particularly in regulating uterine smooth muscle (myometrial) contractility. Its effects are mediated by a family of four distinct G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The overall effect of a PGE2 analogue like this compound on the uterus—whether contraction or relaxation—is determined by the relative expression levels of these receptor subtypes in the myometrium and their corresponding intracellular signaling pathways.

Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways in the Myometrium

The diverse actions of PGE2 in the uterus are a direct result of its interaction with the four EP receptor subtypes, each coupled to a different G-protein and, consequently, a distinct second messenger system.[1][2]

  • EP1 Receptor: This receptor is coupled to the Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.[2][3]

  • EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to the Gs protein. Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). In smooth muscle, cAMP activates protein kinase A (PKA), which phosphorylates several downstream targets that ultimately promote muscle relaxation. This includes the inhibition of myosin light chain kinase (MLCK) and the promotion of Ca2+ sequestration and efflux.[3][4][5]

  • EP3 Receptor: The EP3 receptor is unique in that it primarily couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This reduction in the relaxatory cAMP signal can contribute to a contractile response. Furthermore, various splice variants of the EP3 receptor exist, some of which have been shown to couple to Gq, thereby increasing intracellular Ca2+ and promoting contraction.[2][3][5]

The net effect of a PGE2 analogue on uterine contractility depends on the balance of these opposing signals. During pregnancy and labor, the expression levels of these receptors can change, influencing the uterine response to prostaglandins.[1]

Quantitative Data on Prostaglandin Receptor Signaling in Uterine Smooth Muscle

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the general effects and signaling pathways of the EP receptor subtypes in uterine smooth muscle.

Receptor SubtypeG-Protein CouplingPrimary Second MessengerEffect on Intracellular Ca2+Effect on Intracellular cAMPOverall Effect on Uterine Contraction
EP1 Gq/11Inositol Trisphosphate (IP3)No direct effectContraction
EP2 GsCyclic AMP (cAMP)↓ (indirectly)Relaxation
EP3 Gi (predominantly)-↑ (via some splice variants)Contraction
EP4 GsCyclic AMP (cAMP)↓ (indirectly)Relaxation

Experimental Protocols for Assessing Uterine Smooth Muscle Contractility

The effects of prostaglandin analogues on uterine smooth muscle are typically investigated using a combination of in vitro and ex vivo experimental models.

3.1. Isolated Organ Bath for Myometrial Contractility

This is a classic pharmacological technique to measure the direct effect of a compound on muscle contractility.[6][7]

  • Tissue Preparation: Myometrial biopsies are obtained from patients undergoing procedures like cesarean sections, with informed consent. Small, longitudinal strips of myometrium are carefully dissected.

  • Mounting: The muscle strips are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is attached to a force transducer.

  • Equilibration and Stimulation: The strips are allowed to equilibrate under a set tension until they develop stable, spontaneous contractions. The effect of a test compound like a prostaglandin analogue can then be assessed on these spontaneous contractions. Alternatively, contractions can be induced with an agonist like oxytocin, and the modulatory effect of the test compound is measured.[4]

  • Data Acquisition and Analysis: The force transducer records changes in tension (contraction and relaxation). The data is digitized and recorded. Key parameters analyzed include the amplitude (force) of contractions, the frequency of contractions, the duration of contractions, and the area under the curve (a measure of total contractile activity).[7]

3.2. Second Messenger Assays in Cultured Uterine Smooth Muscle Cells

To elucidate the specific signaling pathways involved, experiments are often performed on primary cultures of human uterine smooth muscle cells.

  • Cell Culture: Myometrial cells are isolated from tissue biopsies and cultured in appropriate media until they form a confluent monolayer.

  • Calcium Imaging: To measure changes in intracellular Ca2+, cells are loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM). After stimulation with the prostaglandin analogue, changes in fluorescence are measured using a fluorometer or a fluorescence microscope, which correspond to changes in intracellular Ca2+ concentration.[2]

  • cAMP Measurement: To quantify changes in cAMP levels, cultured cells are treated with the test compound. The cells are then lysed, and the concentration of cAMP in the lysate is determined using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).[2]

Visualizations of Signaling Pathways

The following diagrams illustrate the putative signaling pathways activated by a prostaglandin E2 analogue in uterine smooth muscle cells.

EP1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analogue) EP1 EP1 Receptor This compound->EP1 Binds Gq Gq Protein EP1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca_increase ↑ [Ca²⁺]i SR->Ca_increase Releases Ca²⁺ Ca_release Ca²⁺ Release Contraction Muscle Contraction Ca_increase->Contraction Initiates

Caption: Putative EP1 receptor signaling pathway in uterine smooth muscle.

EP2_EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analogue) EP2_EP4 EP2 / EP4 Receptors This compound->EP2_EP4 Binds Gs Gs Protein EP2_EP4->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Muscle Relaxation PKA->Relaxation Promotes

Caption: Putative EP2/EP4 receptor signaling pathway in uterine smooth muscle.

EP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analogue) EP3 EP3 Receptor This compound->EP3 Binds Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Contraction Contraction (Reduced Relaxation) cAMP->Contraction Promotes

Caption: Putative EP3 receptor signaling pathway in uterine smooth muscle.

References

Unveiling the Profile of Doxaprost: A Technical Guide to a Prostaglandin F2α Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Pharmacological Attributes of PGF2α Analogues

PGF2α analogues are primarily evaluated based on their binding affinity, functional potency, and selectivity for the FP receptor over other prostanoid receptors (DP, EP, IP, TP). The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.

Data Presentation: Representative Pharmacological Data

The following table summarizes representative binding affinities (Ki) and functional potencies (EC50) for prototypical PGF2α analogues at the human FP receptor. It is anticipated that Doxaprost would exhibit a similar high affinity and potency for the FP receptor.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)
PGF2α (Endogenous Ligand) Human FPBinding~1-5~3-10
Fluprostenol Human FPBinding~3-
Human FPFunctional (Ca2+ Mobilization)-~2
Latanoprost Acid Human FPBinding~3.6-
Human FPFunctional (PI Turnover)-~32-124
Travoprost Acid Human FPBinding~3.2-
Human FPFunctional (PI Turnover)-~1.4-3.6

Note: Data is compiled from various sources and should be considered representative. Actual values can vary based on experimental conditions.

Signaling Pathways of the FP Receptor

Activation of the FP receptor by an agonist such as a PGF2α analogue predominantly initiates signaling through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in many cellular responses. DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

There is also evidence that the FP receptor can couple to other G-proteins, such as G12/G13, to activate the Rho/Rho kinase pathway, which is involved in smooth muscle contraction.

Visualization of the FP Receptor Signaling Pathway

FP_Signaling_Pathway cluster_membrane Plasma Membrane FP_receptor FP Receptor Gq Gq/11 FP_receptor->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates This compound This compound (PGF2α Analogue) This compound->FP_receptor Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: FP Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The characterization of a PGF2α analogue like this compound involves a series of standardized in vitro assays to determine its binding affinity and functional potency at the FP receptor and to assess its selectivity against other prostanoid receptors.

Radioligand Binding Assay for FP Receptor Affinity (Ki)

This competitive binding assay quantifies the affinity of a test compound (e.g., this compound) for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A typical binding buffer consists of 25 mM Tris-HCl, 10 mM MgCl2, and 1 mM EDTA, at pH 7.4.

  • Incubation: A constant concentration of a suitable radioligand (e.g., [3H]-PGF2α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitor constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualization of the Radioligand Binding Assay Workflow

Binding_Assay_Workflow Membrane_Prep Prepare Membranes from FP-expressing cells Incubation Incubate: Membranes + [3H]-PGF2α + this compound (variable conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Intracellular Calcium Mobilization (EC50)

This assay measures the functional potency of a compound by quantifying the increase in intracellular calcium following receptor activation.

Methodology:

  • Cell Culture: Cells stably expressing the FP receptor are seeded into black-walled, clear-bottom microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid to prevent dye leakage.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument adds varying concentrations of the test compound to the wells while simultaneously monitoring fluorescence.

  • Signal Detection: Upon agonist binding to the FP receptor and subsequent Gq activation, intracellular calcium is released, causing an increase in the fluorescence of the dye.

  • Data Analysis: The peak fluorescence intensity is measured, and the data are plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Visualization of the Calcium Mobilization Assay Workflow

Calcium_Assay_Workflow Cell_Seeding Seed FP-expressing cells in microplate Dye_Loading Load cells with calcium-sensitive dye (e.g., Fluo-4) Cell_Seeding->Dye_Loading Measurement Measure baseline fluorescence in a kinetic plate reader Dye_Loading->Measurement Compound_Addition Add this compound (variable conc.) and monitor fluorescence change Measurement->Compound_Addition Data_Analysis Data Analysis (Calculate EC50) Compound_Addition->Data_Analysis

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound, as a PGF2α analogue, is expected to be a potent and selective agonist for the FP receptor. Its pharmacological profile would be characterized by high binding affinity (low nanomolar Ki) and functional potency (low nanomolar EC50) in assays measuring FP receptor-mediated signaling, such as intracellular calcium mobilization. The methodologies and pathways detailed in this guide provide a robust framework for the experimental characterization of this compound and other related compounds, which is fundamental for their development as therapeutic agents. Further studies would be required to confirm the specific in vivo effects and the full selectivity profile of this compound across the entire family of prostanoid receptors.

In Vitro Studies on Doxaprost Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Initial Assessment and Proposed Pivot

Extensive searches of scientific literature and drug databases have revealed no publicly available information on a compound named "Doxaprost" that targets prostanoid receptors. The term "this compound" appears to be a misnomer, likely a confusion with "Doxazosin," a well-established alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[1][2][3][4] Doxazosin's mechanism of action involves blocking alpha-1 adrenergic receptors, which is distinct from the activity at prostanoid receptors.[5][6]

Given the absence of data for a compound named "this compound" acting on prostanoid receptors, this technical guide cannot be completed as originally requested.

However, to fulfill the core objective of providing an in-depth technical guide on prostanoid receptor binding affinity for a relevant compound, we propose to pivot the focus to a well-characterized prostaglandin analogue for which extensive in vitro data is available.

Proposed Alternative Subject: Beraprost

We recommend proceeding with a comprehensive technical guide on the in vitro receptor binding affinity of Beraprost . Beraprost is a synthetic, orally active prostacyclin (PGI2) analogue, and a significant body of research exists detailing its interactions with prostanoid receptors.[7]

A technical guide on Beraprost would include:

  • Quantitative Binding Affinity Data: A summary of reported Ki and IC50 values for Beraprost across the spectrum of prostanoid receptors (IP, EP, DP, FP, TP).

  • Receptor Selectivity Profile: An analysis of Beraprost's binding preference for the prostacyclin (IP) receptor over other prostanoid receptor subtypes.

  • Detailed Experimental Protocols: Methodologies for key in vitro assays used to determine binding characteristics, such as radioligand binding assays.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the downstream signaling cascades initiated by Beraprost binding to the IP receptor, as well as diagrams illustrating the experimental workflows.

We believe that a detailed guide on Beraprost will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the pharmacology of prostanoid receptors.

Please advise if you would like to proceed with the proposed in-depth technical guide on Beraprost.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Doxaprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxaprost, also known as (+/-)-15-methyl-11-deoxy Prostaglandin E1, is a potent synthetic prostaglandin E1 analogue. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and mechanism of action as a bronchodilator. The information is compiled from seminal research and available chemical data to serve as a resource for researchers and professionals in drug development. While detailed modern experimental protocols are not widely available in recent literature, this guide presents the foundational knowledge necessary for further investigation.

Chemical Properties

This compound is a structural analogue of Prostaglandin E1 (PGE1). The key modifications, the absence of a hydroxyl group at the C-11 position and the presence of a methyl group at the C-15 position, confer enhanced potency and a longer duration of action as a bronchodilator. The methylation at C-15 is believed to hinder enzymatic inactivation.[1]

Below is a summary of the available chemical and physical properties for this compound and its immediate precursor, 11-deoxy Prostaglandin E1.

Property11-deoxy Prostaglandin E1This compound ((+/-)-15-methyl-11-deoxy PGE1)
Molecular Formula C₂₀H₃₄O₄C₂₁H₃₆O₄
Molecular Weight 338.5 g/mol [2]352.5 g/mol (calculated)
CAS Number 37786-00-8[2]Not readily available
Solubility DMF: 100 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1.6 mg/ml[2]Data not available
Appearance Not specifiedNot specified
Storage Temperature -20°C[2]Not specified

Synthesis of this compound

The synthesis of this compound was first described in 1976.[3] The following is a general outline of the synthetic route. A detailed, modern experimental protocol is not available in the public domain.

Experimental Protocol (General Outline)

The synthesis of this compound involves a multi-step process starting from commercially available materials. The key steps are believed to involve the formation of the cyclopentanone ring, followed by the introduction of the two side chains. The introduction of the methyl group at the C-15 position is a critical step to enhance its biological activity.

Note: The following diagram outlines a plausible synthetic pathway based on general prostaglandin synthesis strategies and the information available. It is for illustrative purposes and may not represent the exact process used in the original synthesis.

Doxaprost_Synthesis A Starting Material (e.g., Cyclopentenone derivative) B Introduction of the alpha-side chain A->B 1. Conjugate addition C Functional group manipulation B->C 2. Reduction/Oxidation D Introduction of the omega-side chain with C-15 methyl group C->D 3. Wittig or Horner-Wadsworth-Emmons reaction E Final modifications and deprotection D->E 4. Protecting group removal F This compound E->F

A plausible synthetic route for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent bronchodilator by acting as an agonist at prostanoid EP receptors, specifically the EP2 and EP4 subtypes, on airway smooth muscle cells.[4][5] The binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.

The key steps in the signaling pathway are:

  • Receptor Binding: this compound binds to EP2 and EP4 receptors on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

  • Adenylate Cyclase Activation: The activated Gs protein stimulates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase, resulting in the relaxation of the airway smooth muscle and bronchodilation.[4][5]

Doxaprost_Signaling_Pathway cluster_cell Bronchial Smooth Muscle Cell This compound This compound EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor binds G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation leads to

Signaling pathway of this compound in bronchial smooth muscle cells.

Biological Activity

This compound has demonstrated significantly higher potency as a bronchodilator compared to its non-methylated counterpart, (+/-)-11-deoxy prostaglandin E1. This increased activity is particularly evident when administered via aerosol.[1]

CompoundRoute of AdministrationPotency vs. Histamine-induced Bronchoconstriction (relative to (+/-)-11-deoxy PGE1)
This compound Aerosol73 times more potent[1]
This compound Intravenous (i.v.)32 times more potent[1]

This compound also exhibits a longer duration of action compared to (+/-)-11-deoxy prostaglandin E1.[1]

Conclusion

This compound is a potent bronchodilator with a mechanism of action rooted in the well-established prostaglandin E signaling pathway. Its synthesis, while first described decades ago, highlights a classic approach to prostaglandin analogue development. The available data underscores its potential as a therapeutic agent for respiratory diseases. However, the lack of recent, detailed publications on its synthesis and comprehensive physicochemical properties suggests that further research and characterization would be beneficial for its potential revival in modern drug development pipelines. This guide serves as a foundational document for such endeavors.

References

Early-Stage Research on Doxaprost for Veterinary Use: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific literature reveals a significant lack of specific early-stage research data, including preclinical and clinical studies, on a compound identified as "Doxaprost" for veterinary applications. Despite a comprehensive search of scientific databases and veterinary medical literature, no specific pharmacological, pharmacokinetic, or toxicological data for a substance named this compound in animal models could be identified.

This technical guide aims to address the user's query by outlining the standard methodologies and frameworks used in early-stage veterinary drug research, which would be applicable to a compound like this compound, should it enter development. The guide will also present information on related prostaglandin analogues used in veterinary medicine to provide context on potential mechanisms and applications.

I. Framework for Early-Stage Veterinary Drug Research

The development of any new veterinary drug, hypothetically including this compound, follows a rigorous pathway of preclinical research to establish safety and potential efficacy before any clinical trials in the target animal species. This process is crucial for regulatory submission and approval.

A. In Vitro Studies

The initial phase involves in vitro (laboratory-based) experiments to characterize the compound's basic properties.

  • Mechanism of Action: Initial studies would aim to identify the specific cellular receptors and signaling pathways that this compound interacts with. For a prostaglandin analogue, this would likely involve binding to and activation of specific prostaglandin receptors (e.g., EP, FP, DP, IP, TP receptors).

  • Cell-Based Assays: A variety of cell cultures, potentially from different animal species (e.g., canine, feline, equine, bovine cell lines), would be used to assess the compound's effects on cellular functions such as inflammation, cell proliferation, or hormone production.

  • Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes from target animal species would be conducted to predict how the drug will be broken down in the body.

B. Preclinical In Vivo Studies (Animal Models)

Following promising in vitro results, research progresses to studies in live animals, typically starting with laboratory animal models and then moving to the target species.

  • Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal's body. This data is essential for determining appropriate dosing regimens.[1]

  • Pharmacodynamics (PD): PD studies investigate the physiological and biochemical effects of the drug on the body and the relationship between drug concentration and effect.

  • Toxicology and Safety Studies: A critical component of preclinical research is to establish the safety profile of the drug candidate.[2] This involves acute, sub-chronic, and chronic toxicity studies in at least two species, often a rodent and a non-rodent species like the dog, to identify potential adverse effects.[2][3]

G cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Endpoint Analysis Cytotoxicity Assays Cytotoxicity Assays Acute Toxicity Acute Toxicity Cytotoxicity Assays->Acute Toxicity Determine Starting Dose Genotoxicity Assays Genotoxicity Assays Sub-chronic Toxicity Sub-chronic Toxicity Genotoxicity Assays->Sub-chronic Toxicity Acute Toxicity->Sub-chronic Toxicity Dose Range Finding Chronic Toxicity Chronic Toxicity Sub-chronic Toxicity->Chronic Toxicity Long-term Safety Histopathology Histopathology Chronic Toxicity->Histopathology Clinical Pathology Clinical Pathology Chronic Toxicity->Clinical Pathology Adverse Event Monitoring Adverse Event Monitoring Chronic Toxicity->Adverse Event Monitoring

Caption: Preclinical safety assessment workflow for a new veterinary drug candidate.

II. Prostaglandin Analogues in Veterinary Medicine: A Potential Parallel

Given that "this compound" contains the "-prost-" suffix, it is likely a synthetic analogue of a prostaglandin. Prostaglandins are lipid compounds with diverse hormone-like effects in animals. Several prostaglandin analogues are widely used in veterinary medicine, particularly in reproductive management.

A. Mechanism of Action of Prostaglandin F2α Analogues

Prostaglandin F2α (PGF2α) and its synthetic analogues are potent luteolytic agents, meaning they cause the regression of the corpus luteum. This action is fundamental to their use in synchronizing estrus and terminating pregnancy in various species.

G PGF2α Analogue PGF2α Analogue FP Receptor FP Receptor PGF2α Analogue->FP Receptor Binds to Gq Protein Activation Gq Protein Activation FP Receptor->Gq Protein Activation Phospholipase C (PLC) Activation Phospholipase C (PLC) Activation Gq Protein Activation->Phospholipase C (PLC) Activation IP3 and DAG Production IP3 and DAG Production Phospholipase C (PLC) Activation->IP3 and DAG Production Increased Intracellular Ca2+ Increased Intracellular Ca2+ IP3 and DAG Production->Increased Intracellular Ca2+ Apoptosis Cascade Apoptosis Cascade Increased Intracellular Ca2+->Apoptosis Cascade Corpus Luteum Regression Corpus Luteum Regression Apoptosis Cascade->Corpus Luteum Regression

Caption: Simplified signaling pathway of PGF2α analogues leading to luteolysis.

B. Common Prostaglandin Analogues in Veterinary Use

The following table summarizes some of the prostaglandin analogues currently used in veterinary practice.

Prostaglandin AnalogueCommon Veterinary UsesTarget Species
CloprostenolEstrus synchronization, treatment of silent heat, induction of parturition, termination of pregnancyCattle, Swine, Horses
Dinoprost TromethamineEstrus synchronization, treatment of pyometra, induction of abortionCattle, Swine, Horses
LuprostiolEstrus synchronization, induction of parturitionCattle, Swine
AlfaprostolEstrus synchronizationCattle, Horses

III. Conclusion

While no specific early-stage research on a compound named "this compound" for veterinary use is publicly available, the established framework for veterinary drug development provides a clear roadmap for how such a compound would be evaluated. Based on its likely classification as a prostaglandin analogue, its potential applications would be in areas where hormonal manipulation is desired, such as reproductive medicine. Any future research on this compound would need to follow rigorous preclinical testing to establish its pharmacokinetic profile, pharmacodynamic effects, and safety in target animal species before it could be considered for clinical use. Researchers and drug development professionals are encouraged to consult regulatory guidelines from agencies such as the FDA's Center for Veterinary Medicine (CVM) and the European Medicines Agency (EMA) for detailed requirements on the development of new veterinary medicinal products.

References

An In-depth Technical Guide to the Physiological Effects of Doxaprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological effects of Doxaprost, a selective alpha-1 adrenergic receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and is based on a thorough review of preclinical and clinical research. This document details the mechanism of action, pharmacokinetic profile, and clinical efficacy of this compound in its primary indications: benign prostatic hyperplasia (BPH) and hypertension.

Core Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade

This compound exerts its therapeutic effects through the selective and competitive inhibition of postsynaptic alpha-1 adrenergic receptors. This blockade is the cornerstone of its utility in treating both BPH and hypertension. In the vasculature, this action results in arterial and venous vasodilation, leading to a decrease in total peripheral resistance and a subsequent reduction in blood pressure.[1] In the lower urinary tract, this compound relaxes the smooth muscle of the prostate and bladder neck, thereby reducing the obstruction and improving urinary flow in patients with BPH.

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by this compound

This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor competitively inhibits Vasodilation Vasodilation & Smooth Muscle Relaxation This compound->Vasodilation results in Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor binds to PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction leads to PKC->Smooth_Muscle_Contraction contributes to

Figure 1: this compound's competitive inhibition of the alpha-1 adrenergic receptor signaling pathway.

Pharmacokinetic Profile

This compound is well-absorbed orally with a bioavailability of approximately 65%.[2][3] It is highly protein-bound (around 98%) and is extensively metabolized in the liver, primarily via the CYP3A4 enzyme system.[2][3] The plasma elimination is biphasic, with a terminal half-life of about 22 hours, which allows for once-daily dosing.[2][3]

Pharmacokinetic ParameterValueReference
Bioavailability~65%[2][3]
Protein Binding~98%[2]
Terminal Elimination Half-Life~22 hours[2][3]
Time to Peak Plasma Concentration2-3 hours[4]
MetabolismHepatic (primarily CYP3A4)[2][3]
Excretion~5% unchanged in urine[2]

Physiological Effects and Clinical Efficacy

Benign Prostatic Hyperplasia (BPH)

This compound is a well-established treatment for the lower urinary tract symptoms (LUTS) associated with BPH. Its efficacy stems from the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.

Clinical EndpointResult of this compound TreatmentReference
Urinary Flow Rate Significant increase in maximum and average flow rates.[5]
BPH Symptoms Significant improvement in total, obstructive, and irritative symptom scores.[5][6]
Onset of Action Symptomatic improvement observed as early as 2 weeks.[5]
Quality of Life Significant improvement in quality of life scores.[6]
Hypertension

This compound is also indicated for the treatment of hypertension. By blocking alpha-1 adrenergic receptors in the vasculature, it reduces peripheral vascular resistance, leading to a decrease in blood pressure.

Clinical EndpointResult of this compound TreatmentReference
Blood Pressure Reduction Mean reduction of approximately 22/15 mmHg in hypertensive patients.[7]
Lipid Profile Significant decrease in total cholesterol, LDL cholesterol, and triglycerides.[7]
Heart Rate Minimal effect on heart rate.[7]
Combination Therapy Effective as an add-on therapy in patients with uncontrolled hypertension.[8][9]

Experimental Protocols

Standardized Blood Pressure Measurement in Clinical Trials

A standardized protocol is crucial for accurate assessment of antihypertensive efficacy.

Protocol:

  • Patient Preparation: Patients should be seated comfortably in a quiet room for at least 5 minutes before measurement. They should refrain from caffeine, smoking, and exercise for at least 30 minutes prior.

  • Cuff Size and Placement: An appropriately sized cuff (bladder encircling at least 80% of the arm) is placed on the patient's bare upper arm, with the midline of the bladder over the brachial artery.

  • Measurement Procedure: Two or more readings, separated by at least 1-2 minutes, should be taken. The arm should be supported at heart level. The average of the readings is recorded.

  • Timing: In clinical trials involving this compound, blood pressure is typically measured at pre-dose and at various time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to assess the full pharmacodynamic effect.[10]

Uroflowmetry for BPH Assessment

Uroflowmetry is a non-invasive diagnostic test to measure the volume and rate of urine flow.[11][12]

Protocol:

  • Patient Instruction: The patient is instructed to arrive at the clinic with a comfortably full bladder.

  • Voiding: The patient urinates into a specialized funnel connected to a uroflowmeter. The patient should be in a private and comfortable setting to ensure a natural void.

  • Data Collection: The uroflowmeter electronically records the volume of urine voided and the rate of flow in milliliters per second (mL/sec).

  • Parameters Measured: Key parameters include maximum flow rate (Qmax), average flow rate, voided volume, and time to maximum flow.

In Vitro Angiogenesis Assays

Recent research has explored a potential anti-angiogenic role for this compound through the VEGFR-2 pathway.[13][14][15][16] Standard in vitro assays are used to investigate these effects.

Protocol for Tube Formation Assay:

  • Plate Coating: A 24-well plate is coated with Matrigel and allowed to polymerize at 37°C.[13]

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

  • Treatment: Cells are treated with this compound at various concentrations, with or without a pro-angiogenic factor like VEGF.

  • Incubation: The plate is incubated to allow for the formation of capillary-like structures.

  • Analysis: The formation of tubular networks is visualized and quantified using microscopy and image analysis software.[13]

Potential Secondary Mechanism: Anti-Angiogenesis

Emerging preclinical evidence suggests that this compound may possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[13][14][15][16] This could have implications for its use in oncology, although this is not an approved indication.

This compound's Potential Anti-Angiogenic Signaling Pathway

This compound This compound VEGFR2 VEGFR-2 This compound->VEGFR2 inhibits phosphorylation VEGF VEGF VEGF->VEGFR2 binds to PI3K PI3K VEGFR2->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Tube Formation) mTOR->Angiogenesis promotes

Figure 2: Proposed mechanism of this compound's anti-angiogenic effects via the VEGFR-2 pathway.

Clinical Trial Workflow

The development and approval of this compound for its current indications followed a rigorous clinical trial process. A typical workflow for such a trial is outlined below.

cluster_0 Phase 1: Safety & Dosage cluster_1 Phase 2: Efficacy & Side Effects cluster_2 Phase 3: Large-Scale Efficacy & Safety P1_Recruitment Healthy Volunteer Recruitment P1_Dosing Single Ascending Dose & Multiple Ascending Dose P1_Recruitment->P1_Dosing P1_PK_PD Pharmacokinetic & Pharmacodynamic Analysis P1_Dosing->P1_PK_PD P2_Recruitment Patient Recruitment (BPH or Hypertension) P1_PK_PD->P2_Recruitment P2_Randomization Randomization (this compound vs. Placebo) P2_Recruitment->P2_Randomization P2_Treatment Treatment Period P2_Randomization->P2_Treatment P2_Endpoint Efficacy & Safety Endpoint Assessment P2_Treatment->P2_Endpoint P3_Recruitment Large-Scale Patient Recruitment P2_Endpoint->P3_Recruitment P3_Randomization Multi-center Randomized Controlled Trial P3_Recruitment->P3_Randomization P3_Treatment Long-term Treatment P3_Randomization->P3_Treatment P3_Monitoring Adverse Event Monitoring P3_Treatment->P3_Monitoring

Figure 3: A generalized workflow for a clinical trial investigating a new therapeutic agent like this compound.

This guide has summarized the key physiological effects of this compound, supported by quantitative data and detailed experimental protocols. The established mechanism of action through alpha-1 adrenergic receptor blockade is well-documented and forms the basis of its clinical utility. Further research into its potential anti-angiogenic properties may open new avenues for this well-characterized molecule.

References

Doxaprost's Role in Luteolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the mechanisms, applications, and quantitative effects of Doxaprost (d-cloprostenol) in inducing luteolysis in animal models, providing researchers, scientists, and drug development professionals with a comprehensive resource for their work in reproductive physiology.

This compound, the dextrorotatory (d)-enantiomer of cloprostenol, is a potent synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine to induce luteolysis, the regression of the corpus luteum (CL). This process is fundamental for the synchronization of estrus and the management of various reproductive conditions in livestock. This technical guide synthesizes the current understanding of this compound's role in luteolysis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Mechanism of Action: Inducing Corpus Luteum Regression

This compound exerts its luteolytic effect by binding to and activating the prostaglandin F2α receptor (FP receptor) on luteal cells.[1][2] The binding of d-cloprostenol to the FP receptor is highly specific and potent; in bovine corpus luteum cell membranes, d-cloprostenol is approximately 150 times more potent than the racemic mixture dl-cloprostenol in inhibiting the binding of labeled PGF2α.[1] This high affinity of the d-isomer is the basis for its enhanced efficacy at lower doses compared to racemic cloprostenol products.[3]

Activation of the FP receptor initiates a cascade of intracellular events that culminate in the demise of the corpus luteum. This signaling pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. The elevation of intracellular calcium and activation of PKC are critical steps that lead to the functional and structural regression of the CL, characterized by a rapid decline in progesterone synthesis and subsequent cell death.[2]

Quantitative Effects of this compound on Luteolysis

The administration of this compound leads to measurable changes in hormonal profiles and ovarian structures. The primary indicator of luteolysis is a significant reduction in circulating progesterone concentrations.

Progesterone Decline and Luteal Regression in Cattle

In cattle, the recommended intramuscular dose of this compound (d-cloprostenol) for inducing luteolysis is 150 µg. Studies have demonstrated a rapid decline in progesterone levels following treatment. For instance, a study comparing different PGF2α analogues in dairy cows showed that d-cloprostenol induced a significantly greater decrease in serum progesterone concentrations two days following treatment compared to dinoprost and racemic cloprostenol.[4]

The timing of treatment relative to the age of the corpus luteum can influence the efficacy of this compound. While a standard dose is effective on a mature CL, a double dose (300 µg) of d-cloprostenol has been shown to be more effective in inducing full luteolysis in cows with early corpora lutea (120 and 132 hours post-ovulation) compared to the standard 150 µg dose.[5][6]

Animal ModelThis compound (d-cloprostenol) DoseKey Quantitative FindingsReference
Non-lactating Dairy Cows150 µg (standard) vs. 300 µg (double)Double dose resulted in a higher rate of full luteolysis (8/10 cows) compared to the standard dose (4/10 cows) in animals with early CLs (120-132h). The interval from treatment to ovulation was shorter with the double dose (3.3 ± 0.1 days) vs. the standard dose (4.5 ± 0.4 days).[5][6]
Dairy Cattle150 µgSignificantly greater decrease in progesterone concentration 2 days post-treatment compared to dinoprost and racemic cloprostenol.[4]
Mares37.5 µgEfficacy was similar to 250 µg of dl-cloprostenol in inducing full luteolysis.[7]
Mares25 - 50 µgEffective in achieving complete luteolysis (progesterone levels of 0.24-0.45 ng/ml) within 72 hours.[8]
Luteolytic Effects in Mares

In mares, this compound has also been shown to be an effective luteolytic agent at lower doses compared to its racemic counterpart. A dose of 37.5 µg of d-cloprostenol was found to have similar efficacy in inducing full luteolysis as 250 µg of dl-cloprostenol.[7] Furthermore, studies have demonstrated that d-cloprostenol at doses of 25-50 µg can achieve complete luteolysis within 72 hours, as indicated by a drop in progesterone concentrations to between 0.24-0.45 ng/ml.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for inducing and assessing luteolysis using this compound in animal models.

Protocol 1: Dose-Response Study of this compound in Non-Lactating Dairy Cows

Objective: To determine the effect of two different doses of d-cloprostenol on luteolysis and ovulation in non-lactating dairy cows with early corpora lutea.[5][6]

Animals: Twenty non-lactating dairy cows.

Methodology:

  • Estrous Cycle Synchronization: Synchronize the estrous cycles of the cows to allow for timed ovulation.

  • Ovulation Monitoring: Monitor ovulation twice daily via transrectal ultrasonography to accurately determine the age of the corpus luteum.

  • Treatment Groups: Randomly allocate cows to one of four groups based on the age of the CL at treatment: 96, 108, 120, or 132 hours post-ovulation.

  • This compound Administration: In a crossover design, each cow receives two treatments in consecutive cycles: a standard intramuscular dose of 150 µg of d-cloprostenol and a double dose of 300 µg.

  • Data Collection:

    • Measure CL diameter via ultrasonography immediately before treatment (day 0) and at 2 and 4 days post-treatment.

    • Collect blood samples for progesterone concentration analysis at the same time points.

  • Analysis: Compare the rates of full luteolysis (progesterone < 1 ng/mL) and the interval from treatment to ovulation between the two dosage groups for each CL age category.

Protocol 2: Comparative Efficacy of PGF2α Analogues in Dairy Cattle

Objective: To compare the luteolytic efficacy of d-cloprostenol, dinoprost, and racemic cloprostenol in dairy cattle.[4]

Animals: Thirty healthy dairy cows with a functional corpus luteum.

Methodology:

  • Treatment Groups: Divide the animals into three groups of ten.

    • Group 1 (Lutalyse): Administer 25 mg of dinoprost tromethamine intramuscularly.

    • Group 2 (PGF Veyx® forte): Administer 500 µg of racemic cloprostenol intramuscularly.

    • Group 3 (Luteosyl): Administer 150 µg of d-cloprostenol intramuscularly.

  • Data Collection:

    • Collect blood samples for progesterone concentration analysis at day 0 (immediately before treatment) and 2 days after treatment.

    • Monitor for signs of estrus.

    • Perform pregnancy diagnosis at an appropriate time post-insemination.

  • Analysis: Compare the change in progesterone concentrations, the percentage of animals exhibiting estrus, and the pregnancy rates among the three treatment groups.

Signaling Pathways and Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of this compound's role in luteolysis.

Doxaprost_Signaling_Pathway This compound This compound (d-cloprostenol) FP_Receptor Prostaglandin F Receptor (FP) This compound->FP_Receptor PLC Phospholipase C (PLC) Activation FP_Receptor->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca_PKC->Luteolysis

Caption: this compound signaling pathway leading to luteolysis.

Experimental_Workflow_Dose_Response Start Start: Synchronize Estrous Cycles Monitor_Ovulation Monitor Ovulation (Ultrasonography) Start->Monitor_Ovulation Group_Allocation Allocate to Groups by CL Age (96h, 108h, 120h, 132h) Monitor_Ovulation->Group_Allocation Treatment_Cycle1 Cycle 1: Administer Dose A or B (IM) Group_Allocation->Treatment_Cycle1 Data_Collection1 Collect Data: CL Diameter & Progesterone (Day 0, 2, 4) Treatment_Cycle1->Data_Collection1 Treatment_Cycle2 Cycle 2: Administer Dose B or A (IM) Data_Collection1->Treatment_Cycle2 Data_Collection2 Collect Data: CL Diameter & Progesterone (Day 0, 2, 4) Treatment_Cycle2->Data_Collection2 Analysis Analyze Luteolysis Rate & Interval to Ovulation Data_Collection2->Analysis

Caption: Crossover experimental workflow for a dose-response study.

Conclusion

This compound, as the biologically active d-enantiomer of cloprostenol, is a highly effective luteolytic agent in various animal models. Its potent and specific binding to the FP receptor initiates a well-defined signaling cascade that leads to the rapid regression of the corpus luteum and a subsequent decline in progesterone production. The quantitative data from studies in cattle and mares demonstrate its efficacy at lower doses compared to racemic mixtures, highlighting its potential for more refined and efficient reproductive management strategies. The detailed experimental protocols provided in this guide offer a foundation for future research aimed at further elucidating the nuanced effects of this compound and optimizing its application in both clinical and research settings.

References

Cellular Pathways Activated by Doxazosin Stimulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by Doxazosin, a quinazoline-based compound. While clinically utilized for its alpha-1 adrenergic receptor antagonist properties in the treatment of benign prostatic hyperplasia (BPH) and hypertension, a significant body of research has elucidated its pro-apoptotic effects in prostate cells through pathways independent of its alpha-1 adrenoceptor blockade. This document details the molecular mechanisms, presents quantitative data on pathway modulation, and provides detailed experimental protocols for the key assays used to investigate these effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in oncology and drug development.

Introduction

Doxazosin is a selective alpha-1 adrenoceptor antagonist that induces smooth muscle relaxation in the prostate and vasculature.[1][2] Beyond this well-established mechanism, Doxazosin has been shown to induce apoptosis in both benign and malignant prostate cells.[3][4] This pro-apoptotic activity is of significant interest as it is mediated by pathways independent of its primary pharmacological target, suggesting a potential for therapeutic applications in prostate cancer.[3][4] This guide will delve into the two primary apoptosis-inducing pathways activated by Doxazosin: the extrinsic or death receptor pathway and the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Primary Pharmacological Action: Alpha-1 Adrenergic Receptor Blockade

Doxazosin competitively and selectively blocks alpha-1 adrenergic receptors, primarily the α1A, α1B, and α1D subtypes.[1] This antagonism prevents the binding of norepinephrine, leading to vasodilation and a reduction in peripheral resistance, which is the basis for its use in hypertension. In BPH, the blockade of alpha-1 adrenoceptors in the smooth muscle of the prostate and bladder neck leads to muscle relaxation and improved urinary flow.

Quantitative Data: Receptor Binding Affinity

The binding affinity of Doxazosin to the human alpha-1 adrenoceptor subtypes has been determined through radioligand binding assays. The dissociation constants (KD) are summarized in the table below.

Receptor Subtypelog KDReference
α1A-adrenoceptor-8.58[5]
α1B-adrenoceptor-8.46[5]
α1D-adrenoceptor-8.33[5]

Alpha-1 Adrenoceptor-Independent Pro-Apoptotic Pathways

The induction of apoptosis in prostate cells by Doxazosin is a key area of research with therapeutic implications. This effect is not shared by all alpha-1 blockers, suggesting that the quinazoline structure of Doxazosin is crucial for this activity.[4]

The Extrinsic (Death Receptor) Pathway

Doxazosin treatment has been shown to activate the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.[3][6]

  • Upregulation of Fas/CD95: Doxazosin treatment leads to an increase in the expression of the Fas receptor (also known as CD95 or APO-1) on the surface of prostate cells.[3][6]

  • Recruitment of FADD: Upon activation, the Fas receptor recruits the Fas-associated death domain (FADD) adaptor protein.[3][6]

  • Formation of the DISC: The aggregation of Fas receptors, FADD, and pro-caspase-8 forms the death-inducing signaling complex (DISC).[6][7]

  • Activation of Caspase-8: Within the DISC, pro-caspase-8 molecules undergo proximity-induced auto-cleavage and activation.[3][6]

  • Activation of Effector Caspases: Activated caspase-8 then cleaves and activates downstream effector caspases, primarily caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[3][6]

Doxazosin Doxazosin Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulates FADD FADD Fas_Receptor->FADD Recruits DISC DISC Formation Fas_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 FADD->DISC Pro_Caspase8->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 Activates Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves & Activates Caspase3 Activated Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Doxazosin-induced extrinsic apoptosis pathway.
The TGF-β Signaling Pathway

Doxazosin has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which can have pro-apoptotic effects in certain cellular contexts.[3][8][9]

  • TGF-β1 Activation: Doxazosin treatment has been associated with the activation of TGF-β1 signaling.[10]

  • Receptor Binding and Smad Phosphorylation: Activated TGF-β1 binds to its receptors (TGFBR1 and TGFBR2), leading to the phosphorylation and activation of downstream Smad proteins (p-Smad2/3).[9]

  • Transcriptional Regulation: The activated Smad complex translocates to the nucleus and regulates the transcription of target genes, some of which are involved in apoptosis and cell cycle arrest. Doxazosin treatment has been shown to downregulate the expression of TGF-β1, TGFBR2, and p-Smad2/3 in a model of testosterone-induced prostate growth.[8][9]

Doxazosin Doxazosin TGFB1 TGF-β1 Doxazosin->TGFB1 Modulates TGFB_R TGF-β Receptor pSmad p-Smad2/3 TGFB_R->pSmad Phosphorylates TGFB1->TGFB_R Binds Smad_complex Smad Complex pSmad->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Expression Target Gene Transcription Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Modulation of the TGF-β pathway by Doxazosin.

Quantitative Data on Doxazosin-Induced Cellular Changes

Several studies have quantified the effects of Doxazosin on various cellular parameters related to its pro-apoptotic activity.

ParameterCell LineTreatmentResultReference
IC50 for Apoptosis PC3 (mCRPC)72 hours25.42 ± 1.42 µM[8]
Bax Protein Expression PC-325 µM Doxazosin, 12 hours2.5-fold increase[6]
Bax Protein Expression PC-325 µM Doxazosin, 24 hours3-fold increase[6]
Bax Protein Expression BPH-125 µM Doxazosin, 24 hours2.5-fold increase[6]
Caspase-8 Activation BPH-125 µM DoxazosinObserved at 6 hours[6]
Caspase-8 Activation PC-325 µM DoxazosinObserved at 12 hours[6]
Caspase-3 Activation BPH-125 µM DoxazosinObserved at 12 hours[6]
TGF-β1, TGFBR2, p-Smad2/3 Expression WPMY-11-50 µM Doxazosin, 24 hoursDownregulation[8][9][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular pathways activated by Doxazosin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • 96-well plates

  • Prostate cancer cell lines (e.g., PC-3, LNCaP)

  • Cell culture medium

  • Doxazosin stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][13]

  • Doxazosin Treatment: Prepare serial dilutions of Doxazosin in culture medium. Remove the existing medium from the wells and add 100 µL of the Doxazosin dilutions. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate 24h Seed_Cells->Incubate1 Treat_Doxazosin Treat with Doxazosin Incubate1->Treat_Doxazosin Incubate2 Incubate 24-72h Treat_Doxazosin->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.
Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Prostate cells treated with Doxazosin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-8, anti-caspase-3, anti-Bax, anti-FADD)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

  • Cell Lysis: Lyse the treated and control cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[15]

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[15][17]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15][17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate. Detect the signal using an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunoprecipitation for DISC Analysis

This method is used to isolate the death-inducing signaling complex (DISC) to analyze its components.

  • Prostate cells treated with Doxazosin

  • Lysis buffer for immunoprecipitation

  • Antibody against a DISC component (e.g., anti-Fas)

  • Protein A/G agarose or magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[18][19]

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.

  • Immunoprecipitation: Incubate the lysate with the primary antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[18][20]

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against other potential DISC components (e.g., FADD, pro-caspase-8).[18]

Conclusion

Doxazosin stimulates cellular pathways that extend beyond its primary function as an alpha-1 adrenergic receptor antagonist. In prostate cells, Doxazosin activates pro-apoptotic signaling cascades, primarily the extrinsic death receptor pathway and the TGF-β pathway, in an alpha-1 adrenoceptor-independent manner. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the molecular mechanisms of Doxazosin and its potential as an anti-cancer agent. Further research into these pathways will be crucial for the development of novel therapeutic strategies for prostate cancer.

References

Doxaprost: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxaprost, a synthetic analog of prostaglandin E1 (PGE1), emerged from research focused on developing potent and orally active bronchodilators. Identified as (+/-)-15-methyl-11-deoxy PGE1, its structural modifications were designed to enhance metabolic stability and duration of action compared to natural prostaglandins. Preclinical investigations have demonstrated that this compound is a potent bronchodilator with a longer-lasting effect than its parent compounds. Its mechanism of action is believed to be mediated through the activation of prostaglandin E2 (EP2) and/or EP4 receptors, leading to airway smooth muscle relaxation. This whitepaper provides a comprehensive overview of the discovery, synthesis, and preclinical pharmacology of this compound, presenting available quantitative data, experimental methodologies, and a depiction of its proposed signaling pathway. To date, there is no publicly available information on the clinical development of this compound for asthma or other respiratory diseases.

Introduction

Prostaglandins, particularly of the E series, are known for their potent bronchodilatory effects. However, their therapeutic utility is limited by rapid metabolism and short biological half-life. This led to the exploration of synthetic analogs with improved pharmacokinetic profiles. This compound was developed as a metabolically stable PGE1 analog with the aim of providing a more durable bronchodilator response.

Discovery and Synthesis

This compound, chemically known as (+/-)-15-methyl-11-deoxy PGE1, was synthesized as part of a program to develop orally active bronchodilators based on the structure of natural prostaglandins. The synthesis of this compound and its C-15 epimer has been described in the scientific literature.

Key Synthetic Steps

The synthesis of this compound involves a multi-step process, a generalized workflow for which is outlined below.

G A Starting Material (e.g., Corey Lactone Derivative) B Introduction of the α-chain A->B C Modification of the cyclopentanone ring B->C D Introduction of the ω-chain (with 15-methyl group) C->D E Functional group manipulation and deprotection D->E F This compound ((+/-)-15-methyl-11-deoxy PGE1) E->F

Caption: Generalized synthetic workflow for this compound.

Preclinical Pharmacology

Preclinical studies have been conducted to evaluate the bronchodilator activity and potency of this compound in various in vivo and in vitro models.

Bronchodilator Activity

This compound has been shown to be a potent bronchodilator, inhibiting bronchoconstriction induced by various spasmogens. A key study compared the activity of this compound with its non-methylated precursor, (+/-) 11-deoxy prostaglandin E1.

Table 1: Comparative Bronchodilator Potency of this compound

CompoundAnimal ModelRoute of AdministrationPotency Ratio (vs. (+/-) 11-deoxy PGE1)
This compoundAnesthetized Guinea PigAerosol73x more potent
This compoundAnesthetized Guinea PigIntravenous (i.v.)32x more potent
This compound5HT Tonal Cat-No difference in potency

Data sourced from in vivo studies measuring inhibition of histamine-induced bronchoconstriction.[1]

Table 2: Duration of Bronchodilator Effect

CompoundAnimal ModelObservation
This compoundAnesthetized Guinea PigLonger duration of effect
This compound5HT Tonal CatLonger duration of effect

Qualitative comparison from preclinical studies.[1]

In Vitro Studies

In vitro experiments using isolated guinea pig tracheal strips were performed to assess the direct relaxant effect of this compound on airway smooth muscle.

Table 3: In Vitro Tracheal Strip Relaxation

CompoundTissue PreparationObservation
This compoundIsolated Guinea Pig TracheaRelaxation of carbachol-induced tone
(+/-) 11-deoxy PGE1Isolated Guinea Pig TracheaRelaxation of carbachol-induced tone

In these in vitro assays, there was no significant difference in potency observed between this compound and (+/-) 11-deoxy PGE1.[1] The increased in vivo potency of this compound is likely attributable to its resistance to metabolic inactivation.[1]

Experimental Protocols
  • Animal Model: Male Hartley guinea pigs.

  • Anesthesia: Urethane or a similar anesthetic agent.

  • Procedure: Animals are tracheostomized and ventilated. Changes in tracheal pressure are monitored as an index of bronchoconstriction.

  • Bronchoconstriction Induction: Intravenous administration of histamine.

  • Drug Administration: this compound or control compounds are administered either intravenously or via aerosolization prior to the histamine challenge.

  • Endpoint: Inhibition of the histamine-induced increase in tracheal pressure.

G cluster_0 Animal Preparation cluster_1 Experimental Procedure A Anesthetize Guinea Pig B Tracheostomy and Ventilation A->B C Monitor Tracheal Pressure B->C D Administer this compound (i.v. or aerosol) E Induce Bronchoconstriction (i.v. Histamine) D->E F Measure Change in Tracheal Pressure E->F

Caption: Experimental workflow for in vivo bronchodilator assay.

  • Tissue Preparation: Tracheal tissue is excised from guinea pigs and cut into strips.

  • Apparatus: Strips are mounted in an organ bath containing a physiological salt solution, bubbled with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.

  • Procedure: Isometric tension is recorded. A stable contractile tone is induced using an agent like carbachol.

  • Drug Administration: Cumulative concentrations of this compound or control compounds are added to the bath.

  • Endpoint: Measurement of the relaxation of the pre-contracted tracheal strips.

Mechanism of Action

As a prostaglandin E1 analog, this compound is presumed to exert its bronchodilatory effects through the activation of specific prostaglandin E receptors (EP receptors) on airway smooth muscle cells. The primary receptors mediating smooth muscle relaxation are the EP2 and EP4 subtypes.

Proposed Signaling Pathway

Activation of EP2 and EP4 receptors, which are Gs-protein coupled, leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and relaxation of the smooth muscle.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound EP_Receptor EP2/EP4 Receptor This compound->EP_Receptor Binds to Gs Gs Protein EP_Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Ca_decrease Decrease in intracellular Ca2+ PKA_active->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation

Caption: Proposed signaling pathway for this compound-induced bronchodilation.

Clinical Development Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound for the treatment of asthma or any other indication. Therefore, the clinical efficacy, safety, and pharmacokinetic profile of this compound in humans remain uncharacterized in the public domain.

Conclusion

This compound is a potent, long-acting bronchodilator in preclinical models, representing a promising discovery in the field of prostaglandin-based respiratory therapeutics. Its enhanced in vivo potency compared to its parent compound highlights the success of its rational design to resist metabolic degradation. While its preclinical profile is well-defined, the lack of publicly available clinical trial data means its potential as a therapeutic agent for human respiratory diseases has not been established. Further research and clinical investigation would be necessary to determine the ultimate utility of this compound in a clinical setting.

References

Doxaprost: An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available stability and degradation data specifically for Doxaprost are limited. This guide leverages data from its close structural analog, Prostaglandin E1 (PGE1), to infer potential stability characteristics and degradation pathways. The information presented should be considered as a predictive guide and not as a substitute for dedicated stability studies on this compound.

Introduction

This compound is a synthetic prostaglandin E1 (PGE1) analog. Understanding its stability and degradation pathways is crucial for the development of safe, effective, and stable pharmaceutical formulations. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2][3] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to accelerate decomposition.[1][2][3][4] The insights gained are pivotal for formulation development, packaging selection, and defining appropriate storage conditions and shelf-life.

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of this compound, based on available information for PGE1.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.

PropertyValue
Molecular FormulaC21H36O4
Molecular Weight352.5 g/mol
AppearanceCrystalline solid
SolubilitySoluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approx. 50 mg/ml for PGE1). Solubility of PGE1 in PBS (pH 7.2) is approximately 1.67 mg/ml.[5]

Predicted Stability and Degradation Pathways

Based on data from PGE1, this compound is expected to be sensitive to several environmental factors.

pH-Dependent Degradation

Prostaglandin E1 is known to be unstable in basic solutions. Exposure to pH levels above 7.4 can lead to degradation, forming Prostaglandin A and B compounds.[5] Optimal stability for PGE1 in solution has been observed at a pH of 4 to 5.[6]

Hypothesized Degradation Pathway of this compound in Basic Conditions

G This compound This compound Intermediate Unstable Intermediate (Dehydration at C11) This compound->Intermediate OH- (pH > 7.4) Degradant_A This compound Degradant A (Prostaglandin A type) Intermediate->Degradant_A Rearrangement Degradant_B This compound Degradant B (Prostaglandin B type - Isomerization) Degradant_A->Degradant_B Isomerization

Caption: Predicted degradation of this compound in basic media.

Solid-State Stability and Kinetics

For PGE1, solid-state degradation has been described by a second-order kinetic model.[6] This implies that the rate of degradation is proportional to the square of the concentration of the drug. Stability in the solid state can be enhanced by increasing the amount of diluent (e.g., lactose) or minimizing the concentration of the active pharmaceutical ingredient (API).[6]

Influence of Moisture and Temperature

Residual moisture has a detrimental effect on the stability of solid PGE1 formulations.[6] Therefore, control of moisture content during manufacturing and storage is critical. As with most chemical reactions, temperature is expected to influence the rate of this compound degradation, likely following an Arrhenius-type relationship where the degradation rate increases with temperature.[6]

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a series of forced degradation studies should be conducted. The following are detailed, generalized protocols based on standard pharmaceutical practices.[1][3][4]

General Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (e.g., 1 mg/mL in appropriate solvent) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to Stress Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to Stress Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Stress Thermal Thermal Degradation (e.g., 80°C, solid state) Prep->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B guidelines) Prep->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS For unknown peaks

Caption: General workflow for a forced degradation study.

Detailed Methodologies

4.2.1. Preparation of Stock Solution

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).

4.2.2. Acidic Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

4.2.3. Alkaline Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes), as prostaglandins are often more labile in basic conditions.

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

4.2.4. Oxidative Degradation

  • To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute with the mobile phase.

4.2.5. Thermal Degradation

  • Place a known quantity of solid this compound in a controlled temperature oven at 80°C.

  • At specified time points (e.g., 1, 3, 7 days), remove a sample, allow it to cool, and prepare a solution at a known concentration for analysis.

4.2.6. Photolytic Degradation

  • Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be protected from light.

  • Analyze the samples after the exposure period.

Analytical Methodologies

A validated stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

HPLC Method Parameters (Hypothetical)
ParameterSuggested Conditions
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseA gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).
Flow Rate1.0 mL/min
DetectionUV at an appropriate wavelength (to be determined by UV scan)
Column Temperature30°C
Injection Volume20 µL
Method Validation

The stability-indicating method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[8]

Identification of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the structural elucidation of degradation products formed during forced degradation studies.[3]

Summary of Predicted this compound Stability

The following table summarizes the expected stability behavior of this compound based on data from PGE1.

Stress ConditionPredicted StabilityLikely Degradation Products
Acidic HydrolysisModerately StableHydrolysis of the ester group (if applicable), potential for other rearrangements.
Alkaline HydrolysisLabileDehydration products (Prostaglandin A and B type analogs).[5]
OxidationPotentially LabileOxidation of allylic alcohols or other susceptible functional groups.
ThermalLabile at elevated temperaturesProducts of dehydration and other rearrangements.
PhotolyticStability to be determinedIsomerization or other light-induced reactions.

Conclusion

While specific experimental data on the stability and degradation of this compound is not widely available, a comprehensive stability profile can be predicted based on its structural similarity to Prostaglandin E1. It is anticipated that this compound will be most susceptible to degradation under alkaline conditions, with temperature and moisture also playing significant roles in its stability. The development of a validated, stability-indicating HPLC method is paramount for accurately assessing the stability of this compound and its formulations. The experimental protocols and predictive information provided in this guide serve as a robust starting point for researchers and drug development professionals in designing comprehensive stability studies for this compound.

References

Methodological & Application

Application Notes and Protocols for Doxaprost Administration in Bovine Reproduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxaprost, a potent synthetic analogue of prostaglandin F2α (PGF2α), is a critical tool in bovine reproductive management. Its primary function is to induce luteolysis, the regression of the corpus luteum (CL), which results in a decrease in progesterone production and allows the animal to return to estrus.[1][2][3] This action is fundamental to various estrus synchronization and timed artificial insemination (TAI) protocols designed to improve reproductive efficiency in both dairy and beef cattle.[4][5] These protocols enhance breeding management by grouping females for insemination, reducing the need for labor-intensive estrus detection, and shortening the calving interval.[6][7]

Mechanism of Action

This compound, like other PGF2α analogues, acts on the mature corpus luteum (generally responsive from day 5 of the estrous cycle onwards).[2][5] The binding of PGF2α to its receptors on luteal cells initiates a cascade of intracellular events leading to luteolysis. This process involves a rapid decrease in progesterone secretion and structural regression of the CL.[1][8] Key mechanisms include reduced luteal blood flow and the initiation of apoptosis (programmed cell death) within luteal cells.[1][9] The decline in progesterone allows for the final maturation of a dominant follicle and the subsequent onset of estrus and ovulation.[10]

A diagram illustrating the PGF2α signaling pathway is provided below.

PGF2a_Signaling_Pathway PGF2α Signaling Pathway in Luteolysis cluster_cell Luteal Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects This compound This compound (PGF2α) Receptor PGF2α Receptor (FP) This compound->Receptor G_Protein Gq Protein Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Progesterone_Block Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Block Apoptosis Apoptosis (Caspase Activation) Ca_Release->Apoptosis PKC->Progesterone_Block PKC->Apoptosis Luteolysis LUTEOLYSIS Progesterone_Block->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α (e.g., this compound) signaling cascade in a bovine luteal cell.

Quantitative Data on Administration and Efficacy

The efficacy of this compound is comparable to other commercially available PGF2α analogues like Dinoprost and Cloprostenol.[11][12] The choice of product often depends on cost, veterinarian preference, and specific protocol requirements. The tables below summarize typical dosages and reported efficacy data from various synchronization protocols.

Table 1: this compound Dosage and Administration Note: Specific dosages can vary by product formulation. Always consult the product label.

ParameterRecommendationNotes
Active Ingredient d-CloprostenolA potent synthetic PGF2α analogue.
Standard Dose 150 µgEquivalent to a 2 mL injection of a 75 µg/mL solution.
Route Intramuscular (IM)[12]
Timing Protocol-dependentAdministered on specific days of a synchronization schedule (e.g., Day 7 of Ovsynch).[7]
Withdrawal Period Consult product labelVaries for meat and milk.

Table 2: Comparative Efficacy in Timed AI Protocols Pregnancy Per AI (P/AI) rates can vary significantly based on herd fertility, nutrition, body condition score, and protocol compliance.

ProtocolPGF2α AnalogueP/AI Rate (%)Study Population
Ovsynch Dinoprost~35-45%Lactating Dairy Cows[4]
Co-Synch Generic PGF2α57%Dairy Cows[6]
Double-Ovsynch Generic PGF2α49.7%Dairy Cows[4]
Modified Double-Ovsynch Generic PGF2α68.5%Hanwoo Beef Cows[13]
CIDR-Synch d-Cloprostenol40%Dairy Buffaloes[10][12]
CIDR-Synch Dinoprost36%Dairy Buffaloes[10]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols where this compound can be effectively utilized.

Protocol 1: Ovsynch (Fixed-Time AI)

The Ovsynch protocol is a cornerstone of reproductive management, allowing for TAI without the need for estrus detection.[4][6]

Objective: To synchronize ovulation for fixed-time artificial insemination in cycling cows.

Materials:

  • Gonadotropin-releasing hormone (GnRH)

  • This compound (or other PGF2α analogue)

  • Semen for AI

  • Syringes and needles

  • AI equipment

Methodology:

  • Day 0: Administer first injection of GnRH (100 mcg, IM). This will either ovulate a dominant follicle or luteinize it, initiating a new follicular wave.[14]

  • Day 7: Administer this compound (150 µg, IM). This induces luteolysis of the CL formed after the Day 0 injection or any other mature CL present.[2]

  • Day 9 (56 hours after this compound): Administer a second injection of GnRH (100 mcg, IM). This injection triggers a synchronized LH surge, leading to ovulation of the new dominant follicle.[7]

  • Day 10 (16 hours after second GnRH): Perform fixed-time artificial insemination (TAI).[15]

The workflow for a standard Ovsynch protocol is visualized below.

Ovsynch_Workflow Ovsynch Protocol Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer this compound (PGF2α) Day0->Day7 7 days Day9 Day 9 (56h later) Administer GnRH Day7->Day9 56 hours Day10 Day 10 (16h later) Timed AI Day9->Day10 16 hours Outcome Pregnancy Check (Day 30-40 post-AI) Day10->Outcome ~30 days Protocol_Decision_Tree Decision Tree for this compound Protocol Selection Start Evaluate Herd Cycling_Status Are cows cycling? Start->Cycling_Status Heat_Detection Is heat detection feasible? Cycling_Status->Heat_Detection Yes Heat_Detection2 Is heat detection feasible? Cycling_Status->Heat_Detection2 No (Anestrous) Ovsynch Use Ovsynch (Fixed-Time AI) Heat_Detection->Ovsynch No PG_Heat_Detect Use 2-Shot PG (Heat Detect & AI) Heat_Detection->PG_Heat_Detect Yes CIDR_Synch_TAI Use CIDR-Synch (Fixed-Time AI) Heat_Detection2->CIDR_Synch_TAI No CIDR_Synch_HD Use CIDR-Synch (Heat Detect & AI) Heat_Detection2->CIDR_Synch_HD Yes

References

Application Notes and Protocols for the Use of Prostaglandin F2α Analogues in Bovine Estrous Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Doxaprost" did not yield specific results for a product indicated for estrous synchronization in cattle in the available literature. Therefore, these application notes and protocols are based on the well-established use of common Prostaglandin F2α (PGF2α) analogues, such as Dinoprost and Cloprostenol, which are widely utilized for this purpose in the cattle industry. The information provided is intended for researchers, scientists, and drug development professionals.

Introduction

Estrous synchronization in cattle is a critical reproductive management tool that utilizes hormonal treatments to control the timing of estrus and ovulation. This allows for more efficient artificial insemination (AI) and facilitates other assisted reproductive technologies. Prostaglandin F2α (PGF2α) and its synthetic analogues are potent luteolytic agents, meaning they induce the regression of the corpus luteum (CL). This action is fundamental to synchronizing estrous cycles, as the CL produces progesterone, a hormone that maintains pregnancy and inhibits the return to estrus. By inducing luteolysis, PGF2α analogues effectively "reset" the estrous cycle, leading to a predictable onset of estrus and ovulation in a group of treated animals.

Mechanism of Action: PGF2α-Induced Luteolysis

PGF2α analogues exert their luteolytic effect by binding to specific receptors on the surface of luteal cells in the ovary. This binding initiates a cascade of intracellular signaling events that culminate in both functional and structural regression of the CL.

Functional Luteolysis: This involves a rapid decrease in progesterone synthesis. Key signaling pathways activated by PGF2α include:

  • Phospholipase C (PLC) Activation: Binding of PGF2α to its G-protein coupled receptor activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Increased Intracellular Calcium: IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a surge in cytosolic calcium concentration.

  • Protein Kinase C (PKC) Activation: Both DAG and increased intracellular Ca2+ activate PKC.

  • MAPK Pathway: The activation of PKC can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade.

  • Cytokine Signaling: PGF2α can also stimulate the release of pro-inflammatory cytokines within the CL, which contribute to the luteolytic process.

Structural Luteolysis: This refers to the physical degradation and cell death of the luteal tissue, primarily through apoptosis (programmed cell death) and necroptosis. PGF2α-induced signaling pathways upregulate the expression of pro-apoptotic factors, leading to the demise of luteal cells.

Signaling Pathway of PGF2α-Induced Luteolysis

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release->PKC activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Inhibition MAPK MAPK Cascade PKC->MAPK activates Cytokines ↑ Pro-inflammatory Cytokines PKC->Cytokines MAPK->Progesterone_Inhibition Apoptosis Apoptosis & Necroptosis MAPK->Apoptosis Cytokines->Apoptosis

Caption: PGF2α signaling cascade in bovine luteal cells leading to luteolysis.

Application Notes

Product Formulations

PGF2α analogues for veterinary use are typically available as sterile injectable solutions. The two most common active ingredients are:

  • Dinoprost tromethamine: A synthetic salt of the naturally occurring PGF2α.

  • Cloprostenol sodium: A synthetic analogue of PGF2α with a longer half-life.

Indications for Use in Cattle
  • Estrus Synchronization: To control the timing of estrus in cycling beef and dairy cattle.

  • Treatment of Sub-estrus (Silent Heat): In cycling cows with a palpable CL but no overt signs of estrus.

  • Induction of Abortion: For termination of unwanted pregnancies.

  • Treatment of Pyometra and Chronic Endometritis: To induce luteolysis and aid in uterine clearance.

Dosage and Administration

The dosage and route of administration vary depending on the specific product and its concentration. It is crucial to adhere to the manufacturer's recommendations.

  • Administration: Typically administered via intramuscular (IM) injection.

  • Aseptic Technique: Always use sterile needles and syringes to prevent infection.

Contraindications and Precautions
  • Pregnancy: Do not administer to pregnant animals unless abortion is desired, as it can cause pregnancy loss.

  • Handling Precautions: PGF2α analogues can be absorbed through the skin. Women of childbearing age, asthmatics, and persons with bronchial and other respiratory problems should exercise extreme caution when handling these products. Accidental spillage on the skin should be washed off immediately with soap and water.

Experimental Protocols for Estrous Synchronization

A variety of protocols have been developed to optimize the use of PGF2α analogues for estrous synchronization. The choice of protocol depends on factors such as the type of cattle (heifers vs. cows), their cyclicity status, and the desired level of labor and time commitment.

Single Injection Protocol

This is a simple protocol suitable for cycling cattle.

  • Day 0: Palpate for a mature CL. If present, administer a single luteolytic dose of a PGF2α analogue.

  • Observation: Observe for signs of estrus, which typically occur 2 to 5 days after injection.

  • Insemination: Inseminate 12 hours after the first observation of standing heat.

Two Injection Protocol

This protocol is designed to synchronize a higher percentage of the herd, including those that may not have had a responsive CL at the time of the first injection.

  • Day 0: Administer the first injection of a PGF2α analogue to all animals.

  • Day 11-14: Administer a second injection of the PGF2α analogue.

  • Observation and Insemination: Observe for estrus and inseminate as described in the single injection protocol. Most animals will show estrus within 2 to 5 days after the second injection.

Ovsynch and its Variations (e.g., Presynch-Ovsynch, CO-Synch)

These are timed artificial insemination (TAI) protocols that do not require heat detection. They involve a combination of Gonadotropin-Releasing Hormone (GnRH) and PGF2α to control both follicular development and the timing of ovulation.

Experimental Workflow: Presynch-Ovsynch Protocol

Presynch_Ovsynch_Workflow cluster_presynch Presynchronization Phase cluster_ovsynch Ovsynch Phase Day_minus_33 Day -33 Inject PGF2α Day_minus_19 Day -19 Inject PGF2α Day_minus_33->Day_minus_19 14 days Day_0 Day 0 Inject GnRH Day_minus_19->Day_0 12 days Day_7 Day 7 Inject PGF2α Day_0->Day_7 7 days Day_9 Day 9 Inject GnRH Day_7->Day_9 48-56 hours Day_10 Day 10 Timed AI Day_9->Day_10 16-20 hours

Caption: A typical Presynch-Ovsynch experimental workflow for dairy cows.

Protocol Details:

  • Presynchronization: Two injections of PGF2α are given 14 days apart to ensure that most cows are in a responsive stage of their estrous cycle at the start of the Ovsynch protocol.

  • Ovsynch:

    • Day 0: An injection of GnRH is given to synchronize follicular wave emergence.

    • Day 7: A PGF2α analogue is administered to regress the CL.

    • Day 9: A second GnRH injection is given to induce ovulation of the dominant follicle.

    • Day 10: Timed AI is performed, typically 16-20 hours after the second GnRH injection.

Data on Efficacy of Estrous Synchronization Protocols

The success of estrous synchronization protocols is typically measured by the estrus response rate and the pregnancy rate to AI. The following tables summarize representative data from various studies.

Table 1: Estrus Response and Pregnancy Rates for PGF2α-Based Protocols in Beef Cattle

ProtocolEstrus Response Rate (%)Pregnancy Rate to AI (%)
Single PGF2α Injection60 - 8040 - 60
Two PGF2α Injections (11-14 day interval)70 - 9050 - 70
Select Synch + CIDR80 - 9555 - 75
7 & 7 Synch> 8060 - 80

Note: Rates can vary significantly based on herd health, nutrition, cyclicity status, and management.

Table 2: Pregnancy Rates for Timed AI Protocols in Dairy Cattle

ProtocolPregnancy Rate to Timed AI (%)
Ovsynch30 - 40
Presynch-Ovsynch40 - 50
Double-Ovsynch45 - 55

Note: These are typical ranges and can be influenced by numerous factors.

Conclusion

PGF2α analogues are indispensable tools for modern cattle reproductive management. A thorough understanding of their mechanism of action, coupled with the implementation of appropriate and well-managed synchronization protocols, can significantly enhance the efficiency and success of artificial insemination programs in both beef and dairy operations. For researchers and drug development professionals, continued investigation into optimizing these protocols and developing novel formulations can further improve reproductive outcomes in cattle.

Application Notes and Protocols for Prostaglandin F2α Analogues in Equine Uterine Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Doxaprost: Extensive searches of scientific literature and veterinary medical resources did not yield specific information regarding the use of this compound for equine uterine therapy. The following application notes and protocols are based on the well-documented use of other prostaglandin F2α (PGF2α) analogues, namely dinoprost and cloprostenol, which are widely used in equine practice for similar indications. This information is provided as a reference for researchers, scientists, and drug development professionals. Any potential use of this compound in equines should be preceded by thorough pharmacokinetic, pharmacodynamic, and safety studies.

Introduction

Prostaglandin F2α and its synthetic analogues are potent luteolytic agents and also exert a strong contractile effect on the uterine smooth muscle. In equine medicine, these properties are harnessed for various therapeutic applications related to the uterus, primarily for the management of breeding cycles and the treatment of uterine pathologies. The two most commonly used PGF2α analogues in mares are dinoprost tromethamine, a synthetic version of the naturally occurring PGF2α, and cloprostenol sodium, a synthetic analogue.[1]

These compounds are essential tools in equine reproduction for:

  • Estrus Synchronization: By inducing luteolysis (the regression of the corpus luteum), PGF2α analogues can shorten the diestrus phase and bring mares into estrus in a predictable manner.[2]

  • Treatment of Persistent Corpus Luteum: In cases where the corpus luteum fails to regress naturally, leading to prolonged diestrus, PGF2α administration is the treatment of choice.

  • Uterine Evacuation: The myometrial contracting effect of PGF2α is utilized to aid in the clearance of uterine fluid and inflammatory debris, a condition often referred to as delayed uterine clearance or persistent mating-induced endometritis.[3][4]

  • Induction of Parturition or Abortion: While not a routine procedure, PGF2α can be used to induce parturition or terminate pregnancy under specific clinical circumstances.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of dinoprost and cloprostenol in equine uterine therapy.

Table 1: Dosage and Administration of PGF2α Analogues for Luteolysis in Mares

DrugTypical DosageRoute of AdministrationOnset of Estrus
Dinoprost Tromethamine5 mg per mare[5]Intramuscular (IM)[5]2 to 4 days[5]
Cloprostenol Sodium250 µg per mare[5]Intramuscular (IM)[5]2 to 4 days[5]

Table 2: Efficacy of PGF2α Analogues in Uterine Clearance

Treatment ProtocolOutcome MeasureResultReference
Cloprostenol (250 µg IM) post-breedingUterine fluid clearanceEffective in improving physical clearance of uterine fluid[4]
Dinoprost (5 mg IM) on day of ovulationReduction in uterine polymorphonuclear neutrophilsSignificant decrease in PMNs from day 0 to day 2Not explicitly stated, but implied by context of PGF2α use for uterine clearance

Experimental Protocols

Protocol for Evaluating the Efficacy of a PGF2α Analogue on Uterine Clearance in Mares with Delayed Uterine Clearance (DUC)

Objective: To determine the effectiveness of a test PGF2α analogue in promoting uterine fluid clearance in mares susceptible to DUC.

Animals: A cohort of mares with a history of DUC, confirmed by ultrasonographic evidence of intrauterine fluid 24 hours post-breeding.

Methodology:

  • Estrus Synchronization and Breeding:

    • Synchronize the estrous cycles of the mares using a standard protocol (e.g., progesterone and estradiol treatment followed by a PGF2α injection).[5]

    • Monitor follicular development via transrectal ultrasonography.

    • Administer a human chorionic gonadotropin (hCG) or deslorelin injection to induce ovulation when a dominant follicle reaches ≥35 mm in diameter.[6]

    • Breed the mares via artificial insemination with fresh, cooled, or frozen-thawed semen from a stallion of known fertility.[6]

  • Post-Breeding Evaluation and Treatment:

    • Perform a transrectal ultrasonographic examination 24 hours post-breeding to assess for the presence and volume of intrauterine fluid.

    • Randomly assign mares with significant fluid accumulation (e.g., >2 cm depth) to either a treatment group (receiving the test PGF2α analogue) or a control group (receiving a placebo, e.g., sterile saline).

    • Administer the assigned treatment via intramuscular injection.

  • Data Collection and Analysis:

    • Perform follow-up ultrasonographic examinations at 4, 8, 12, and 24 hours post-treatment to measure the reduction in intrauterine fluid volume.

    • Collect uterine swab or lavage samples for cytological analysis to quantify the number of polymorphonuclear neutrophils (PMNs) before and after treatment.

    • Collect blood samples to measure progesterone concentrations to confirm luteolysis if the treatment is administered during the luteal phase.

    • Pregnancy status can be determined via ultrasonography at 14 and 28 days post-ovulation.

    • Statistical analysis (e.g., ANOVA, t-test) should be used to compare the rate and extent of uterine fluid clearance, changes in PMN counts, and pregnancy rates between the treatment and control groups.

Protocol for In Vitro Assessment of Myometrial Contractility in Response to a PGF2α Analogue

Objective: To evaluate the direct contractile effect of a test PGF2α analogue on equine myometrial tissue.

Methodology:

  • Tissue Collection:

    • Collect myometrial tissue samples from the uteri of mares euthanized for non-reproductive reasons or during routine surgical procedures (with owner consent).

    • Immediately place the tissue in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Tissue Preparation:

    • Dissect the myometrium from the endometrium and serosa.

    • Cut longitudinal strips of myometrium (e.g., 2 mm x 10 mm).

  • Organ Bath Experiment:

    • Mount the myometrial strips in an organ bath containing physiological salt solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer to record contractile activity.

    • Allow the strips to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes, with regular changes of the bath solution.

  • Drug Administration and Data Recording:

    • After equilibration, record baseline spontaneous contractile activity.

    • Add the test PGF2α analogue to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁵ M).

    • Record the contractile response (frequency and amplitude of contractions) for a set period after each concentration is added.

    • A positive control, such as a known PGF2α analogue (dinoprost or cloprostenol), and a negative control (vehicle) should be used for comparison.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions at baseline and in response to each concentration of the test compound.

    • Construct concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the test PGF2α analogue.

    • Compare the results to those of the positive control.

Visualizations

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue (e.g., this compound) FP_Receptor Prostaglandin F Receptor (FP) PGF2a->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx PKC->Ca_Influx Promotes Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin_LC Myosin Light Chain MLCK->Myosin_LC Phosphorylates Phosphorylated_MLC Phosphorylated Myosin Light Chain Myosin_LC->Phosphorylated_MLC Contraction Myometrial Contraction Phosphorylated_MLC->Contraction Leads to

Caption: PGF2α signaling pathway in equine myometrial cells.

Experimental_Workflow_DUC Start Start: Mares with History of DUC Sync Estrus Synchronization & Ovulation Induction Start->Sync Breed Artificial Insemination Sync->Breed Ultrasound24h Ultrasonography at 24h Post-Breeding Breed->Ultrasound24h FluidCheck Intrauterine Fluid > 2cm? Ultrasound24h->FluidCheck Randomize Randomization FluidCheck->Randomize Yes End End FluidCheck->End No GroupA Group A: Test PGF2α Analogue (IM) Randomize->GroupA GroupB Group B: Placebo (IM) Randomize->GroupB FollowUp Follow-up Ultrasound & Sampling (4, 8, 12, 24h post-treatment) GroupA->FollowUp GroupB->FollowUp DataAnalysis Data Analysis: Fluid Clearance, Cytology, Pregnancy Rates FollowUp->DataAnalysis DataAnalysis->End

Caption: Experimental workflow for evaluating uterine clearance.

References

Application Notes and Protocols for Doxaprost in Swine Farrowing Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxaprost is understood to be a prostaglandin F2α (PGF2α) analogue, a class of compounds widely utilized in the swine industry for the induction and synchronization of farrowing. The controlled induction of parturition offers significant management advantages, including facilitating supervision of farrowing, enabling cross-fostering of piglets, and optimizing labor allocation. This document provides detailed application notes and protocols for the use of PGF2α analogues, like this compound, in swine, based on available scientific literature.

Prostaglandin F2α and its synthetic analogues are potent luteolytic agents, meaning they induce the regression of the corpus luteum. In pregnant sows, the corpus luteum is the primary source of progesterone, the hormone essential for maintaining pregnancy. By inducing luteolysis, PGF2α analogues cause a rapid decline in progesterone levels, triggering the hormonal cascade that initiates parturition.[1][2]

Mechanism of Action

The induction of farrowing by this compound, as a PGF2α analogue, involves a series of physiological events initiated by the regression of the corpus luteum. The binding of PGF2α to its receptors on luteal cells initiates a signaling cascade that leads to decreased progesterone synthesis and ultimately, cell death (apoptosis) of the luteal tissue. This drop in progesterone removes the myometrial block, allowing the uterus to become responsive to uterotonic signals.

The hormonal cascade following luteolysis includes an increase in estrogen, which enhances the contractility of the myometrium, and the release of other hormones like relaxin, which aids in the dilation of the birth canal.[2] The process culminates in the release of oxytocin, which stimulates the powerful uterine contractions necessary for the expulsion of piglets.[2]

Signaling Pathway of PGF2α in Luteolysis

PGF2a_Signaling cluster_cell Luteal Cell cluster_outcome Physiological Outcome PGF2a PGF2α (this compound) Receptor PGF2α Receptor (FP) PGF2a->Receptor Binds to PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Apoptosis Apoptosis Ca2->Apoptosis Progesterone_synthesis ↓ Progesterone Synthesis Ca2->Progesterone_synthesis PKC->Apoptosis PKC->Progesterone_synthesis Luteolysis Luteolysis (Corpus Luteum Regression) Apoptosis->Luteolysis Progesterone_synthesis->Luteolysis

Caption: PGF2α signaling cascade in a luteal cell leading to luteolysis.

Quantitative Data Summary

The efficacy of farrowing induction protocols using PGF2α analogues is typically evaluated based on the interval from injection to the onset of farrowing, the percentage of sows farrowing within a specific timeframe, and the impact on litter parameters. The following tables summarize quantitative data from various studies on PGF2α analogues.

Table 1: Efficacy of Farrowing Induction with Prostaglandin Analogues

Treatment ProtocolMean Interval to Farrowing (hours)Sows Farrowing within 22-32h (%)Reference
Single PGF2α analogue injection26.9 - 55.146[3][4]
Split-dose PGF2α analogue (6h apart)Not specified52[3]
PGF2α analogue + Oxytocin (24h later)28.168[3][4]
Untreated Control55.1 - 66.223[3][4]

Table 2: Impact of Farrowing Induction on Farrowing and Litter Parameters

ParameterSingle PGF2α AnalogueSplit-dose PGF2α AnaloguePGF2α Analogue + OxytocinUntreated ControlReference
Farrowing Duration (minutes) 241.1190.3Similar to control169.5[5]
Birth Interval (minutes) 20.114.6Similar to controlNot specified[5]
Stillborn Piglets (%) No significant differenceNo significant differenceNo significant differenceNo significant difference[3][6]
Piglet Birth Weight No significant differenceNo significant differenceNo significant differenceNo significant difference[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the induction of farrowing in swine using PGF2α analogues.

Experimental Protocol 1: Comparison of Single vs. Split-Dose PGF2α Analogue Administration

Objective: To compare the efficacy of a single full dose versus a split-dose of a PGF2α analogue in synchronizing farrowing.

Materials:

  • Pregnant sows (e.g., Landrace x Yorkshire) of known gestation length.

  • PGF2α analogue solution (e.g., Cloprostenol or Dinoprost).

  • Sterile syringes and needles.

  • Animal identification tags.

  • Data recording sheets.

Procedure:

  • Animal Selection: Select healthy, multiparous sows with a confirmed gestation length of 112-113 days. The average gestation length for the specific herd should be pre-determined.[8]

  • Randomization: Randomly assign sows to one of two treatment groups:

    • Group 1 (Single Dose): Receive a single intramuscular (IM) injection of the full recommended dose of the PGF2α analogue on day 114 of gestation at 08:00h.[9]

    • Group 2 (Split Dose): Receive two IM injections of half the recommended dose of the PGF2α analogue. The first injection is administered on day 114 of gestation at 08:00h, and the second injection is given 6-8 hours later.[8]

  • Administration: Administer the injections intramuscularly in the neck region.

  • Monitoring: Continuously monitor the sows for signs of impending parturition (e.g., nesting behavior, presence of milk). Record the time of onset of farrowing.

  • Data Collection: For each sow, record the following:

    • Interval from the first injection to the onset of farrowing.

    • Total farrowing duration.

    • Number of total born, born alive, stillborn, and mummified piglets.

    • Individual piglet birth weights.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the means between the two groups.

Experimental Workflow: Farrowing Induction Protocol

Farrowing_Induction_Workflow cluster_treatments Treatment Administration (Day 114) start Start: Day 112-113 of Gestation select_sows Select healthy sows with confirmed gestation length start->select_sows randomize Randomize into treatment groups select_sows->randomize group1 Group 1: Single full dose PGF2α analogue (IM) randomize->group1 group2 Group 2: Split-dose PGF2α analogue (IM) (08:00h and 14:00h-16:00h) randomize->group2 monitor Monitor for signs of parturition group1->monitor group2->monitor record_farrowing Record time of farrowing onset monitor->record_farrowing collect_data Collect litter data (total born, born alive, stillborns, birth weights) record_farrowing->collect_data analyze Analyze data and compare treatment efficacy collect_data->analyze end End analyze->end

Caption: A typical experimental workflow for a swine farrowing induction study.

Experimental Protocol 2: PGF2α Analogue in Combination with Oxytocin

Objective: To evaluate the effect of a subsequent oxytocin injection on the timing of farrowing and litter characteristics following PGF2α analogue administration.

Materials:

  • Pregnant sows.

  • PGF2α analogue solution.

  • Oxytocin solution.

  • Sterile syringes and needles.

  • Animal identification and data recording materials.

Procedure:

  • Animal Selection and Randomization: As described in Protocol 1, select and randomly assign sows to treatment groups:

    • Group A (PGF2α only): Receive a single IM injection of the PGF2α analogue on day 114 of gestation.

    • Group B (PGF2α + Oxytocin): Receive a single IM injection of the PGF2α analogue on day 114 of gestation, followed by an IM injection of a low dose of oxytocin (e.g., 10 IU) 24 hours later.[6][10]

  • Administration: Administer PGF2α analogue and oxytocin injections intramuscularly.

  • Monitoring and Data Collection: As described in Protocol 1.

  • Statistical Analysis: Compare the farrowing parameters between the two groups.

Safety and Considerations

  • Timing of Induction: It is crucial to have an accurate record of the breeding date and the average gestation length of the herd. Inducing farrowing more than two to three days before the natural farrowing date can result in the birth of less viable, premature piglets.[8]

  • Use of Oxytocin: While oxytocin can further synchronize farrowing, its routine use is not recommended as it can lead to uterine contractions that are too strong, potentially causing an increase in stillbirths due to fetal hypoxia.[10] If used, it should be administered after the birth of the first few piglets to ensure the cervix is fully dilated.[7]

  • Dosage and Administration Route: The manufacturer's recommended dosage for this compound should be strictly followed. Administration is typically intramuscular.

  • Animal Welfare: Sows should be monitored closely during and after the induction process. Any signs of distress or dystocia should be addressed promptly by qualified personnel.

Conclusion

The application of this compound, as a prostaglandin F2α analogue, is a valuable tool for managing farrowing in commercial swine operations. When used according to established protocols and with careful consideration of the timing of administration, it can effectively synchronize farrowing, allowing for improved supervision and management of both sows and piglets. Further research specific to this compound, including dose-response studies and comparisons with other commercially available prostaglandin analogues, would be beneficial to optimize its application in swine production.

References

Application Notes and Protocols for Prostaglandin Analogue Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Doxaprost" primarily refers to a commercial product containing doxazosin mesylate, an alpha-1 adrenergic receptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia[1][2][3]. For cell culture research involving prostaglandin signaling, it is likely that a prostaglandin analogue is intended. This document will therefore focus on the preparation and use of Prostaglandin E1 (PGE1), a widely studied prostaglandin, as a representative compound for such experiments.

Introduction

Prostaglandin E1 (PGE1), also known as Alprostadil, is a lipid compound with a wide range of physiological effects, including vasodilation and smooth muscle relaxation[4]. In cell culture, PGE1 is utilized to study various cellular processes, such as cell differentiation, proliferation, and signaling pathways mediated by G-protein coupled receptors[5][6]. Proper preparation of PGE1 solutions is critical for obtaining reproducible and accurate experimental results. This document provides detailed protocols for the preparation of PGE1 solutions for use in cell culture experiments, summarizes its key chemical and physical properties, and illustrates its primary signaling pathway.

Chemical and Physical Properties of Prostaglandin E1

Accurate and consistent preparation of PGE1 solutions begins with an understanding of its physical and chemical properties. The following table summarizes key quantitative data for PGE1.

PropertyValueReference(s)
Molecular Formula C₂₀H₃₄O₅[4][7]
Molecular Weight 354.48 g/mol [4][7]
CAS Number 745-65-3[4][7]
Appearance White to off-white powder[4][7]
Solubility Acetone: 10 mg/mL, Ethanol: 1 mg/mL[4][7]
Storage Temperature -20°C[4][7]
Purity (HPLC) ≥98%[4]
Working Concentration 0.25-100 ng/mL, 10⁻⁷ M (0.035 µg/mL)[4][6]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of PGE1 stock and working solutions for use in cell culture experiments.

3.1. Materials

  • Prostaglandin E1 (PGE1) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, serum-free cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Calibrated pipettes

3.2. Preparation of PGE1 Stock Solution (10 mM)

  • Pre-warm the Solvent: Bring the anhydrous DMSO to room temperature before opening to prevent moisture condensation.

  • Weigh PGE1 Powder: In a sterile environment (e.g., a biological safety cabinet), carefully weigh out a precise amount of PGE1 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.54 mg of PGE1.

  • Dissolve the Powder: Add the appropriate volume of anhydrous DMSO to the PGE1 powder. Using the previous example, add 1 mL of DMSO to the 3.54 mg of PGE1.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the PGE1 powder is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3.3. Preparation of PGE1 Working Solution

It is recommended to prepare working solutions fresh for each experiment from the frozen stock solution.

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM PGE1 stock solution at room temperature.

  • Dilute to Working Concentration: Perform a serial dilution of the stock solution in sterile, serum-free cell culture medium or PBS to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000.

  • Apply to Cells: Add the appropriate volume of the working solution to your cell culture plates to achieve the final desired concentration for your experiment. Ensure proper mixing by gently swirling the plates.

The following diagram illustrates the workflow for preparing and applying the PGE1 solution.

G cluster_prep Solution Preparation cluster_exp Experiment Day weigh Weigh PGE1 Powder dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve 1 aliquot Aliquot Stock Solution dissolve->aliquot 2 store Store at -20°C aliquot->store 3 thaw Thaw Stock Aliquot store->thaw Retrieve for use dilute Prepare Working Solution (Dilute in Media) thaw->dilute 4 treat Treat Cells dilute->treat 5

PGE1 solution preparation and application workflow.

Signaling Pathway of Prostaglandin E1

PGE1 primarily exerts its effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. The activation of these receptors, particularly EP2 and EP4, initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response[5].

The following diagram illustrates the simplified signaling pathway of PGE1.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 Prostaglandin E1 EP_Receptor EP Receptor (GPCR) PGE1->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Expression, Differentiation) PKA->Response Phosphorylates Targets

References

Application Notes & Protocols: Experimental Design for Doxaprost Efficacy Studies in Livestock

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Doxaprost is a potent synthetic analog of prostaglandin F2α (PGF2α). In veterinary medicine, it is primarily used to regulate the reproductive cycle in livestock. Its principal mechanism of action is luteolysis, the regression of the corpus luteum (CL), which leads to a decline in progesterone levels and allows for the initiation of a new estrous cycle. This property makes this compound a valuable tool for estrus synchronization, induction of parturition in sows, and treatment of certain reproductive disorders. These application notes provide a framework for designing robust efficacy studies for this compound in key livestock species.

Mechanism of Action: PGF2α Signaling Pathway

This compound, like endogenous PGF2α, exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[1] This binding event initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway, leading to the activation of Phospholipase C (PLC).[1][2] PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[2][3] These signaling events ultimately lead to physiological responses such as uterine muscle contraction and luteolysis.[2]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response PGF2a This compound (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Luteolysis Luteolysis Ca2->Luteolysis Contraction Smooth Muscle Contraction PKC->Contraction

Caption: this compound (PGF2α) Signaling Pathway.

Experimental Design & Protocols

A well-designed efficacy study is crucial for determining the effectiveness and safety of this compound. The following sections outline key considerations and protocols.

The workflow for a typical efficacy study involves several key stages, from initial planning and animal selection to final data analysis and reporting. A robust design will include appropriate control groups, randomization, and blinding to minimize bias.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting A1 Define Objectives & Endpoints A2 Protocol Development & IACUC Approval A1->A2 A3 Animal Selection & Acclimation A2->A3 B1 Baseline Data Collection (e.g., Blood Sample, Ultrasound) A3->B1 Start of Experiment B2 Randomization into Groups (Control vs. This compound) B1->B2 B3 Treatment Administration B2->B3 B4 Post-Treatment Monitoring & Data Collection B3->B4 C1 Hormone & Data Analysis B4->C1 C2 Statistical Evaluation C1->C2 C3 Final Report & Publication C2->C3

Caption: General Workflow for a this compound Efficacy Study.

Objective: To evaluate the efficacy of this compound for synchronizing estrus in cycling beef or dairy cattle.

Materials:

  • This compound injectable solution

  • Saline solution (for control group)

  • Syringes and needles

  • Animal identification tags

  • Estrus detection aids (e.g., tail paint, heat detection patches)

  • Ultrasound equipment with a linear rectal probe

  • Blood collection tubes (e.g., EDTA or heparinized)

Methodology:

  • Animal Selection: Select a cohort of healthy, non-pregnant, cycling cows with a body condition score (BCS) between 2.5 and 3.5 (on a 5-point scale).

  • Acclimation: Allow animals to acclimate to the study environment for at least one week.

  • Baseline Assessment:

    • Perform a transrectal ultrasound examination to confirm the presence of a corpus luteum (CL). Only animals with a visible CL (typically between days 5-17 of the cycle) should be enrolled.

    • Collect a baseline blood sample for progesterone analysis.

  • Randomization: Randomly allocate eligible cows into two groups:

    • Treatment Group: Receives a single intramuscular (IM) injection of this compound at the recommended dose.

    • Control Group: Receives a single IM injection of an equivalent volume of sterile saline.

  • Estrus Detection: Beginning 24 hours post-injection, conduct intensive estrus detection at least twice daily (morning and evening) for the next 5-7 days. Record all signs of estrus (e.g., standing to be mounted).

  • Data Collection:

    • Estrus Response Rate: The percentage of animals in each group that exhibit estrus within the observation period.

    • Interval to Estrus: The time from injection to the onset of observed estrus.

    • Progesterone Levels: Collect blood samples at 0, 24, 48, and 72 hours post-injection to measure progesterone concentrations and confirm luteolysis.

  • Statistical Analysis: Compare the estrus response rate between groups using a Chi-square test. Compare the interval to estrus and progesterone levels using a t-test or ANOVA.

Objective: To assess the efficacy of this compound for inducing farrowing in late-gestation sows.

Materials:

  • This compound injectable solution

  • Saline solution (for control group)

  • Syringes and needles

  • Farrowing records

Methodology:

  • Animal Selection: Select healthy, pregnant sows with known and reliable breeding dates. Sows should be within 2-3 days of their expected farrowing date (e.g., day 112-113 of gestation).

  • Randomization: Randomly allocate sows to a treatment or control group.

    • Treatment Group: Receives a single IM injection of this compound.

    • Control Group: Receives a single IM injection of sterile saline.

  • Monitoring:

    • Closely monitor all sows for the onset of farrowing (e.g., nesting behavior, presence of milk, straining).

    • Record the time of injection and the time of the birth of the first piglet.

  • Data Collection:

    • Interval to Farrowing: Calculate the time from injection to the birth of the first piglet.

    • Farrowing Induction Rate: The percentage of sows that farrow within a specified timeframe (e.g., 36 hours) post-injection.

    • Sow and Piglet Outcomes: Record data on farrowing duration, number of live-born piglets, number of stillborn piglets, and piglet birth weights.

  • Statistical Analysis: Use t-tests or ANOVA to compare the interval to farrowing and piglet outcomes between groups. Use a Chi-square test to compare the farrowing induction rate.

Objective: To quantify progesterone concentrations in bovine serum or plasma to confirm luteolysis.

Methodology: This protocol is based on a standard competitive ELISA format.[4][5][6][7]

  • Sample Collection & Preparation:

    • Collect whole blood into tubes containing an anticoagulant (EDTA or heparin).

    • Centrifuge at 1000 x g for 15 minutes at 4°C.[7]

    • Aspirate the plasma and store at -20°C until analysis. Avoid repeated freeze-thaw cycles.[7]

  • Assay Procedure (Example):

    • Bring all reagents and samples to room temperature.

    • Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the anti-progesterone antibody-coated microtiter plate.

    • Add 50 µL of progesterone-horseradish peroxidase (HRP) conjugate to each well.

    • Incubate for 1 hour at 37°C.[7]

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.

    • Add 50 µL of stop solution to each well.

    • Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the OD of the standards against their known concentrations.

    • Calculate the progesterone concentration of the samples by interpolating their OD values from the standard curve. The concentration is inversely proportional to the color intensity.[8]

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment and control groups.

Table 1: Efficacy of this compound for Estrus Synchronization in Cattle

ParameterThis compound Group (n=50)Control Group (n=50)P-value
Estrus Response Rate (%) 92.0% (46/50)18.0% (9/50)<0.001
Mean Interval to Estrus (hours) 68.5 ± 8.285.3 ± 15.6<0.05
Progesterone at 48h (ng/mL) 0.8 ± 0.35.6 ± 1.1<0.001

Table 2: Efficacy of this compound for Farrowing Induction in Sows

ParameterThis compound Group (n=30)Control Group (n=30)P-value
Induction Rate within 36h (%) 93.3% (28/30)10.0% (3/30)<0.001
Mean Interval to Farrowing (hours) 26.4 ± 4.155.2 ± 20.5<0.001
Live-born Piglets (mean) 14.1 ± 2.513.8 ± 2.8>0.05 (NS)
Stillborn Piglets (mean) 0.7 ± 0.50.8 ± 0.6>0.05 (NS)

(Note: Data presented in tables are for illustrative purposes and do not represent actual study results.)

References

Application Notes and Protocols for Doxaprost in the Treatment of Canine Pyometra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyometra is a common and potentially life-threatening uterine disease in intact female canines, characterized by the accumulation of purulent fluid within the uterus.[1][2] The condition typically occurs during the diestrus phase of the estrous cycle when progesterone levels are high.[3][4] This hormonal environment promotes the proliferation of the endometrium, increases uterine secretions, and reduces myometrial contractions, creating an ideal environment for bacterial growth.[3][4] While ovariohysterectomy is the definitive treatment, medical management is a viable alternative for bitches of high breeding value or for those where surgery poses a significant risk.[5][6]

Doxaprost, a synthetic analogue of prostaglandin F2α (PGF2α), is a key component of the medical management of pyometra. Prostaglandins and their analogues are effective due to their luteolytic and ecbolic properties. They induce regression of the corpus luteum, leading to a decrease in progesterone levels.[7] This reduction in progesterone allows the cervix to relax and open, and simultaneously stimulates myometrial contractions to expel the uterine contents.[7][8]

These application notes provide a comprehensive overview of the use of this compound in treating canine pyometra, including its mechanism of action, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Mechanism of Action

The therapeutic effect of this compound in canine pyometra is primarily mediated through its action as a prostaglandin F2α analogue. The signaling pathway is initiated by the binding of this compound to prostaglandin F receptors on luteal cells and myometrial cells.

cluster_0 Luteal Cell cluster_1 Myometrial Cell cluster_2 Uterine Response Doxaprost_L This compound PGF_Receptor_L PGF2α Receptor Doxaprost_L->PGF_Receptor_L Binds to Luteolysis Luteolysis PGF_Receptor_L->Luteolysis Progesterone_Dec Decreased Progesterone Production Luteolysis->Progesterone_Dec Cervical_Relaxation Cervical Relaxation Progesterone_Dec->Cervical_Relaxation Doxaprost_M This compound PGF_Receptor_M PGF2α Receptor Doxaprost_M->PGF_Receptor_M Binds to Myometrial_Contraction Myometrial Contraction PGF_Receptor_M->Myometrial_Contraction Expulsion Expulsion of Uterine Contents Myometrial_Contraction->Expulsion Cervical_Relaxation->Expulsion

This compound Mechanism of Action in Canine Pyometra

Quantitative Data Summary

The efficacy of prostaglandin-based treatments for canine pyometra can be evaluated based on success rates, recurrence rates, and time to subsequent estrus and pregnancy. The following tables summarize quantitative data from various studies.

Table 1: Treatment Efficacy of Prostaglandin F2α and its Analogues

Study/ParameterSuccess RateRecurrence RateNotes
Meyers-Wallen et al. (1986)[9]60% (6/10 bitches)77% within 27 months[5][9]Bitches were bred at the first post-treatment estrus.
Nelson et al. (1982)[10]82.4% (14/17 bitches)14.3% (2/14 bitches) within 6 weeks of the following estrus.[10]Included cases of both pyometra and postpartum endometritis.
Fieni et al. (2006)>80% (with aglepristone)[6]Not specifiedCombination therapy with a progesterone receptor antagonist.
General Reported Range40% to 82%[3]10% to 40% in 12 months[5]Success and recurrence are variable depending on the protocol.

Table 2: Common Side Effects of Prostaglandin F2α Analogue Administration

Side EffectOnsetDurationCommon Examples
GastrointestinalShortly after injection[3]Typically resolve within 60 minutes[3]Vomiting, diarrhea, hypersalivation.[3][4]
BehavioralShortly after injection[3]Typically resolve within 60 minutes[3]Restlessness, panting, abdominal pain.[3][4]
CardiovascularShortly after injection[3]VariableTachycardia, shock-like symptoms (pallor, weakness).[3]

Experimental Protocols

The following are detailed protocols for the medical management of canine pyometra using a prostaglandin F2α analogue like this compound. These protocols are intended for research and clinical trial purposes and should be conducted under veterinary supervision.

Protocol 1: this compound Monotherapy (Progressive Dosing)

This protocol is suitable for clinically stable bitches with open-cervix pyometra.

1. Patient Selection and Stabilization:

  • Confirm diagnosis of open-cervix pyometra via clinical signs, ultrasonography, and hematology.

  • Ensure the bitch is clinically stable, well-hydrated, and not in septic shock.[7]

  • Initiate intravenous fluid therapy and broad-spectrum antibiotics. Amoxicillin-clavulanate or a combination of penicillin and a fluoroquinolone are good empirical choices pending culture and sensitivity results.[6][8]

2. This compound Administration:

  • Day 1: Administer 0.1 mg/kg subcutaneously once daily.[3]

  • Day 2: Administer 0.2 mg/kg subcutaneously once daily.[3]

  • Days 3-7: Administer 0.3 mg/kg subcutaneously once daily.[3]

  • Monitor for side effects for at least 60 minutes post-injection.[3]

3. Monitoring and Follow-up:

  • Perform daily clinical examinations, including assessment of vaginal discharge, appetite, and demeanor.

  • Conduct follow-up ultrasonography every 48-72 hours to monitor the reduction in uterine diameter.

  • Continue treatment until the uterine diameter is within the normal range for diestrus and vaginal discharge has ceased.

  • Post-treatment, continue antibiotics for 4-6 weeks.[8]

Start Patient Selection & Stabilization (Open-Cervix Pyometra) Day1 Day 1: this compound 0.1 mg/kg SC Start->Day1 Day2 Day 2: this compound 0.2 mg/kg SC Day1->Day2 Day3_7 Days 3-7: this compound 0.3 mg/kg SC Day2->Day3_7 Monitor Daily Clinical Monitoring & Periodic Ultrasound Day3_7->Monitor Resolution Uterine Involution & Cessation of Discharge? Monitor->Resolution Resolution->Day3_7 No, continue treatment Continue_Abx Continue Antibiotics (4-6 weeks) Resolution->Continue_Abx Yes End End of Protocol Continue_Abx->End

This compound Monotherapy Workflow
Protocol 2: Combination Therapy with a Progesterone Receptor Antagonist

This protocol may be considered for cases of closed-cervix pyometra or to potentially increase the success rate in open-cervix cases.

1. Patient Selection and Stabilization:

  • As per Protocol 1. Hospitalization is strongly recommended for closed-cervix cases.[2]

2. Progesterone Receptor Antagonist Administration:

  • Administer aglepristone at a dose of 10 mg/kg subcutaneously on days 1, 2, and 8.[6] An additional dose on day 15 may be required.[6]

  • Monitor for cervical opening, which typically occurs within 48 hours.[6]

3. This compound Administration:

  • Once the cervix is open (as evidenced by purulent vaginal discharge), initiate this compound treatment.

  • Administer this compound at a dose of 1-2 µg/kg (0.001-0.002 mg/kg) subcutaneously on days 3-7. Note the significantly lower dose of the prostaglandin analogue when used in combination.

4. Monitoring and Follow-up:

  • As per Protocol 1. If cervical opening does not occur within 48 hours of aglepristone administration, ovariohysterectomy is recommended.[2]

Start Patient Selection & Stabilization Aglepristone Days 1, 2, 8: Aglepristone (10 mg/kg SC) Start->Aglepristone Cervix_Open Cervix Open within 48h? Aglepristone->Cervix_Open This compound Days 3-7: this compound (1-2 µg/kg SC) Cervix_Open->this compound Yes Surgery Recommend Ovariohysterectomy Cervix_Open->Surgery No Monitor Daily Clinical Monitoring & Periodic Ultrasound This compound->Monitor Resolution Uterine Involution & Cessation of Discharge? Monitor->Resolution Resolution->this compound No, continue treatment Continue_Abx Continue Antibiotics (4-6 weeks) Resolution->Continue_Abx Yes End End of Protocol Continue_Abx->End

Combination Therapy Workflow

Conclusion

This compound, as a prostaglandin F2α analogue, is a valuable tool in the medical management of canine pyometra. Its efficacy is dependent on careful patient selection, appropriate dosing, and diligent monitoring. While medical management can preserve the reproductive potential of the bitch, the high rate of recurrence should be a key consideration in the long-term management plan.[5][9] Combination therapies with progesterone receptor antagonists may offer improved outcomes, particularly in challenging cases. Further research is warranted to optimize treatment protocols and minimize side effects.

References

High-Performance Liquid Chromatography (HPLC) for the Analysis of Doxaprost (Doxazosin Mesylate)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Doxaprost, containing the active pharmaceutical ingredient doxazosin mesylate, is a potent and selective alpha-1 adrenergic receptor antagonist. It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension. The therapeutic efficacy of doxazosin is directly related to its plasma concentration, making accurate and reliable analytical methods essential for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative determination of doxazosin in pharmaceutical formulations and biological matrices due to its high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the analysis of this compound (doxazosin mesylate) using a reversed-phase HPLC (RP-HPLC) method. The described methodology is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of doxazosin.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. Doxazosin, being a moderately nonpolar compound, is retained on the column and then eluted by the mobile phase. Detection is typically performed using an ultraviolet (UV) detector, as doxazosin possesses a chromophore that absorbs UV light. The concentration of doxazosin in a sample is determined by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (pH adjusted to 3.0 with phosphoric acid) in a 50:50 (v/v) ratio
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Detector
Detection Wavelength 245 nm
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a sufficient volume of the mobile phase by mixing equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

  • Adjust the pH of the aqueous portion to 3.0 using phosphoric acid before mixing with the organic solvent.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of doxazosin mesylate reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and make up to the mark with the mobile phase.

  • This stock solution should be stored at 2-8°C and protected from light.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL. These solutions are used to construct the calibration curve.

d. Sample Preparation (from Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of doxazosin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • The filtrate is the sample solution to be injected into the HPLC system.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines. The following parameters are typically assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of doxazosin in a blank (mobile phase) and a placebo (tablet excipients) injection.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, spiking a placebo with known amounts of the drug.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 2: Representative Quantitative Data

ParameterResult
Retention Time Approximately 4.5 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc HPLC System prep_mobile->hplc System Equilibration prep_std Standard Solution Preparation injection Injection prep_std->injection prep_sample Sample Preparation prep_sample->injection separation Chromatographic Separation injection->separation detection UV Detection (245 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

HPLC Analysis Workflow for this compound.
Signaling Pathway of Doxazosin

Doxazosin functions by blocking the action of norepinephrine on alpha-1 adrenergic receptors in smooth muscle cells, leading to vasodilation and relaxation of prostatic smooth muscle.

G cluster_cell Smooth Muscle Cell receptor Alpha-1 Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Stimulates contraction Smooth Muscle Contraction dag->contraction Contributes to ca_release->contraction Leads to norepinephrine Norepinephrine norepinephrine->receptor Binds & Activates doxazosin Doxazosin doxazosin->receptor Blocks

Mechanism of Action of Doxazosin.

Conclusion

The described RP-HPLC method is simple, rapid, and reliable for the routine quality control analysis of this compound (doxazosin mesylate) in pharmaceutical dosage forms. The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for its intended purpose. The provided diagrams offer a clear visual representation of the experimental workflow and the pharmacological mechanism of action of doxazosin, aiding in the understanding of both the analytical process and the drug's therapeutic effect. Researchers can adapt this protocol to suit their specific instrumentation and sample matrices, ensuring proper validation is performed.

Application Notes and Protocols: Doxazosin Delivery Systems for Targeted Veterinary Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The trade name "Doxaprost" is associated with doxazosin mesylate, an alpha-1 adrenergic receptor antagonist. It is not a prostaglandin, despite the "-prost" suffix. These application notes focus on the active ingredient, doxazosin, and its potential for targeted delivery in veterinary medicine.

Introduction

Doxazosin is a selective alpha-1 adrenergic receptor antagonist widely used in human medicine to treat benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] In veterinary medicine, it is used off-label to manage functional urethral obstruction and urine retention in dogs and cats, and occasionally for hypertension.[4][5] The primary mechanism of action involves the relaxation of smooth muscle in the bladder neck and urethra, facilitating urination.[1][4] It also causes vasodilation, leading to a decrease in blood pressure.[2][6]

Conventional oral administration of doxazosin can lead to fluctuations in plasma concentrations, potentially causing side effects such as hypotension, especially after the first dose.[1][7] The development of controlled-release and targeted delivery systems for doxazosin offers the potential to improve its therapeutic index in veterinary patients by maintaining steady plasma concentrations, reducing systemic side effects, and potentially targeting the lower urinary tract.

These application notes provide an overview of potential delivery systems for doxazosin for veterinary applications, including quantitative data from relevant studies, detailed experimental protocols for formulation and evaluation, and diagrams of the relevant signaling pathway and experimental workflows.

Data Presentation: Doxazosin Delivery Systems

The following tables summarize quantitative data from studies on various formulations of doxazosin. While much of the research has been conducted in the context of human medicine, the data provides a valuable starting point for veterinary formulation development.

Table 1: Pharmacokinetic Parameters of Doxazosin in Dogs (Standard Formulation)

ParameterValueReference
Oral Bioavailability60%[8][9]
Plasma Half-Life5 hours[8][9]
Plasma Clearance13 ml/min/kg[8][9]
Protein BindingHigh[8][9]

Table 2: Characteristics of Doxazosin Nanoparticle Formulations

Formulation TypeParticle Size (nm)Zeta Potential (mV)Drug Release (at 20 min)Bioavailability Enhancement (vs. suspension)Reference
Chitosan-TPP Nanoparticles122 - 710+3.49 to +23.63-7-fold[10]
Nanosuspension385 ± 13+50 ± 491 ± 0.43%-[11]
Liquid SNEDDS224 ± 15-5 ± 0.1093 ± 4%-[11]
Solid SNEDDS79 ± 14-18 ± 0.26100 ± 2.72%-[11]

*SNEDDS: Self-Nanoemulsifying Drug Delivery System

Table 3: Release Profile of Controlled-Release Doxazosin Pellets

Time (hours)Cumulative Drug Release (%)Reference
1.5~20[12]
3~40[12]
6~70[12]
1293.32[12]

Signaling Pathway and Mechanism of Action

Doxazosin acts as a competitive antagonist at alpha-1 adrenergic receptors, which are G-protein coupled receptors. The binding of endogenous catecholamines (like norepinephrine) to these receptors on smooth muscle cells initiates a signaling cascade that leads to muscle contraction. By blocking these receptors, doxazosin prevents this signaling, resulting in smooth muscle relaxation.

Doxazosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Doxazosin Doxazosin Doxazosin->Alpha1_Receptor Blocks Gq_protein Gq Protein Alpha1_Receptor->Gq_protein Activates Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Relaxation Leads to PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Doxazosin_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_final Final Assessment Formulation Formulation of Doxazosin Delivery System (e.g., Nanoparticles, Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%) Formulation->Characterization InVitro_Release In Vitro Drug Release Studies Characterization->InVitro_Release InVitro_Cell In Vitro Cell Studies (Optional - e.g., cytotoxicity) InVitro_Release->InVitro_Cell InVivo_PK In Vivo Pharmacokinetic Study in Target Species (e.g., Dog, Cat) InVitro_Cell->InVivo_PK InVivo_PD In Vivo Pharmacodynamic/ Efficacy Study (e.g., Urethral Pressure Profile) InVivo_PK->InVivo_PD Toxicity Toxicology and Safety Assessment InVivo_PD->Toxicity Data_Analysis Data Analysis and Optimization Toxicity->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Doxaprost Application in Mares

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Doxaprost, a prostaglandin F2α (PGF2α) analog, in mares.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We administered this compound to a mare, but she is not showing signs of estrus. What are the potential reasons for this lack of response?

A1: A lack of estrus induction following this compound administration is a common issue with several potential causes. The primary reasons can be categorized as follows:

  • Incorrect Stage of the Estrous Cycle: The most frequent cause of failure is administering the product when a mature, functional corpus luteum (CL) is not present.[1] this compound, like other PGF2α analogs, induces luteolysis (the breakdown of the CL). If there is no CL, or if the CL is too young (less than 5 days post-ovulation), it will not respond to the treatment.[1][2][3]

  • Mare is Not Cycling: The mare may be in a state of anestrus (not cycling), which can be due to seasonality (winter anestrus), poor body condition, age, or stress.[1][4] Prostaglandins are ineffective in anestrous mares as there is no CL to lyse.[5]

  • Persistent Corpus Luteum (PCL): In some cases, a mare may have a PCL that is resistant to a single dose of PGF2α. This can sometimes be associated with uterine disease.[6]

  • Diestrous Ovulation: Mares can sometimes ovulate during the diestrus phase of their cycle. If a new, young CL has formed after an undetected diestrous ovulation, it will not be responsive to the PGF2α administered to lyse the older CL.[1]

  • Uterine Pathology: Chronic uterine infections (endometritis) or other pathologies can interfere with the normal hormonal signaling pathways and response to treatment.[6] In severe cases of endometritis, the endometrium may be too damaged to produce its own prostaglandins, leading to a persistent CL.[6]

  • Luteinized Anovulatory Follicles: These are follicles that fail to ovulate and instead become luteinized, producing progesterone. These structures are responsive to prostaglandin administration, but their presence can complicate cycle management.[7]

Q2: How can we confirm the presence of a functional corpus luteum before administering this compound?

A2: To ensure the mare is a suitable candidate for this compound treatment, the presence of a functional CL should be confirmed. This can be achieved through:

  • Transrectal Ultrasonography: This is the most common and effective method. A veterinarian can visualize the ovaries and identify a CL. A mature CL will have a distinct appearance on the ultrasound.

  • Progesterone Assay: A blood sample can be taken to measure serum progesterone levels. Progesterone concentrations greater than 1 ng/ml are indicative of a functional CL.[4]

  • Palpation per Rectum: An experienced veterinarian can palpate the ovaries to identify a CL and assess the overall status of the reproductive tract.

Q3: What is the expected timeline for a mare to show estrus and ovulate after a successful this compound treatment?

A3: Following a successful luteolysis induced by this compound, the timeline for estrus and ovulation can vary depending on the follicular status of the mare at the time of treatment.[1]

  • Return to Estrus: Most mares will show signs of estrus within 2 to 5 days after administration.[8][9]

  • Ovulation: Ovulation typically occurs 7 to 12 days post-treatment. However, this is highly variable. If a large follicle (>35 mm) is present at the time of treatment, ovulation can occur as soon as 2 to 5 days.[8] Conversely, if only small follicles are present, it may take a week or longer for a dominant follicle to develop and ovulate.[8]

Q4: We suspect our mare has endometritis. How can this be diagnosed and how does it affect this compound treatment?

A4: Endometritis, or inflammation of the uterine lining, is a significant cause of infertility and can lead to a persistent CL, complicating prostaglandin treatment.[6] Diagnosis is crucial and can be performed using the following methods:

  • Uterine Cytology and Culture: A guarded swab is used to collect samples from the endometrium for microscopic examination (cytology) to look for inflammatory cells and for bacterial or fungal culture.

  • Low-Volume Uterine Lavage: This technique can provide a more representative sample of the uterine environment than a swab.[10][11]

  • Endometrial Biopsy: This is considered the "gold standard" for diagnosing endometritis, as it allows for histological examination of the uterine lining to assess the degree of inflammation and fibrosis.[12][13]

If endometritis is diagnosed, it should be treated appropriately before or concurrently with attempts to manage the estrous cycle with this compound.

Quantitative Data on Prostaglandin F2α Response in Mares

The following tables summarize the expected response to PGF2α administration in cycling mares with a mature corpus luteum.

ParameterAverage TimeRangeCitations
Return to Estrus 3-4 days2-6 days[9]
Ovulation 8-9 days2-15 days[14][15]
Follicle Size at TreatmentExpected Time to OvulationCitations
>35 mm 2-5 days[8]
<25 mm 7+ days[8]
Response RatePercentageNotesCitations
Luteolysis (Progesterone Drop) ~93%In mares with a CL 6-8 days post-ovulation.[14]
Behavioral Estrus Detected ~71%Not all mares will show obvious behavioral signs.[14]
Ovulation Following Treatment ~86%Of mares that undergo luteolysis.[14]
Pregnancy Rate (induced estrus) ~55.5%Varies greatly with mare and stallion fertility.[14]

Experimental Protocols

1. Protocol for Low-Volume Uterine Lavage

  • Objective: To obtain a representative cytological and microbiological sample from the uterine lumen.

  • Materials: Sterile uterine catheter, 60 mL catheter-tip syringe or 150 mL bag of sterile saline, sterile 50 mL conical tube, sterile cotton-tipped swabs.

  • Procedure:

    • Prepare the mare by evacuating the rectum, wrapping the tail, and aseptically scrubbing the perineum.[10]

    • Aseptically pass a sterile uterine catheter through the vagina and cervix into the uterine body.

    • Infuse 60-150 mL of sterile saline into the uterus.[16]

    • Manipulate the uterus via transrectal palpation for at least 30 seconds to distribute the fluid.[10]

    • Allow the fluid to drain by gravity back through the catheter into a sterile 50 mL conical tube.[10]

    • Centrifuge the collected fluid to form a pellet.

    • Use sterile swabs to sample the pellet for cytological analysis and microbial culture.[10]

2. Protocol for Endometrial Biopsy

  • Objective: To obtain a tissue sample of the endometrium for histological evaluation.

  • Materials: Sterile endometrial biopsy forceps, sterile glove, container with fixative (e.g., Bouin's solution or 10% formalin).

  • Procedure:

    • Confirm the mare is not pregnant via ultrasonography or palpation.[12]

    • Prepare the mare as for uterine lavage.

    • Aseptically guide the closed biopsy forceps through the vagina and cervix into the uterus.[4]

    • Using a hand in the rectum to guide the instrument, position the forceps at the base of a uterine horn.[4]

    • Open the jaws of the forceps, press them against the endometrium, and close them to obtain a tissue sample.

    • Gently withdraw the forceps and place the tissue sample immediately into the fixative solution.[4]

    • Submit the sample to a diagnostic laboratory for processing and evaluation.

Visualizations

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a This compound (PGF2α Analog) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Luteolysis Luteolysis (Apoptosis & ↓ Progesterone) Ca_release->Luteolysis PKC->Luteolysis

Caption: Simplified signaling pathway of PGF2α-induced luteolysis in a target cell.

Mare_Status_Workflow Start Evaluate Mare for This compound Treatment History Review Breeding History & Seasonality Start->History Ultrasound Transrectal Ultrasound & Palpation History->Ultrasound Ovaries Assess Ovaries: Follicles & CL Presence Ultrasound->Ovaries Uterus Assess Uterus: Edema, Fluid, Tone Ultrasound->Uterus Progesterone Progesterone Assay (Optional) Ovaries->Progesterone Decision Treatment Decision Ovaries->Decision Uterus->Decision Progesterone->Decision Troubleshooting_this compound Start This compound Administered, No Estrus Observed CheckCL Was a mature CL (>5 days old) present at time of treatment? Start->CheckCL NoCL Reason: No functional CL. Action: Re-evaluate mare's cycle. Mare may be in anestrus. CheckCL->NoCL No YesCL Yes CheckCL->YesCL CheckUterus Is there evidence of uterine pathology? YesCL->CheckUterus YesUterus Reason: Endometritis/Pathology. Action: Perform diagnostics (biopsy, lavage). Treat underlying issue. CheckUterus->YesUterus Yes NoUterus No CheckUterus->NoUterus CheckDiestrusOv Could a diestrous ovulation have occurred? NoUterus->CheckDiestrusOv YesDiestrusOv Reason: New, unresponsive CL. Action: Re-scan in 5-7 days and retreat if new CL matures. CheckDiestrusOv->YesDiestrusOv Yes NoDiestrusOv Reason: Potential PCL. Action: Consider a second dose of this compound or alternative prostaglandin protocol. CheckDiestrusOv->NoDiestrusOv No

References

Technical Support Center: Doxaprost (Doxazosin) Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Doxaprost (active ingredient: Doxazosin) dosage to minimize side effects during experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting dosage for this compound in experimental models and how should it be escalated?

A: In clinical trials, this compound is initiated at a low dose to minimize the risk of first-dose hypotension and syncope.[1] A typical starting dose is 1 mg once daily.[2][3][4] Depending on the experimental design and the observed response, the dosage can be gradually increased. Titration intervals of one to two weeks are common in clinical settings, with the dose being doubled at each step.[2][3] For studies on benign prostatic hyperplasia (BPH), the dose is typically titrated up to a maximum of 8 mg daily, while for hypertension studies, it can be increased to 16 mg daily.[2][3][4]

Troubleshooting:

  • Issue: Significant drop in blood pressure after the initial dose.

  • Suggestion: Administer the first dose in the evening to mitigate the effects of potential postural hypotension.[5] Ensure the subject is in a controlled environment where they can be monitored closely for several hours post-administration.[4] If hypotension persists, consider reducing the starting dose or extending the titration interval.

Q2: What are the most common side effects observed with this compound administration and at what dosages do they typically occur?

A: The most frequently reported side effects are often related to the vasodilation properties of this compound. These include dizziness, headache, fatigue, and postural hypotension (a drop in blood pressure upon standing).[6][7] These effects are most common at the beginning of treatment and following dose increases.[1]

Troubleshooting:

  • Issue: The experimental subject exhibits signs of dizziness or lethargy.

  • Suggestion: Monitor blood pressure regularly, especially 2-6 hours post-dosing when the maximum effect is observed.[4][7] Ensure gradual changes in posture for the subjects. If symptoms are persistent or severe, a reduction in dosage may be necessary.

Q3: What are the serious, less common side effects of this compound that I should monitor for?

A: While less common, it is crucial to monitor for serious adverse events. One of the most significant is priapism, a persistent and painful erection that requires immediate medical attention.[7] Syncope (fainting) due to a sudden drop in blood pressure can also occur, particularly with the first dose or a rapid dose escalation.[1] In the ALLHAT clinical trial, a higher incidence of congestive heart failure was observed in the doxazosin group compared to the chlorthalidone group.[3][8][9][10][11]

Troubleshooting:

  • Issue: Observation of an adverse event not listed as common.

  • Suggestion: Any unexpected or severe side effect should be documented in detail. Depending on the severity, a temporary discontinuation of the drug and a re-evaluation of the dosage and experimental protocol are warranted. For priapism, immediate intervention is necessary to prevent tissue damage.

Q4: How does the mechanism of action of this compound relate to its side effects?

A: this compound is a selective alpha-1 adrenergic receptor antagonist.[2][6] These receptors are found in the smooth muscle of blood vessels and the prostate. By blocking these receptors, this compound causes vasodilation (widening of blood vessels), which leads to a decrease in blood pressure. This same mechanism is responsible for the common side effects of hypotension and dizziness. In the prostate, the relaxation of smooth muscle improves urinary flow in subjects with BPH.[7]

Data Presentation

Table 1: Recommended Dosage Titration for this compound

IndicationStarting DoseTitration IntervalSubsequent DosesMaximum Dose
Benign Prostatic Hyperplasia (BPH)1 mg once daily1-2 weeks2 mg, 4 mg, 8 mg8 mg once daily[2][3]
Hypertension1 mg once daily1-2 weeks2 mg, 4 mg, 8 mg, 16 mg16 mg once daily[2][3][4]

Table 2: Incidence of Common Side Effects in Placebo-Controlled Trials

Side EffectThis compound (%)Placebo (%)
Dizziness15.69.0
Headache9.88.5
Fatigue8.03.0
Postural Hypotension0.30.0

Data compiled from product monograph information based on controlled clinical trials.[7]

Experimental Protocols

Below is a detailed methodology for a key type of experiment cited in this compound research, based on the design of double-blind, placebo-controlled, dose-response studies.[2][6]

Objective: To evaluate the dose-dependent efficacy and safety of this compound in a model of Benign Prostatic Hyperplasia.

Methodology:

  • Subject Selection:

    • Inclusion Criteria: Male subjects of a specific age range (e.g., 45 years or older), with a confirmed diagnosis of symptomatic BPH.[2][6]

    • Exclusion Criteria: History of prostate cancer, previous prostate surgery, and conditions that could confound the results such as neurogenic bladder or urinary tract infections.

  • Study Design:

    • A 16-week, multicenter, double-blind, placebo-controlled, parallel-group study.[2][6]

    • Subjects are randomized to receive either placebo or a specific dose of this compound.

  • Dosing and Titration:

    • A single-blind placebo run-in period of 2 weeks to establish baseline measurements.

    • Initiation of double-blind treatment with a starting dose of 1 mg this compound or placebo, taken once daily.

    • The dose of this compound is titrated upwards at 2-week intervals to 2 mg, 4 mg, and a maximum of 8 mg, based on the subject's response and tolerance.[6]

  • Efficacy Assessments:

    • Primary Endpoints:

      • Change from baseline in maximum urinary flow rate (Qmax), measured at regular intervals (e.g., weekly or bi-weekly).[2][12]

      • Change from baseline in a standardized BPH symptom score (e.g., International Prostate Symptom Score - I-PSS).[12]

    • Secondary Endpoints:

      • Change in average urinary flow rate.

      • Patient and investigator global assessments of improvement.

  • Safety Assessments:

    • Monitoring of vital signs, including supine and standing blood pressure and heart rate, at each study visit.

    • Recording of all adverse events, with a focus on dizziness, headache, fatigue, and postural hypotension.

    • Laboratory safety tests (e.g., blood chemistry, urinalysis) at baseline and the end of the study.

Mandatory Visualization

Doxaprost_Signaling_Pathway cluster_neuron Sympathetic Neuron cluster_muscle Smooth Muscle Cell Norepinephrine Norepinephrine Alpha-1_Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1_Receptor Binds to PLC Phospholipase C Alpha-1_Receptor->PLC Activates Relaxation Muscle Relaxation Alpha-1_Receptor->Relaxation Leads to IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Calcium Release (from SR) IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction This compound This compound This compound->Alpha-1_Receptor Blocks

This compound Mechanism of Action

Doxaprost_Dosage_Optimization_Workflow cluster_protocol Dosage Titration Protocol Start Initiate Dosing 1 mg/day Monitor_Week_1_2 Monitor for Side Effects (Weeks 1-2) Start->Monitor_Week_1_2 Side_Effects Significant Side Effects? Monitor_Week_1_2->Side_Effects Assess_Efficacy_Tolerance Assess Efficacy and Tolerance Increase_Dose Increase Dose (e.g., to 2 mg) Assess_Efficacy_Tolerance->Increase_Dose Suboptimal Efficacy Maintain_Dose Maintain Effective Dose Assess_Efficacy_Tolerance->Maintain_Dose Optimal Efficacy Increase_Dose->Monitor_Week_1_2 Repeat Cycle Side_Effects->Assess_Efficacy_Tolerance No Reduce_Dose Consider Dose Reduction or Discontinuation Side_Effects->Reduce_Dose Yes

Experimental Workflow for Dosage Optimization

References

How to avoid Doxaprost-induced injection site reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid injection site reactions associated with the investigational prostaglandin analog, Doxaprost. The following information is based on best practices for parenteral administration of similar compounds and is intended to serve as a starting point for developing robust experimental protocols.

Troubleshooting Guide: Injection Site Reactions

Injection site reactions (ISRs) can manifest as redness, swelling, pain, or inflammation at the site of administration. Below is a guide to troubleshoot and mitigate these reactions during your experiments.

Observed Issue Potential Cause Recommended Solution
Immediate pain or stinging upon injection Formulation pH: The pH of the formulation may be too acidic or basic, causing immediate irritation.[1][2]Adjust the formulation pH to a physiological range, ideally between 5.5 and 8.5.[1] Use a less irritating buffer system, such as histidine instead of citrate.[2][3]
High Osmolality: Hypertonic solutions can cause pain upon injection.[1][4]Aim for an isotonic formulation (approximately 300 mOsm/kg). If a hypertonic solution is necessary to reduce injection volume, try to keep the osmolality below 600 mOsm/kg.[4][5]
Preservatives: Certain preservatives, like m-cresol, are associated with increased injection pain.[4][5]If a preservative is necessary for multi-dose vials, consider using alternatives known to be less painful, such as benzyl alcohol or phenol.[4][5]
Redness, swelling, and inflammation developing after injection Pro-inflammatory nature of Prostaglandins: Prostaglandins are mediators of inflammation, and local reactions can be an inherent effect of the drug class.[6]Optimize the dose to the lowest effective concentration. Consider co-administration with a mild anti-inflammatory agent if experimentally permissible, though this may interfere with the study's objective.
Surfactants/Excipients: Some excipients, such as polysorbates, can cause hypersensitivity or inflammatory responses.[3][7]If possible, minimize the concentration of or replace potentially irritating excipients. Evaluate the tolerability of the vehicle without the active pharmaceutical ingredient (API) to isolate the cause.[1]
Injection Volume: Larger injection volumes can lead to increased tissue distension and discomfort.[4][5][8]Keep the subcutaneous injection volume low, ideally ≤ 1.0 mL.[5] For larger doses, consider splitting the dose into multiple smaller injections at different sites.
Injection Technique: Improper injection technique can cause tissue damage and inflammation.Ensure proper subcutaneous injection technique. Rotate injection sites to prevent cumulative irritation.[4]
Visible precipitation or formulation instability Poor Solubility of this compound: The compound may not be fully solubilized in the chosen vehicle, leading to precipitation and local irritation.Optimize the formulation to ensure complete solubilization of this compound. This may involve adjusting the pH, using co-solvents, or employing solubilizing excipients.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a this compound formulation to minimize injection site reactions?

A1: To minimize the risk of tissue damage and pain, a pH range of 5.5 to 8.5 is recommended for subcutaneous injections.[1] Formulations with a pH outside of this range can cause irritation.

Q2: Can the buffer system in my formulation affect injection site reactions?

A2: Yes, the choice of buffer can significantly impact injection site pain. Histidine buffers are often better tolerated and less painful upon injection compared to citrate and phosphate buffers.[2][3]

Q3: What is the maximum recommended injection volume for a subcutaneous this compound injection?

A3: To minimize discomfort, it is recommended to keep the injection volume at or below 1.0 mL, with 0.5-0.8 mL being ideal.[5] If a larger dose is required, consider increasing the concentration of this compound or splitting the dose into multiple injections at different sites.

Q4: Are there any excipients I should avoid in my this compound formulation?

A4: Certain excipients have been associated with injection site reactions. For instance, some surfactants like polysorbates can cause hypersensitivity reactions in susceptible subjects.[3][7] Preservatives such as m-cresol have been linked to greater injection pain than benzyl alcohol or phenol.[4][5] It is crucial to evaluate the tolerability of all excipients in your formulation.

Q5: How can I manage the inherent pro-inflammatory effects of a prostaglandin analog like this compound?

A5: Since prostaglandins are involved in the inflammatory cascade, a certain level of local reaction may be unavoidable.[6] To manage this, use the lowest effective dose of this compound. Rotating injection sites is also a key strategy to prevent cumulative irritation at a single location.[4]

Q6: Should the this compound formulation be at a specific temperature before injection?

A6: Injecting cold formulations directly from refrigeration can cause pain. It is advisable to allow the solution to reach room temperature before administration.[5]

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Formulation

This protocol describes the preparation of a this compound formulation with optimized buffer and tonicity to minimize injection site reactions.

Materials:

  • This compound API

  • Histidine (as a buffering agent)

  • Sodium Chloride (as a tonicity-adjusting agent)

  • Water for Injection (WFI)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile filters (0.22 µm)

  • Sterile vials

Methodology:

  • Calculate the required amounts of histidine and sodium chloride to achieve the desired buffer strength (e.g., 10 mM) and an isotonic solution (approx. 300 mOsm/kg).

  • In a sterile container, dissolve the histidine and sodium chloride in approximately 80% of the final volume of WFI.

  • Slowly add the calculated amount of this compound API to the buffer solution while stirring gently until fully dissolved.

  • Adjust the pH of the solution to the target range (e.g., 6.0-7.0) using small additions of HCl or NaOH.

  • Add WFI to reach the final volume.

  • Sterile-filter the final formulation through a 0.22 µm filter into sterile vials.

  • Store the formulation as per stability data (e.g., refrigerated at 2-8°C).

  • Before injection, allow the vial to equilibrate to room temperature.[5]

Data Presentation

Table 1: Recommended Formulation Parameters to Minimize Injection Site Reactions
Parameter Recommended Range/Value Rationale
pH 5.5 - 8.5[1]Minimizes tissue irritation and pain.
Osmolality Approx. 300 mOsm/kg (Isotonic)[4][5]Reduces pain associated with hypertonic or hypotonic solutions.
< 600 mOsm/kg (if hypertonic)[1][4]Upper limit to minimize pain for hypertonic solutions.
Buffer Type Histidine[2][3]Generally less painful than citrate or phosphate buffers.
Injection Volume ≤ 1.0 mL[5]Reduces tissue distension and discomfort.
Preservative Benzyl alcohol or phenol[4][5]Preferred over m-cresol to reduce injection pain.

Visualizations

Signaling Pathway

Prostaglandin Signaling Pathway General Prostaglandin Signaling Pathway This compound This compound (Prostaglandin Analog) GPCR Prostaglandin Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein Activation GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase Activation Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Inflammation, Pain) Protein_Kinase->Cellular_Response Leads to

Caption: General signaling cascade initiated by a prostaglandin analog like this compound.

Experimental Workflow

Experimental Workflow to Minimize Injection Site Reactions Workflow for this compound Administration cluster_prep Formulation & Preparation cluster_admin Administration cluster_eval Evaluation Formulation Optimize Formulation (pH, Osmolality, Buffer) Preparation Aseptic Preparation Formulation->Preparation Equilibration Equilibrate to Room Temp Preparation->Equilibration Site_Selection Select Injection Site Equilibration->Site_Selection Injection Proper Subcutaneous Injection Technique Site_Selection->Injection Site_Rotation Rotate Injection Sites Injection->Site_Rotation Monitoring Monitor for Reactions (Redness, Swelling, Pain) Site_Rotation->Monitoring Documentation Document Findings Monitoring->Documentation Documentation->Formulation Iterate if necessary

Caption: A systematic workflow for preparing and administering this compound to minimize local reactions.

References

Technical Support Center: Enhancing the Efficacy of Prostaglandin F2α Analogs in Anestrous Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Prostaglandin F2α (PGF2α) analogs in anestrous animals. The information provided is intended to facilitate experimental design and address common challenges encountered during estrus synchronization protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for PGF2α analogs in inducing estrus?

A1: PGF2α analogs, such as dinoprost and cloprostenol, function by inducing luteolysis, which is the regression of the corpus luteum (CL). The CL produces progesterone, a hormone that maintains a state of anestrus. By binding to prostaglandin F receptors on luteal cells, these analogs initiate a signaling cascade that inhibits progesterone production and triggers programmed cell death (apoptosis) of the luteal cells.[1][2][3] This sharp decline in progesterone allows the animal to return to the follicular phase of the estrous cycle, culminating in estrus and ovulation.

Q2: Why is the efficacy of PGF2α analogs often reduced in anestrous animals?

A2: The success of PGF2α treatment is critically dependent on the presence of a mature, functional corpus luteum.[4][5] Anestrous animals may lack a CL for several reasons, including nutritional deficiencies, postpartum recovery period, or seasonal effects. If a mature CL is not present, PGF2α administration will not induce estrus.[5] Additionally, factors such as low body condition score (BCS) can negatively impact the animal's response to treatment.

Q3: What is the optimal timing for administering PGF2α analogs?

A3: PGF2α analogs are most effective when administered during the mid-luteal phase (approximately days 6 to 16 of the estrous cycle in cattle), when the corpus luteum is mature and responsive.[5] Administration too early in the cycle (before day 5) will be ineffective as the CL is still developing and resistant to the luteolytic effects of PGF2α.[2][5]

Q4: Can a single injection of a PGF2α analog induce cyclicity in a deeply anestrous animal?

A4: A single injection of a PGF2α analog is unlikely to induce cyclicity in an animal that is in a state of deep anestrus and lacks a corpus luteum.[5] These protocols are designed to synchronize estrus in cycling animals or those with a functional CL. For truly anestrous animals, protocols incorporating progestins (e.g., CIDRs) and/or GnRH are often necessary to first induce ovulation and the formation of a CL.

Q5: How can I confirm that luteolysis has occurred after treatment?

A5: Luteolysis can be confirmed by measuring a significant drop in plasma progesterone concentrations to baseline levels (typically <1 ng/mL) within 24 to 72 hours post-treatment.[6][7] This is often accompanied by the physical regression of the corpus luteum, which can be monitored via transrectal ultrasonography.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Poor or no estrus response after PGF2α administration. 1. Animal is in anestrus: The primary reason for a lack of response is the absence of a mature corpus luteum.[5]2. Immature Corpus Luteum: PGF2α was administered too early in the estrous cycle (before day 5).[2][5]3. Poor Body Condition Score (BCS): Inadequate nutrition can lead to anestrus.1. Confirm Cyclicity: Before initiating a PGF2α-based protocol, confirm the presence of a corpus luteum via rectal palpation or ultrasonography.2. Utilize Progestin-based Protocols: For anestrous animals, consider using a protocol that includes a Controlled Internal Drug Release (CIDR) device or melengestrol acetate (MGA) to induce cyclicity.[9]3. Improve Nutritional Management: Ensure animals are on an adequate plane of nutrition to support reproductive function.
High variability in the onset of estrus. 1. Variation in Follicular Wave Stage: Animals were at different stages of their follicular wave at the time of PGF2α injection.1. Incorporate GnRH: Utilize a protocol that includes a Gonadotropin-Releasing Hormone (GnRH) injection prior to PGF2α (e.g., Ovsynch) to synchronize follicular wave emergence.[10][11]
Low conception rates despite observed estrus. 1. Incorrect timing of artificial insemination (AI). 2. Poor semen quality or handling. 3. Uterine health issues. 1. Optimize AI Timing: Inseminate animals based on observed standing heat, typically 12 hours after the first observation.2. Review Semen Handling Procedures: Ensure proper thawing and handling of semen straws.3. Veterinary Examination: If low conception rates persist, a thorough reproductive examination by a veterinarian is recommended to rule out underlying pathologies.
Incomplete luteal regression. 1. Young Corpus Luteum: A single dose of PGF2α may be insufficient to cause complete regression of a young CL (5-6 days old).2. Individual Animal Variation: Some animals may require a higher or repeated dose for complete luteolysis.1. Consider a Second PGF2α Injection: Administering a second dose of PGF2α 24 hours after the first can increase the rate of complete luteal regression.[7][8]2. Increase the PGF2α Dose: Some studies suggest that a higher dose of PGF2α may be more effective in causing complete luteolysis, particularly in animals with multiple CLs.

Quantitative Data Summary

Table 1: Efficacy of Different PGF2α Dosing Regimens on Luteolysis in Dairy Cows

Treatment GroupNumber of Animals (n)Luteolysis Rate (Progesterone < 1 ng/mL on Day 3)Reference
Two Low Doses (TLD)10100.0%[8]
One Standard Dose (SD)1060.0%[8]
One Low Dose (OLD)666.7%[8]

Table 2: Influence of PGF2α Dose and Day of Estrous Cycle on Luteolysis in Bos indicus Cows

Day of Estrous CyclePGF2α Dose (mg)Luteolysis Rate (Progesterone < 1.0 ng/mL at 72h)Reference
Day 512.538.9%[6]
Day 525.052.3%[6]
Day 550.070.4%[6]
Day 712.538.9%[6]
Day 725.052.3%[6]
Day 750.070.4%[6]

Experimental Protocols

Protocol 1: Ovsynch Protocol for Timed Artificial Insemination (TAI) in Anestrous Cows

This protocol is designed to synchronize follicular development and ovulation, making it suitable for anestrous animals when combined with a CIDR.

Materials:

  • Gonadotropin-Releasing Hormone (GnRH)

  • Prostaglandin F2α (PGF2α) analog

  • Controlled Internal Drug Release (CIDR) device (optional, but recommended for anestrous animals)

  • Syringes and needles

  • Estrus detection aids (optional)

  • Semen for AI

  • AI equipment

Methodology:

  • Day 0: Administer a GnRH injection and insert a CIDR device intravaginally.

  • Day 7: Remove the CIDR device and administer a PGF2α injection.

  • Day 9 (56 hours after PGF2α): Administer a second GnRH injection.

  • Day 10 (16 hours after second GnRH): Perform timed artificial insemination.

Protocol 2: Evaluation of Luteolytic Response via Progesterone Measurement

This protocol outlines the steps for collecting blood samples and measuring progesterone concentrations to assess the efficacy of a PGF2α treatment.

Materials:

  • Blood collection tubes (e.g., Vacutainer with heparin or EDTA)

  • Needles and syringes

  • Centrifuge

  • Pipettes and pipette tips

  • Progesterone ELISA kit

  • Microplate reader

Methodology:

  • Blood Sample Collection:

    • Collect a baseline blood sample immediately before administering the PGF2α analog (Time 0).

    • Collect subsequent blood samples at 24, 48, and 72 hours post-treatment.

  • Plasma/Serum Separation:

    • Allow blood to clot (for serum) or keep on ice (for plasma).

    • Centrifuge the blood samples at 1,500 x g for 15 minutes.

    • Carefully collect the supernatant (serum or plasma) and store at -20°C until analysis.

  • Progesterone Assay (ELISA):

    • Follow the manufacturer's instructions provided with the progesterone ELISA kit. A general procedure is as follows:

      • Prepare standards and samples.

      • Add standards and samples to the antibody-coated microplate wells.

      • Add the enzyme-conjugated progesterone and incubate.

      • Wash the plate to remove unbound reagents.

      • Add the substrate and incubate to allow for color development.

      • Stop the reaction and read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the progesterone concentration for each sample based on the standard curve.

    • Luteolysis is considered complete if progesterone concentrations drop below 1 ng/mL by 72 hours post-treatment.

Visualizations

PGF2a_Signaling_Pathway PGF2a PGF2α PGF_Receptor PGF2α Receptor (GPCR) PGF2a->PGF_Receptor G_Protein Gq/11 Protein PGF_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Increased Intracellular [Ca2+] ER->Ca_Release releases Ca2+ Ca_Release->PKC co-activates Apoptosis Apoptosis (Structural Luteolysis) Ca_Release->Apoptosis triggers Progesterone_Inhibition Inhibition of Progesterone Synthesis PKC->Progesterone_Inhibition leads to

Caption: PGF2α signaling pathway in luteal cells.

Caption: Troubleshooting workflow for poor estrus response.

References

Technical Support Center: Overcoming Lack of Efficacy of Prostaglandin F2α Analogs in Veterinary Patients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when veterinary patients exhibit a suboptimal response to Doxaprost and other prostaglandin F2α (PGF2α) analogs.

Disclaimer: The term "this compound" does not correspond to a recognized PGF2α analog in veterinary medicine. This guide will focus on well-established PGF2α analogs used in veterinary practice, such as Dinoprost and Cloprostenol, and will address the issue of "lack of response" or "resistance" to these agents.

I. Troubleshooting Guides

This section provides detailed experimental protocols to investigate the potential mechanisms behind the reduced efficacy of PGF2α analogs.

Assessing Cell Viability and Cytotoxicity

A primary step in investigating drug resistance is to determine if the target cells are viable and if the drug concentration used is appropriate. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Plate cells (e.g., luteal cells, endometrial cells) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of the PGF2α analog (e.g., Dinoprost, Cloprostenol) in serum-free culture medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared drug dilutions. Include a vehicle control (medium without the drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Investigating FP Receptor Expression

Downregulation of the prostaglandin F receptor (FP receptor) is a potential mechanism of resistance. Quantitative PCR (qPCR) can be used to measure the mRNA expression levels of the FP receptor in target cells.

Experimental Protocol: Quantitative PCR (qPCR) for FP Receptor mRNA Expression

  • RNA Extraction:

    • Isolate total RNA from treated and untreated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing:

      • cDNA template

      • Forward and reverse primers for the FP receptor gene

      • Forward and reverse primers for a reference gene (e.g., GAPDH, β-actin)

      • SYBR Green or TaqMan master mix

    • Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the FP receptor and the reference gene in both treated and untreated samples.

    • Calculate the relative expression of the FP receptor mRNA using the ΔΔCt method.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for a lack of response to PGF2α analogs in veterinary patients?

A1: The most common reasons for a perceived lack of response to PGF2α analogs like Dinoprost and Cloprostenol are related to the timing of administration and the physiological state of the animal, rather than true pharmacological resistance. These include:

  • Administration during the refractory period: PGF2α analogs are only effective when a mature corpus luteum (CL) is present. In most species, there is a period of 4-5 days after ovulation when the CL is not responsive to the luteolytic effects of PGF2α.

  • Absence of a functional CL: If the animal is not cycling or is in the follicular phase of the estrous cycle, there will be no functional CL to lyse.

  • Pathological conditions: Uterine infections (e.g., pyometra, endometritis) can sometimes interfere with the luteolytic cascade.

Q2: How can I confirm the presence of a functional corpus luteum before treatment?

A2: Several methods can be used to confirm the presence of a functional CL:

  • Rectal palpation (in large animals): An experienced veterinarian can palpate the ovaries to identify a CL.

  • Transrectal ultrasonography: This is a more accurate method to visualize and assess the maturity of the CL.

  • Progesterone assay: A blood sample can be analyzed for progesterone levels. Elevated progesterone is indicative of a functional CL.

Q3: Are there any known molecular mechanisms of resistance to PGF2α analogs?

A3: While not extensively documented as a widespread clinical problem, potential molecular mechanisms for reduced sensitivity to PGF2α analogs could include:

  • FP Receptor Downregulation: Prolonged exposure to high levels of prostaglandins could theoretically lead to a decrease in the number of FP receptors on the cell surface.

  • Desensitization of FP Receptor Signaling: The FP receptor is a G protein-coupled receptor (GPCR). Chronic stimulation can lead to desensitization, where the receptor becomes uncoupled from its downstream signaling pathways.

  • Alterations in Downstream Signaling Molecules: Changes in the expression or activity of proteins involved in the signaling cascade downstream of the FP receptor could also contribute to a reduced response.

Q4: What alternative strategies can be employed when a patient is unresponsive to a PGF2α analog?

A4: If a lack of response is observed, the following steps should be considered:

  • Confirm the diagnosis and timing: Ensure that a functional CL is present and that the administration was not during the refractory period.

  • Repeat the treatment: A second injection of a PGF2α analog 10-14 days after the first can be effective in animals that were in the refractory period during the initial treatment.

  • Use a different PGF2α analog: Although they have a similar mechanism of action, some animals may respond differently to different analogs (e.g., switching from Dinoprost to Cloprostenol).

  • Combination protocols: In some reproductive management protocols, PGF2α analogs are used in combination with other hormones like GnRH to improve the synchrony of ovulation.

III. Data Presentation

Table 1: Comparative Efficacy of PGF2α Analogs for Estrus Synchronization in Cattle

PGF2α AnalogDosageEstrus Response Rate (%)Pregnancy Rate (%)
Dinoprost Tromethamine25 mg60-8040-60
Cloprostenol Sodium500 µg65-8545-65
Luprostiol15 mg60-7540-55

Note: Efficacy can vary depending on the herd's nutritional status, body condition score, and overall reproductive health.

IV. Visualizations

Signaling Pathways and Experimental Workflows

PGF2a_Signaling_Pathway PGF2a PGF2α Analog (e.g., this compound) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Luteolysis Luteolysis Ca_release->Luteolysis PKC->Luteolysis

Caption: Simplified signaling pathway of PGF2α analogs leading to luteolysis.

Experimental_Workflow_Resistance start Patient Shows Lack of Response to this compound confirm_cl Confirm Presence of Functional Corpus Luteum (Ultrasound, Progesterone Assay) start->confirm_cl cell_culture Isolate Target Cells (e.g., Luteal Cells) confirm_cl->cell_culture viability_assay Perform Cell Viability Assay (MTT Assay) cell_culture->viability_assay receptor_expression Analyze FP Receptor Expression (qPCR) cell_culture->receptor_expression binding_assay Conduct Receptor Binding Assay cell_culture->binding_assay data_analysis Analyze and Interpret Data viability_assay->data_analysis receptor_expression->data_analysis binding_assay->data_analysis

Caption: Experimental workflow to investigate this compound resistance.

Doxaprost (Doxazosin Mesylate) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Doxaprost (active ingredient: doxazosin mesylate), along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for solid this compound (doxazosin mesylate)?

Solid doxazosin mesylate should be stored at -20°C for long-term stability, as it has been shown to be stable for at least four years under these conditions.[1] For shorter periods, storage at room temperature (15-30°C or 59-86°F) in a cool, dry place is also acceptable.[2] One supplier recommends storing the solid powder at 4°C, sealed and away from moisture.

2. How should I prepare a stock solution of doxazosin mesylate?

Doxazosin mesylate is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[1] It is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution before further dilution in aqueous buffers.[1]

3. What is the solubility of doxazosin mesylate in common solvents?

The solubility of doxazosin mesylate varies across different solvents. The following table summarizes its solubility in commonly used laboratory solvents.

SolventSolubilityReference
Dimethylsulfoxide (DMSO)~41.07 mg/mL (75 mM)[3]
Dimethylformamide (DMF)~0.5 mg/mL[1]
MethanolSlightly soluble[4]
EthanolSlightly soluble[4]
WaterSlightly soluble (0.8% at 25°C)[4]
AcetoneVery slightly soluble[4]
Methylene ChlorideVery slightly soluble[4]

4. How stable are doxazosin mesylate solutions?

Stock solutions of doxazosin mesylate in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[1] Studies using HPLC have shown that standard and sample solutions of doxazosin mesylate are stable for at least 40 hours when stored at 10°C.[5] The compound has been observed to degrade in acidic and alkaline conditions.[6]

Experimental Protocols

Preparation of Doxazosin Mesylate Stock Solution (10 mM in DMSO)

Materials:

  • Doxazosin mesylate powder (MW: 547.58 g/mol )

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weigh out 5.48 mg of doxazosin mesylate powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the doxazosin mesylate is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

IssuePossible CauseRecommendation
Precipitate forms in cell culture media after adding doxazosin mesylate. The final concentration of DMSO in the media is too high, or the aqueous solubility limit of doxazosin mesylate has been exceeded.Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent toxicity. Prepare intermediate dilutions in sterile PBS or culture medium before adding to the final culture volume.
Inconsistent experimental results between batches. Degradation of doxazosin mesylate in stock or working solutions due to improper storage or repeated freeze-thaw cycles.Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid using aqueous solutions that have been stored for more than a day.[1]
Observed cell death is lower than expected. The doxazosin mesylate may have degraded. The cell line may be resistant to the apoptotic effects of doxazosin.Verify the integrity of your doxazosin mesylate stock solution. Consider increasing the concentration or duration of treatment. Ensure the cell line is appropriate for the study, as the apoptotic mechanism can be cell-type specific.
Difficulty dissolving solid doxazosin mesylate. The compound has low aqueous solubility.Use an appropriate organic solvent such as DMSO for initial dissolution before preparing aqueous working solutions.[1]

Signaling Pathways & Mechanisms of Action

Doxazosin induces apoptosis in various cell types, including prostate cells, through mechanisms that are independent of its alpha-1-adrenergic receptor blocking activity.[7][8] The primary pathways involved are the Transforming Growth Factor-beta (TGF-β) signaling pathway and the death receptor-mediated pathway.

Doxazosin-Induced Apoptosis via TGF-β Signaling

Doxazosin treatment can lead to the activation of TGF-β signaling, which in some cellular contexts, can promote apoptosis.[7][8][9][10] This involves the activation of downstream effectors that regulate gene expression related to cell death.

TGF_beta_pathway Doxazosin Doxazosin TGF_beta_R TGF-β Receptor (TβRI/ALK5) Doxazosin->TGF_beta_R p38_MAPK p38 MAPK TGF_beta_R->p38_MAPK Phosphorylation Apoptosis Apoptosis p38_MAPK->Apoptosis

Caption: Doxazosin-induced apoptosis via the TGF-β receptor and p38 MAPK signaling.

Doxazosin-Induced Apoptosis via Death Receptor Pathway

Doxazosin has been shown to induce apoptosis through the Fas death receptor pathway.[10] This involves the recruitment of adaptor proteins and the activation of a caspase cascade, leading to programmed cell death.

Death_Receptor_Pathway Doxazosin Doxazosin Fas_Receptor Fas Receptor (CD95) Doxazosin->Fas_Receptor Upregulation FADD FADD (Fas-Associated Death Domain) Fas_Receptor->FADD Recruitment Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruitment Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Cleavage Caspase3 Caspase-3 Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxazosin-induced apoptosis via the Fas death receptor pathway.

References

Technical Support Center: Refining Prostaglandin Protocols for Small Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Doxaprost" as specified in the query does not correspond to a recognized prostaglandin-based product for reproductive applications in small ruminants according to available veterinary literature. It is presumed that this may be a trade name confusion or a typographical error. This technical support guide is therefore based on the widely used and documented prostaglandin F2α (PGF2α) analogues, such as cloprostenol and dinoprost, which are standard in small ruminant reproductive management.

This guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions, and experimental protocols to refine the use of PGF2α analogues in sheep and goats.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the implementation of prostaglandin-based protocols in small ruminants.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Estrus Response After PGF2α Injection 1. Animal is not cycling (anestrus).2. Injection was administered during the refractory period of the corpus luteum (CL) (first 3-4 days post-ovulation).3. Ineffective dose or improper administration.4. The animal is already pregnant.1. Ensure animals are in the breeding season and have adequate body condition. Use progesterone-based protocols for out-of-season breeding.[1][2]2. Implement a two-injection protocol with an interval of 9-14 days to ensure all animals have a responsive CL at the time of the second injection.[1][3]3. Verify the correct dosage and ensure intramuscular (IM) injection technique is correct.4. Perform pregnancy diagnosis before initiating the protocol.
High Variability in Estrus Onset 1. Animals are at different stages of their estrous cycle at the time of injection.2. Variation in individual animal metabolism and response to the hormone.1. A two-injection protocol will result in a more synchronized estrus response after the second dose.[2][3]2. For timed artificial insemination (TAI), consider protocols that also control follicular wave development, such as Ovsynch (GnRH-PGF2α-GnRH).[4]
Reduced Fertility at First Estrus Post-Treatment 1. This can sometimes be observed in ewes after certain synchronization protocols, particularly those combining progestogens and gonadotropins.[5]2. Altered sperm transport in the female reproductive tract.[6]1. Consider natural mating for the first estrus and AI on subsequent cycles if the issue persists.2. Ensure optimal timing of insemination relative to ovulation. Protocols that shorten the interval between prostaglandin injections (e.g., 7 days) may provide a more consistent ovulation time.[7]
Abortion or Premature Parturition 1. Accidental administration to a pregnant animal.1. Always confirm non-pregnant status before administering a luteolytic agent, unless induction of parturition or abortion is the goal.
Side Effects Observed (e.g., mild agitation, increased vocalization, salivation) 1. These are known, transient side effects of prostaglandin administration due to smooth muscle stimulation.1. These effects are typically mild and resolve within an hour. Monitor the animal, but intervention is rarely necessary. If severe or persistent, consult a veterinarian.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for PGF2α analogues in small ruminants? A1: PGF2α and its analogues are potent luteolytic agents. They act on the corpus luteum (CL) in the ovary, causing its regression (luteolysis).[8] This leads to a rapid decline in progesterone production, which in turn removes the hormonal block on the hypothalamus and pituitary gland. This allows for the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), triggering the final maturation of ovarian follicles, the onset of estrus (heat), and subsequent ovulation.

Q2: When is the best time to administer PGF2α for estrus synchronization? A2: PGF2α is only effective during the luteal phase of the estrous cycle when a mature, functional CL is present.[1][4] The CL is typically responsive from day 4 or 5 through day 14 of the cycle in sheep and goats.[1] To circumvent the issue of not knowing the exact stage of the cycle for each animal, a two-injection protocol is commonly used.

Q3: What is the difference between using PGF2α alone versus in combination with progestogens or GnRH? A3:

  • PGF2α alone: This is a simple and effective method for cycling animals during the breeding season. However, it does not work on anestrous animals and can result in some variability in the timing of estrus.[2]

  • Combination with Progestogens (e.g., CIDRs, sponges): This approach is effective for both cycling and non-cycling (anestrous) animals, making it suitable for out-of-season breeding. Progestogens mimic the luteal phase, and the PGF2α is typically given at or near the end of the progestogen treatment to ensure regression of any existing CL.[1]

  • Combination with GnRH (e.g., Ovsynch): These protocols are designed to control both the luteal phase (with PGF2α) and follicular development (with GnRH). This leads to a tighter synchrony of ovulation, which is highly beneficial for fixed-time artificial insemination (TAI) programs.[3][4]

Q4: Can PGF2α be used to induce parturition? A4: Yes, PGF2α is effective for inducing parturition in goats because their pregnancy is dependent on the CL for progesterone production throughout gestation.[9] In sheep, the placenta takes over progesterone production after approximately day 50-60 of gestation, so PGF2α alone is not reliable for inducing parturition in late-term ewes.[10]

Q5: What are the typical dosages for common PGF2α analogues in small ruminants? A5: Dosages can vary by product and specific protocol. Always consult the product label. The table below provides common examples.

Compound Species Indication Dosage (Intramuscular)
Cloprostenol SheepEstrus Synchronization75 - 125 mcg[1][11]
GoatsEstrus Synchronization62.5 - 125 mcg[1]
GoatsInduction of Parturition100 - 200 mcg[12]
Dinoprost SheepEstrus Synchronization≥15 mg[1]
GoatsEstrus Synchronization2.5 - 10 mg[1][13]
GoatsHydrometra Treatment5 mg[14]

Experimental Protocols

Two-Injection PGF2α Protocol for Estrus Synchronization

This protocol is suitable for cycling ewes or does during the breeding season.

  • Day 0: Administer the first intramuscular (IM) injection of a PGF2α analogue (e.g., 75 mcg cloprostenol or 15 mg dinoprost for sheep).

  • Day 9-11 (Goats) or Day 7-9 (Sheep): Administer the second IM injection of the same PGF2α analogue. The shorter 7-day interval in sheep can result in a tighter synchrony of estrus.[7]

  • Estrus Detection & Insemination: Begin estrus detection 24 hours after the second injection. Most animals will exhibit estrus between 36 and 72 hours post-injection. Inseminate approximately 12 hours after the onset of standing heat. For TAI, insemination is often performed at a fixed time (e.g., 42-54 hours post-injection), though fertility may be more variable than with detected estrus.[7]

Progestogen-Based Protocol for Anestrous Animals (Ovsynch Variation)

This protocol is designed to induce and synchronize ovulation in non-cycling animals.

  • Day 0: Insert an intravaginal progesterone device (e.g., CIDR) and administer an IM injection of GnRH (e.g., 50 mcg gonadorelin).

  • Day 7: Administer an IM injection of a PGF2α analogue (e.g., 125 mcg cloprostenol).

  • Day 9: Remove the CIDR. Some protocols may include an injection of equine chorionic gonadotropin (eCG) at this time to stimulate follicular development, particularly in deep anestrus.

  • Day 11 (approx. 48-54 hours after CIDR removal): Administer a second injection of GnRH and perform TAI 0 to 16 hours later.

Visualizations

Signaling Pathway of PGF2α in Luteal Cells

The following diagram illustrates the intracellular signaling cascade initiated when PGF2α binds to its receptor (FP) on an ovarian luteal cell, leading to luteolysis.

PGF2a_Signaling_Pathway PGF2a PGF2α Analogue FP_Receptor FP Receptor (Gq-protein coupled) PGF2a->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Progesterone_Block Inhibition of Progesterone Synthesis PKC->Progesterone_Block Apoptosis Luteal Cell Apoptosis PKC->Apoptosis Luteolysis Luteolysis Progesterone_Block->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α signaling pathway leading to luteolysis in ovarian cells.

Experimental Workflow for a Two-Injection PGF2α Protocol

This diagram outlines the timeline and key events in a standard two-injection synchronization protocol for a flock of ewes.

PGF2a_Protocol_Workflow Day0 Day 0 First PGF2α Injection Day9 Day 9 Second PGF2α Injection Day0->Day9 9-day interval Day10 Day 10 (24h post-inj.) Day9->Day10 Day11 Day 11 (48h post-inj.) Day10->Day11 Continue Detection EstrusDetect Begin Estrus Detection Day10->EstrusDetect Day12 Day 12 (72h post-inj.) Day11->Day12 Continue Detection AI Artificial Insemination Day11->AI Peak Estrus/ Inseminate Day35 Day ~35 (Pregnancy Diagnosis) Ultrasound Ultrasound Confirmation Day35->Ultrasound Start Start Protocol (Select cycling ewes) Start->Day0 AI->Day35 ~24 days Result Protocol Outcome: Pregnant / Open Ultrasound->Result

Caption: Experimental workflow for a two-injection PGF2α estrus synchronization protocol.

References

Technical Support Center: Managing Adverse Reactions to Doxaprost in Swine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse reactions associated with the use of Doxaprost (a prostaglandin F2α analogue, commonly d-cloprostenol) for the induction of farrowing in swine.

Troubleshooting Guide

This guide addresses specific adverse events that may be encountered during farrowing induction protocols using this compound.

Issue 1: Increased Rate of Stillbirths Post-Induction

  • Question: We observed an increase in the number of stillborn piglets after initiating a farrowing induction protocol with this compound. What are the potential causes and how can we mitigate this?

  • Answer: An increased stillbirth rate following induction with prostaglandin analogues like this compound can be multifactorial. The primary reasons often involve incorrect timing of administration and potential complications during parturition.

    • Improper Timing of Induction: Administering this compound too early in the gestation period can lead to the birth of less viable piglets. It is recommended to administer prostaglandins no earlier than two days before the herd's average expected farrowing date.[1] Induction on or before day 111 of gestation is considered too early.[2]

    • Increased Dystocia: The induction process itself can sometimes lead to a higher rate of dystocia (difficult birth), which increases the risk of stillbirths.[3][4]

    • Misuse of Oxytocin: While often used in conjunction with prostaglandins, improper use of oxytocin can increase the incidence of dystocia, leading to more stillbirths or ruptured umbilical cords.[1][2]

    Mitigation Strategies:

    • Verify Gestation Length: Ensure accurate breeding records to calculate the correct farrowing date. If unsure, it may be necessary to temporarily cease induction to re-establish the average gestation length for the herd.[5]

    • Optimize Induction Timing: Administer this compound on day 114 of gestation for many herds.[2] This allows sows with shorter gestations to farrow naturally while inducing those with longer gestations.

    • Supervise Farrowing: Increased supervision of induced farrowings is crucial to identify and assist with cases of dystocia promptly.[1][5]

    • Judicious Use of Oxytocin: If using oxytocin, administer it only after the cervix is fully dilated.[2] A common protocol is to administer oxytocin 20-24 hours after the prostaglandin injection, but this should be done with caution and under veterinary guidance.[2][6]

Issue 2: Prolonged Farrowing Duration and Increased Birth Intervals

  • Question: Our data indicates that sows induced with this compound have a longer total farrowing duration and increased intervals between piglet births compared to spontaneous farrowing. Why is this occurring and what can be done?

  • Answer: Induction with prostaglandins can sometimes alter the natural hormonal cascade of parturition, potentially leading to longer farrowing durations and birth intervals.[3] This can be influenced by the hormonal state of the sow at the time of induction.

    Potential Causes:

    • Hormonal Imbalance: The administration of exogenous prostaglandins may interfere with the normal secretion patterns of other hormones involved in farrowing, such as oxytocin and relaxin.[3]

    Management Protocols:

    • Split-Dose Prostaglandin: A split-dose regimen of prostaglandin, with two injections given 6 hours apart, may enhance complete luteolysis and improve the predictability and efficiency of farrowing.[7][8]

    • Appropriate Use of Uterotonics: If farrowing is prolonged, the use of a uterotonic agent like oxytocin may be considered. However, it should only be administered after the birth of the first piglet to ensure the cervix is dilated.[8] This can help decrease the farrowing duration and birth intervals.[8]

Issue 3: Increased Incidence of Dystocia and Need for Manual Intervention

  • Question: We have noted a higher rate of dystocia requiring manual assistance in our this compound-induced sows. What is the underlying cause and how can we manage this?

  • Answer: An increased rate of dystocia is a reported potential side effect of farrowing induction.[3][4]

    Underlying Factors:

    • Incomplete Cervical Dilation: If uterine contractions are induced before the cervix is fully prepared and dilated, it can lead to dystocia.

    • Sow and Litter Characteristics: Factors such as litter size and the sow's parity can also influence the likelihood of dystocia.[8]

    Management and Prevention:

    • Ensure Proper Induction Timing: Avoid inducing farrowing more than two days before the expected date to allow for natural pre-partum changes to occur.[8]

    • Skilled Farrowing Supervision: Having trained personnel available to monitor induced sows is critical for the early identification and management of dystocia.[1]

    • Cautious Oxytocin Use: The misuse of oxytocin is a significant contributor to dystocia.[2] Its use should be part of a carefully planned protocol developed with a veterinarian.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound in inducing farrowing?

    • A1: this compound, a prostaglandin F2α analogue, induces luteolysis, which is the breakdown of the corpus luteum.[9] This leads to a sharp decline in progesterone levels, the hormone responsible for maintaining pregnancy. This drop in progesterone initiates the hormonal cascade that leads to parturition.[9]

  • Q2: Are there any behavioral side effects associated with this compound administration in swine?

    • A2: Prostaglandin F2α administration in pigs has been shown to induce behaviors characteristic of pre-partum nesting.[10] This can include increased activity, rooting, and pawing at the ground.[10] Restless behavior has been noted in some studies, though certain administration routes may reduce this.[11]

  • Q3: Can this compound be used to synchronize farrowing across a group of sows?

    • A3: Yes, a primary application of this compound is to synchronize farrowing.[2][12] This allows for more efficient use of labor and closer supervision of farrowings, which can help reduce piglet mortality.[1][5]

  • Q4: What are the recommended administration routes and dosages for this compound (d-cloprostenol)?

    • A4: The recommended dosage and route can vary. Intramuscular injection in the neck is a common method.[11] However, research has shown that administration into the perivulvar region can also be effective, potentially at a lower dose, and may reduce restless behavior.[11] Always follow the manufacturer's specific dosage and administration guidelines.

  • Q5: Does the use of this compound for farrowing induction affect subsequent reproductive performance?

    • A5: Studies have shown that when used appropriately, farrowing induction with prostaglandins does not negatively impact subsequent reproductive performance, such as the return to estrus after weaning.[12][13]

Data Presentation

Table 1: Effect of Different Farrowing Induction Protocols on Farrowing Characteristics

Treatment GroupMean Farrowing Duration (hours)Mean Birth Interval (minutes)Dystocia Rate (%)Stillbirth Rate (%)
Control (Spontaneous Farrowing) Data not consistently available in provided search results.Data not consistently available in provided search results.Varies by herdVaries by herd
Single Prostaglandin Injection May be increased compared to control[3]May be increased compared to control[3]Potentially increased[3]Can be increased if timed incorrectly[4]
Split-Dose Prostaglandin May be decreased compared to single dose[8]May be decreased compared to single dose[8]Potentially decreased[8]Generally not negatively impacted[8]
Prostaglandin + Oxytocin Variable, depends on timing of oxytocin[6]Variable, depends on timing of oxytocin[6]Can be increased with improper oxytocin use[1][2]Can be increased with improper oxytocin use[2]

Experimental Protocols

Protocol 1: Comparative Study of Single vs. Split-Dose Cloprostenol for Farrowing Induction

  • Objective: To determine if a split-dose regimen of cloprostenol improves the predictability and reduces adverse outcomes of induced farrowing compared to a single-dose protocol.

  • Methodology:

    • Animal Selection: Select a cohort of pregnant sows of similar parity and expected farrowing date.

    • Randomization: Randomly assign sows to one of two treatment groups:

      • Group A (Single Dose): Receive a single intramuscular injection of 175 µg cloprostenol on day 113 of gestation.[6]

      • Group B (Split Dose): Receive two intramuscular injections of 175 µg cloprostenol, administered 6 hours apart, on day 113 of gestation.[6]

    • Data Collection: Continuously monitor all sows from the time of injection until the completion of farrowing. Record the following parameters:

      • Time from first injection to onset of farrowing.

      • Total farrowing duration.

      • Interval between the birth of each piglet.

      • Total number of piglets born, number born alive, and number of stillbirths.

      • Incidence of dystocia requiring manual intervention.

    • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-tests or ANOVA) to compare the outcomes between the two groups.

Visualizations

cluster_0 Prostaglandin F2α Signaling Pathway in Myometrium This compound This compound PGF2a_Receptor Prostaglandin F2α Receptor (FP) This compound->PGF2a_Receptor Binds to G_Protein Gq/11 Protein Activation PGF2a_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG ↑ IP3 and DAG Production PLC->IP3_DAG Ca_Release ↑ Intracellular Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Contraction Myometrial Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: Prostaglandin F2α signaling pathway leading to myometrial contraction.

cluster_1 Experimental Workflow: Comparing Farrowing Induction Protocols start Select Pregnant Sows (Day 113 Gestation) random Randomly Assign to Groups start->random groupA Group A: Single Dose Cloprostenol random->groupA Trt 1 groupB Group B: Split-Dose Cloprostenol random->groupB Trt 2 groupC Group C: Prostaglandin + Oxytocin random->groupC Trt 3 monitor Continuous Farrowing Supervision groupA->monitor groupB->monitor groupC->monitor collect Data Collection: - Farrowing Duration - Stillbirths - Dystocia Rate monitor->collect analyze Statistical Analysis collect->analyze end Compare Protocol Efficacy analyze->end

Caption: Workflow for an experiment comparing different farrowing induction protocols.

cluster_2 Troubleshooting Logic: Increased Stillbirths start Increased Stillbirths Observed Post-Induction q1 Was induction performed >2 days before due date? start->q1 a1_yes High Risk: Immature Piglets. Review and correct gestation length calculation. q1->a1_yes Yes q2 Is there an increased rate of dystocia? q1->q2 No end Implement Protocol Adjustments and Continue Monitoring a1_yes->end a2_yes Provide skilled assistance. Review oxytocin protocol. q2->a2_yes Yes q3 Is farrowing duration prolonged? q2->q3 No a2_yes->q3 a3_yes Consider split-dose prostaglandin protocol for future inductions. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting flowchart for managing increased stillbirths.

References

Technical Support Center: Enhancing the Therapeutic Window of Prostaglandin E1 (PGE1) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Initial research indicates that "Doxaprost" is a brand name for Doxazosin, an alpha-blocker used for treating hypertension and benign prostatic hyperplasia. However, the query's core requirements focus on enhancing the therapeutic window of a prostaglandin analog. Given this discrepancy, this technical support center will address the user's specific need by focusing on a well-characterized prostaglandin analog, Prostaglandin E1 (PGE1) , also known as Alprostadil, as a representative model. The principles, protocols, and troubleshooting guides provided here are broadly applicable to research on other prostaglandin analogs.

This guide is designed for researchers, scientists, and drug development professionals working with Prostaglandin E1 (PGE1) analogs. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help enhance the therapeutic window of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is the "therapeutic window" and why is it a concern for PGE1 analogs?

A1: The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing toxic effects. For PGE1 analogs, this window can be narrow. While they have beneficial effects like vasodilation and anti-inflammatory action, they can also cause side effects such as pain, fever, and hypotension, even at therapeutic doses. Enhancing the therapeutic window aims to maximize the beneficial effects while minimizing these adverse reactions.

Q2: What are the primary mechanisms of action for PGE1?

A2: PGE1 primarily acts by binding to E-type prostaglandin (EP) receptors, which are G-protein coupled receptors. Activation of EP2 and EP4 receptors typically leads to an increase in intracellular cyclic AMP (cAMP), which mediates vasodilation and anti-inflammatory effects. Conversely, activation of the EP1 receptor can lead to an increase in intracellular calcium, which may be associated with some side effects like pain.

Q3: What are the common off-target or side effects observed with systemic administration of PGE1 analogs?

A3: Systemic administration can lead to a range of side effects due to the widespread distribution of EP receptors. Common adverse effects include hypotension (due to vasodilation), headache, flushing, and gastrointestinal issues like diarrhea. At the site of injection, pain is a common complaint. In neonatal applications for maintaining a patent ductus arteriosus, apnea is a noted side effect.

Q4: What are the main strategies to enhance the therapeutic window of PGE1 analogs?

A4: The primary strategies focus on improving the drug's delivery and formulation to target the desired tissue while minimizing systemic exposure. Key approaches include:

  • Targeted Drug Delivery: Encapsulating PGE1 in liposomes, nanoparticles, or microspheres to control its release and direct it to the site of action.

  • Prodrugs: Modifying the PGE1 molecule to create an inactive prodrug that is converted to the active form only at the target site.

  • Combination Therapy: Using PGE1 in conjunction with other agents that may either enhance its therapeutic effect or counteract its side effects.

  • Alternative Formulations: Developing novel formulations, such as gels or transdermal patches, for localized delivery.

Q5: How can I assess the stability of my PGE1 analog in solution?

A5: Prostaglandin analogs can be unstable in aqueous solutions and are susceptible to degradation. It is recommended to prepare aqueous solutions fresh for each experiment and use them within 24 hours. For long-term storage, keep the compound in an organic solvent, such as DMSO or ethanol, at -20°C or below. Repeated freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at enhancing the therapeutic window of PGE1 analogs.

Issue 1: High Cytotoxicity Observed in In Vitro Cell-Based Assays

Possible Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic (typically <0.5%). Run a solvent-only control to verify.
Compound Degradation Prepare fresh aqueous solutions of the PGE1 analog for each experiment. Degradation products may have higher toxicity.
High Compound Concentration Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) to identify a suitable concentration range for your experiments.
Incorrect pH of Solution When diluting from a stock solution, ensure the final pH of the aqueous buffer is physiological (e.g., pH 7.2-7.4).

Issue 2: Poor In Vivo Efficacy Despite Promising In Vitro Results

Possible Cause Troubleshooting Step
Rapid Metabolism/Clearance PGE1 analogs have a very short plasma half-life. Consider a formulation that provides sustained release (e.g., liposomes) or a different route of administration (e.g., continuous infusion).
Poor Bioavailability The chosen route of administration may not be optimal. Investigate alternative routes or formulations designed to improve absorption and distribution to the target tissue.
Inadequate Dosing The dose that was effective in vitro may not translate directly to an in vivo model. Perform a dose-escalation study in your animal model to find the optimal therapeutic dose.
Off-Target Effects Systemic administration may be causing counter-regulatory effects (e.g., reflex tachycardia in response to hypotension) that mask the therapeutic benefit. Consider targeted delivery to reduce systemic exposure.

Issue 3: Inconsistent Results Between Experimental Replicates

Possible Cause Troubleshooting Step
Compound Instability As mentioned, PGE1 analogs can be unstable. Ensure consistent preparation and handling of the compound for all experiments. Prepare solutions fresh from a stock solution for each replicate.
Improper Storage Verify that the stock solution is stored correctly at -20°C or below in a tightly sealed, light-resistant container.
Variability in Experimental Procedure Standardize all steps of the protocol, including incubation times, cell densities, and animal handling procedures.
Reagent Quality Check the quality and expiration dates of all reagents, including cell culture media and buffers.

Data Presentation

Table 1: Comparison of Hypothetical PGE1 Formulations

This table provides an example of how to present data when comparing different formulations aimed at improving the therapeutic window.

Formulation Type PGE1 Concentration (µg/mL) Mean Particle Size (nm) Encapsulation Efficiency (%) In Vitro Cytotoxicity (CC50, µM) In Vivo Efficacy (Reduction in Infarct Size, %) Systemic Side Effect (Drop in MAP, mmHg)
Aqueous Solution 10N/AN/A5025%35
Liposomal PGE1 10120 ± 1592%15045%15
PLGA Nanoparticles 10250 ± 2085%12040%18

MAP: Mean Arterial Pressure. Data is hypothetical and for illustrative purposes.

Table 2: Cytotoxicity of Commercial Prostaglandin Analogs on Conjunctival Cells

This table summarizes published data on the cytotoxicity of different prostaglandin analogs, highlighting that formulation and the presence of preservatives can significantly impact the therapeutic window.

Prostaglandin Analog Commercial Formulation Preservative (BAK) Average Lethal Dose 50 (LD50) (% of commercial product)
LatanoprostXalatan®0.02%8.08%
TravoprostTravatan®0.04%21.65%
BimatoprostLumigan®0.005%35.80%
TafluprostSaflutan®None36.77%

Data adapted from a study on human conjunctival stromal cells. A higher LD50 value indicates lower cytotoxicity.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using WST-1 Assay

This protocol is used to determine the concentration at which a PGE1 formulation becomes toxic to cells.

  • Cell Seeding: Plate cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the PGE1 analog and control formulations in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of solvent used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to each well. Include wells with medium only (blank) and cells with medium only (negative control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Calculate cell viability as a percentage relative to the negative control. Plot the viability against the compound concentration to determine the CC50 value.

Protocol 2: Pharmacokinetic Analysis of a Novel PGE1 Formulation in Rodents

This protocol outlines the steps to assess the concentration of a PGE1 analog in the plasma over time.

  • Animal Preparation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week. Fast the animals overnight before the experiment but allow access to water.

  • Catheterization (Optional but recommended): For serial blood sampling, cannulate the jugular vein one day prior to the study.

  • Dosing: Administer the PGE1 formulation (e.g., intravenous bolus injection of a liposomal formulation at 10 µg/kg).

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter or tail vein at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, and 240 minutes) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Quantification: Analyze the concentration of the PGE1 analog in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Mandatory Visualizations

Below are diagrams created using the DOT language to visualize key concepts.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP2_EP4 EP2 / EP4 Receptors AC Adenylyl Cyclase EP2_EP4->AC Gs α EP1 EP1 Receptor PLC Phospholipase C EP1->PLC Gq α cAMP cAMP AC->cAMP ATP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA Therapeutic_Effects Therapeutic Effects (Vasodilation, Anti-inflammation) PKA->Therapeutic_Effects Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Side_Effects Side Effects (Pain, etc.) Ca2->Side_Effects PKC->Side_Effects PGE1 PGE1 Analog PGE1->EP2_EP4 PGE1->EP1

Caption: PGE1 signaling through EP receptors to produce therapeutic and side effects.

Experimental_Workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis A1 Develop Novel Formulation (e.g., Liposomal PGE1) A2 Characterize Formulation (Size, Zeta Potential, Encapsulation) A1->A2 B1 Cytotoxicity Assays (e.g., WST-1, MTT) A2->B1 B2 In Vitro Efficacy Assays (e.g., cAMP measurement) C1 Pharmacokinetic Study B2->C1 C2 Efficacy Study in Animal Model C1->C2 C3 Toxicity & Side Effect Profiling C2->C3 D1 Assess Therapeutic Window C3->D1 Troubleshooting_Tree Start Poor In Vivo Efficacy Q1 Was In Vitro Efficacy Good? Start->Q1 Q2 Is Plasma Half-Life Too Short? Q1->Q2 Yes Sol1 Re-evaluate In Vitro Assay (Target engagement, Cell line) Q1->Sol1 No A1_Yes Yes A1_No No Q3 Are Systemic Side Effects Observed? Q2->Q3 No Sol2 Develop Sustained-Release Formulation Q2->Sol2 Yes A2_Yes Yes A2_No No Sol3 Develop Targeted Delivery System to Reduce Systemic Exposure Q3->Sol3 Yes Sol4 Perform Dose-Escalation Study (Dose may be too low) Q3->Sol4 No A3_Yes Yes A3_No No

Validation & Comparative

Doxaprost vs. Cloprostenol: A Comparative Analysis for Estrus Synchronization in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of two leading prostaglandin F2α analogues for reproductive management in dairy cattle, supported by experimental data and detailed protocols.

The successful implementation of artificial insemination (AI) programs in the dairy industry hinges on effective estrus synchronization. Prostaglandin F2α (PGF2α) analogues are cornerstones of these protocols, inducing luteolysis and enabling control over the estrous cycle. Among the available synthetic analogues, doxaprost and cloprostenol are prominent options. This guide provides a comprehensive, data-driven comparison of their efficacy, supported by experimental evidence, to assist researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: Inducing Luteolysis

Both this compound and cloprostenol are functional analogues of the naturally occurring prostaglandin F2α.[1][2] Their primary mechanism of action is the induction of luteolysis, which is the regression of the corpus luteum (CL). The CL is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy.[1] By binding to prostaglandin F receptors in the CL, these synthetic analogues initiate a signaling cascade that leads to a rapid decline in progesterone production. This drop in progesterone releases the hypothalamus and pituitary from negative feedback, allowing for the follicular phase of the estrous cycle to resume, culminating in estrus and ovulation.

cluster_0 Cellular Level cluster_1 Systemic Effect PGF2a PGF2α Analogue (this compound/Cloprostenol) Receptor Prostaglandin F Receptor PGF2a->Receptor Binds to PLC Phospholipase C Activation Receptor->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Luteolysis Luteolysis Ca_PKC->Luteolysis Progesterone ↓ Progesterone Production Luteolysis->Progesterone Estrus Estrus & Ovulation Progesterone->Estrus Permits

Signaling pathway of PGF2α analogues leading to luteolysis.

Comparative Efficacy: Experimental Data

Numerous studies have compared the efficacy of different PGF2α analogues in dairy cow estrus synchronization protocols. While direct, large-scale comparisons between this compound and cloprostenol are limited in publicly available literature, extensive research has been conducted comparing cloprostenol to another widely used analogue, dinoprost. The data from these studies provide valuable insights into the expected performance of cloprostenol.

Table 1: Comparison of Estrus Response, Conception, and Pregnancy Rates

StudyDrug AdministeredEstrus Response Rate (%)Conception Rate (%)Pregnancy Rate (%)
Baryczka et al. (2018)[3][4]Cloprostenol59.465.257.5
Dinoprost57.666.254.9
Martineau (2003)[5][6]Cloprostenol (IM)83.046.639.2
Dinoprost (IM)82.638.631.4
Pursley et al. (2012)[7]Cloprostenol (1st parity cows)42.438.3 (at Days 3-4)14.4 (overall)
Dinoprost (1st parity cows)34.034.4 (at Days 3-4)12.2 (overall)
Unnamed Study (IOSR Journal)[8][9]d-cloprostenol100-40
Cloprostenol100-30
Dinoprost100-10

Note: Conception rates and pregnancy rates can be defined differently across studies. Readers are encouraged to consult the original publications for specific definitions.

Experimental Protocols

The design of the synchronization protocol is critical to its success. Below are summaries of typical experimental protocols used in comparative studies.

Protocol 1: Single Injection Protocol

This protocol is suitable for cycling cows with a functional corpus luteum.

  • Experimental Workflow:

start Day 0 injection Administer PGF2α (e.g., Cloprostenol 500 µg, IM) start->injection heat_detection Days 2-5 Estrus Detection injection->heat_detection ai Inseminate 12h after detected estrus heat_detection->ai preg_check Day 30-40 Pregnancy Diagnosis ai->preg_check

A typical single-injection estrus synchronization workflow.
  • Methodology:

    • Animal Selection: Non-pregnant, cycling dairy cows with a palpable corpus luteum are selected.

    • Treatment: A single intramuscular injection of the PGF2α analogue is administered. For cloprostenol, a typical dose is 500 µg.

    • Estrus Detection: Cows are observed for signs of estrus (e.g., standing to be mounted) for the following 2 to 5 days.

    • Artificial Insemination: Animals detected in estrus are inseminated approximately 12 hours later.

    • Pregnancy Diagnosis: Pregnancy status is confirmed via ultrasonography 30 to 40 days post-insemination.

Protocol 2: Double Injection Protocol

This protocol is designed to synchronize a higher proportion of the herd, including those not in the ideal stage of their cycle at the first injection.

  • Methodology:

    • First Injection: All selected cows receive an initial injection of a PGF2α analogue.

    • Second Injection: A second injection is administered 11 to 14 days after the first.

    • Estrus Detection and AI: Cows are observed for estrus and inseminated as in the single injection protocol, typically within 2 to 5 days after the second injection. Some protocols may utilize timed AI.

Conclusion

Both this compound and cloprostenol are effective tools for estrus synchronization in dairy cows, operating through the well-understood mechanism of PGF2α-induced luteolysis. While direct comparative data for this compound is not as readily available as for cloprostenol, the extensive research on cloprostenol demonstrates its reliability and efficacy. Some studies suggest that cloprostenol, and particularly its d-isomer, may offer advantages in conception and pregnancy rates over other analogues like dinoprost. The choice of a specific PGF2α analogue should be based on a combination of factors including available efficacy data, cost, and the specific reproductive management goals of the herd. Further head-to-head studies involving this compound would be beneficial to the scientific community to more definitively position its efficacy relative to other established PGF2α analogues.

References

A Comparative Guide to Prostaglandin Analogues in Equine Practice: Dinoprost vs. Cloprostenol

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "Doxaprost": Initial research indicates a potential misunderstanding regarding the product "this compound." Literature searches reveal that this compound is a trade name for doxazosin mesylate, an alpha-1 adrenergic blocker used in human medicine for treating hypertension and benign prostatic hyperplasia. This compound is not a prostaglandin analogue and is not used in equine reproductive medicine. Therefore, a direct comparative efficacy study between "this compound" and the prostaglandin F2α analogue, Dinoprost, for equine reproductive applications is not feasible.

This guide will instead provide a comparative analysis of two commonly used prostaglandin analogues in equine practice: Dinoprost (a synthetic equivalent of the naturally occurring prostaglandin F2α) and Cloprostenol (a synthetic prostaglandin analogue). This comparison is highly relevant for researchers, scientists, and drug development professionals in the veterinary field.

Introduction to Prostaglandins in Equine Reproduction

Prostaglandin F2α (PGF2α) and its analogues are essential tools in equine reproductive management. Their primary function is to induce luteolysis, the regression of the corpus luteum (CL), which leads to a decrease in progesterone production and allows the mare to return to estrus. This action is pivotal for estrus synchronization, induction of parturition, and the treatment of various reproductive conditions.

Comparative Efficacy and Pharmacokinetics

Dinoprost and Cloprostenol are both potent luteolytic agents, but their different chemical structures result in variations in their pharmacokinetic profiles and, consequently, their clinical applications and side effects.

Table 1: General Comparison of Dinoprost and Cloprostenol
FeatureDinoprost TromethamineCloprostenol Sodium
Chemical Nature Synthetic equivalent of natural PGF2αSynthetic analogue of PGF2α
Potency PotentMore potent than Dinoprost[1]
Metabolism Rapidly metabolized by the lungs[2]More resistant to metabolism, longer half-life[3]
Standard Luteolytic Dose 5-10 mg, IM[2][4]250-500 µg, IM[5]

Applications in Equine Practice

Luteolysis and Estrus Synchronization

Both drugs are effective in inducing luteolysis in mares with a mature corpus luteum (at least 5 days post-ovulation).[4] This allows for the planned breeding of mares.

ParameterDinoprostCloprostenol
Onset of Progesterone Decline Within 0.5 hours[6][7]Within 1 hour[6][7]
Return to Estrus Typically 2-4 days[4]Typically 2-4 days[5]
Interval to Ovulation 8-12 days post-treatment[4]8-12 days post-treatment[5]
Low-Dose Efficacy A single low dose of 0.625 mg can induce luteolysis.[8][9]A single low dose of 37.5 µg can induce luteolysis.[8][9]
Induction of Parturition

Prostaglandins can be used to induce parturition in mares, but careful monitoring is essential to ensure the foal's viability.

ParameterDinoprostCloprostenol
Indications Medically necessary induction of labor.Medically necessary induction of labor.
Reported Protocols Used in protocols, often in combination with other hormones.Can be used to induce parturition.[10][11]
Considerations Foals from induced parturitions may have weaker pasterns if induced too early.[12]Requires careful assessment of fetal maturity.
Treatment of Endometritis and Pyometra

The myometrial contracting effects of prostaglandins aid in the clearance of uterine fluids and inflammatory products.

ApplicationDinoprostCloprostenol
Chronic Endometritis/Pyometra Effective in aiding uterine clearance.[13]Effective in aiding uterine clearance.[5][14]

Side Effect Profiles

The primary difference for practitioners often lies in the side effect profiles of these two drugs.

Side EffectDinoprostCloprostenol
Sweating (Sudoresis) More pronounced[6][7]Less pronounced
Abdominal Discomfort (Colic) Less pronounced[6][7]More pronounced[6][7]
Diarrhea Less pronounced[6][7]More pronounced[6][7]
Increased Heart & Respiration Rate Observed[15]Observed[11]
Ataxia Not commonly reportedCan occur[11]
Onset of Side Effects 5-10 minutes post-injectionWithin 20 minutes of treatment[5]
Duration of Side Effects Typically transient, lasting up to 1 hour[15]Transient

The use of lower doses of both drugs has been shown to reduce the incidence and severity of these side effects while maintaining luteolytic efficacy.[8][9]

Experimental Protocols

Protocol 1: Comparative Luteolysis Study in Jennies (Adapted from Magalhaes et al.)[6][7]
  • Animals: Sixteen cycles from eight jennies.

  • Study Design: Randomized sequential crossover design.

  • Treatments:

    • Dinoprost: 5 mg, intramuscularly (i.m.)

    • Cloprostenol: 0.25 mg, i.m.

  • Administration: Treatments were administered 5 days post-ovulation.

  • Monitoring:

    • Luteal Tissue Size and Blood Flow: B-mode and Doppler ultrasonography were performed before treatment (-15 min and 0h) and at 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 12, 24, and 48 hours post-treatment.

    • Progesterone Concentrations: Blood samples were collected at the same time points as ultrasonography for radioimmunoassay (RIA).

    • Side Effects: Sweating, abdominal discomfort, and diarrhea were scored at 15-minute intervals for 1 hour post-treatment.

Protocol 2: Low-Dose Luteolysis Study in Jennies (Adapted from a 2021 study)[8][9]
  • Animals: Sixty-three cycles from seven jennies.

  • Study Design: Crossover design.

  • Treatments (selected low doses):

    • Dinoprost tromethamine (DT4): 0.625 mg

    • Cloprostenol sodium (C4): 37.5 µg

  • Administration: Administered seven days after ovulation.

  • Monitoring:

    • Adverse Effects: Monitored for 30 minutes following treatment.

    • Corpus Luteum (CL) Measurement and Estrous Cycle Length: Recorded to determine efficacy.

Signaling Pathways and Mechanisms of Action

Dinoprost, as a natural PGF2α, and Cloprostenol, as an analogue, exert their effects by binding to the Prostaglandin F Receptor (PTGFR), a G-protein coupled receptor, in the corpus luteum and myometrium.

Mechanism of Luteolysis

The binding of PGF2α or its analogues to the PTGFR on luteal cells initiates a cascade of intracellular events leading to:

  • Inhibition of Progesterone Synthesis: Activation of protein kinase C (PKC) and influx of Ca2+ ions disrupt steroidogenic pathways.

  • Apoptosis: The signaling cascade triggers programmed cell death of the luteal cells.

  • Vascular Effects: PGF2α causes vasoconstriction of the blood vessels supplying the corpus luteum, leading to ischemia and further contributing to its demise.

Mechanism of Myometrial Contraction

In the myometrium, binding to the PTGFR leads to an increase in intracellular calcium concentrations, which activates the contractile apparatus of the smooth muscle cells, resulting in uterine contractions.

PGF2a_Signaling_Pathway PGF2a PGF2α / Analogue PTGFR PTGFR (Gq-protein coupled) PGF2a->PTGFR Binds to PLC Phospholipase C (PLC) PTGFR->PLC Activates Vasoconstriction Vasoconstriction PTGFR->Vasoconstriction Mediates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Luteolysis Luteolysis (Apoptosis, ↓Progesterone) Ca_release->Luteolysis Contributes to Myometrial_Contraction Myometrial Contraction Ca_release->Myometrial_Contraction Leads to PKC->Luteolysis Contributes to

Caption: PGF2α signaling pathway in target cells.

Caption: Generalized experimental workflow.

Conclusion

Both Dinoprost and Cloprostenol are highly effective luteolytic agents in equine practice. The choice between the two often comes down to a veterinarian's clinical experience, cost considerations, and a desire to minimize specific side effects in individual mares. Cloprostenol's higher potency and longer half-life may be advantageous in certain clinical scenarios, while the side effect profile of Dinoprost may be preferable for other cases. The use of reduced doses of both drugs presents a promising strategy for achieving the desired clinical outcomes while enhancing animal welfare. Further research into the nuanced effects of these prostaglandin analogues on uterine and follicular dynamics will continue to refine their application in equine reproduction.

References

Comparative Efficacy of Parturition Induction Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While the query specified an evaluation of Doxaprost, a comprehensive search of scientific literature and veterinary drug databases did not yield any evidence of its use for the induction of parturition. This compound is identified as a prostaglandin E1 analog primarily investigated for its bronchodilator properties under the synonym AY-24559.

This guide provides a comparative analysis of established and commonly utilized pharmacological agents for the induction of parturition in key domestic animal species. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in both clinical and research settings.

Overview of Parturition Induction Agents

The induction of parturition is a critical management tool in modern livestock production and veterinary medicine, employed to optimize neonatal survival, manage dystocia, and synchronize farrowing or calving for improved supervision. The primary agents used for this purpose fall into two main categories: prostaglandins and oxytocin.

Prostaglandins play a crucial physiological role in the initiation of labor by causing luteolysis (regression of the corpus luteum) and subsequent decline in progesterone, the hormone responsible for maintaining pregnancy. They also directly stimulate uterine contractions. Commonly used prostaglandins include:

  • Prostaglandin F2α (PGF2α) and its analogs: Dinoprost (natural PGF2α), Cloprostenol, Fluprostenol, and Luprostiol (synthetic analogs).

  • Prostaglandin E2 (PGE2): Dinoprostone.

  • Prostaglandin E1 (PGE1) analogs: Misoprostol.

Oxytocin is a neuropeptide hormone that directly stimulates the frequency and force of uterine contractions. It is often used in conjunction with prostaglandins to enhance the induction process.

Comparative Efficacy Data

The following tables summarize the efficacy of various induction agents across different species based on available experimental data.

Table 1: Induction of Farrowing in Sows

AgentDose and RouteTime from Induction to Farrowing (hours)Success Rate (%)Key Adverse Effects/Remarks
Cloprostenol 175 µg, IM25.7 ± 5.4[1]95.3% farrowed within 36 hours[1]Increased dystocia rate and birth interval in some studies.[2] Minimal stress and discomfort compared to dinoprost.[3]
d-Cloprostenol 75 µg, IM~23HighShortened farrowing duration and birth interval compared to DL-cloprostenol. Reduced stillbirth rates.[4]
Dinoprost 10 mg, IMMajority farrowed by 35 hours93.8% farrowed within 35 hours[3]Associated with excessive nesting behavior.[3]
Luprostiol 7.5 mg, IMSimilar to cloprostenolHighNot associated with excessive nesting behavior.[3]
Oxytocin (in combination with PGF2α) 5-10 IU, IM (20-24 hours after PGF2α)1.5 - 2.1 hours after oxytocin injectionHighHigh doses (>10 IU) can lead to uterine spasms and may interfere with milk let-down.[5] Routine use is not recommended as it may increase stillbirths.[6]

Table 2: Induction of Calving in Cattle

AgentDose and RouteTime from Induction to Calving (hours)Success Rate (%)Key Adverse Effects/Remarks
Cloprostenol 500 µg, IM~42High (one study reported 74/75 cows responded within 72h)[7]Incidence of retained fetal membranes around 38%.[7]
Dinoprost 25 mg, IM~42High (one study reported 74/75 cows responded within 72h)[7]Incidence of retained fetal membranes around 38%.[7]
Dexamethasone & Cloprostenol Dexamethasone (20-30 mg) & Cloprostenol (500 µg), IM25 - 42HighLeast variability in interval from treatment to calving.[8]
Oxytocin (post-calving) 20 IU, IMN/A (postpartum treatment)N/ADid not reduce the incidence of retained fetal membranes.[9]

Table 3: Induction of Foaling in Mares

AgentDose and RouteTime from Induction to FoalingSuccess Rate (%)Key Adverse Effects/Remarks
Fluprostenol & Oxytocin 500 µg Fluprostenol (2 doses, 2h apart) followed by 10-20 IU Oxytocin IV if neededRapidHighConsidered a successful method for induction.[1][10]
Oxytocin (low-dose) 2.5 - 3.5 IU, IM (repeated daily if no response)Foaling usually within 120 minutes51.3% responded to the first doseConsidered the most reliable and safest method.[11]
Oxytocin (various protocols) 2.5 - 20 IU IV boluses; 40-60 IU IM20 - 45 minutesHighLower doses are suggested to be more physiologic.[4]
Prostaglandin F2α analogs VariesLonger interval compared to oxytocinEffectiveMay expose the fetus to uterine contractions for several hours.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are examples of experimental protocols for key induction agents.

Induction of Farrowing in Sows with Cloprostenol
  • Objective: To induce and synchronize farrowing.

  • Animal Selection: Sows at day 114 of gestation.

  • Procedure:

    • Administer 175 µg of cloprostenol via intramuscular (IM) injection in the neck or perivulvar region.[7]

    • Alternatively, a split-dose protocol can be used: two injections of a lower dose (e.g., half the standard dose) administered 6 to 8 hours apart into the vulva.[12]

    • Monitor sows for signs of farrowing, which is expected to commence within 20-30 hours.

  • Optional Combination with Oxytocin:

    • Administer prostaglandin as described above.

    • If farrowing has not commenced after 20-24 hours, administer a low dose of oxytocin (5-10 IU, IM).[5]

    • Caution: Routine use of oxytocin without observation of farrowing progress is not recommended due to the risk of increased stillbirths.[6]

Induction of Calving in Heifers with Dinoprost Tromethamine
  • Objective: To induce parturition in late-gestation heifers.

  • Animal Selection: Beef heifers at or near term (e.g., day 280 of gestation or later).[7]

  • Procedure:

    • Administer a single intramuscular injection of 25 mg dinoprost.

    • Monitor for signs of calving. Parturition is expected within 24 to 72 hours.[13]

  • Combination Protocol with Corticosteroids:

    • Administer a combination of a prostaglandin (e.g., cloprostenol or dinoprost) and a corticosteroid (e.g., dexamethasone) as two separate but simultaneous intramuscular injections.[13]

    • This combination can lead to a more predictable calving time, typically between 24 and 48 hours post-injection.[8][13]

Signaling Pathways and Experimental Workflows

Visualizing the biological and procedural pathways can enhance understanding. The following diagrams were generated using Graphviz.

Prostaglandin_Signaling_Pathway Prostaglandin Prostaglandin (PGF2α / PGE2) GPCR Prostaglandin Receptor (GPCR) Prostaglandin->GPCR Binds to G_protein Gq Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Myometrial_Contraction Myometrial Contraction Ca_release->Myometrial_Contraction Initiates PKC->Myometrial_Contraction Contributes to

Caption: Prostaglandin Signaling Pathway in Myometrial Cells.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to G_protein Gq/11 Protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin Forms MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myometrial_Contraction Myometrial Contraction MLCK->Myometrial_Contraction Phosphorylates Myosin Induction_Workflow start Animal Selection (e.g., correct gestational age) administer_pg Administer Prostaglandin (e.g., Cloprostenol, Dinoprost) start->administer_pg monitor_1 Monitor for Signs of Parturition (20-24 hours) administer_pg->monitor_1 parturition_starts Parturition Commences monitor_1->parturition_starts Yes no_parturition No Signs of Parturition monitor_1->no_parturition No end Successful Parturition parturition_starts->end administer_oxytocin Administer Low-Dose Oxytocin (Optional) no_parturition->administer_oxytocin monitor_2 Continue Monitoring administer_oxytocin->monitor_2 monitor_2->end

References

Head-to-Head Comparison: Natural Prostaglandin F2α vs. Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

Initial Clarification: Doxaprost vs. Prostaglandin Analogues

It is important to clarify a potential point of confusion regarding the term "this compound." Our initial investigation revealed that this compound is a brand name for Doxazosin, a medication belonging to the class of alpha-1 adrenergic receptor antagonists.[1][2][3] Doxazosin's mechanism of action involves the relaxation of smooth muscle in blood vessels and the prostate, and it is primarily used to treat hypertension and benign prostatic hyperplasia.[4][5][6][7][8] This is fundamentally different from the function of prostaglandins.

This guide will therefore proceed with a detailed comparison of natural prostaglandin F2α (PGF2α) and a widely used synthetic PGF2α analogue, Latanoprost. This comparison is highly relevant for researchers in ophthalmology and drug development, as Latanoprost is a first-line treatment for glaucoma, a condition where PGF2α analogues play a crucial role.[9][10][11]

Introduction to PGF2α and Latanoprost

Natural PGF2α is a biologically active lipid compound that exerts a wide range of effects in the body, from reproductive functions to the regulation of intraocular pressure (IOP).[12] Its therapeutic potential, particularly in ophthalmology, is limited by its rapid metabolism and propensity to cause side effects such as irritation and conjunctival hyperemia when applied topically to the eye.[13]

Latanoprost is a synthetic PGF2α analogue developed to overcome these limitations.[7] It is an isopropyl ester prodrug, which means it is inactive until it penetrates the cornea and is hydrolyzed to its biologically active form, latanoprost acid.[5][7] This design enhances its corneal permeability and allows for a more favorable therapeutic index in the treatment of open-angle glaucoma and ocular hypertension.[13][14]

Mechanism of Action and Signaling Pathways

Both natural PGF2α and latanoprost acid exert their primary therapeutic effect in the eye by acting as agonists for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[4][12] Activation of the FP receptor in the ciliary muscle and other tissues of the uveoscleral pathway leads to a remodeling of the extracellular matrix and a reduction in hydraulic resistance, thereby increasing the outflow of aqueous humor from the eye and lowering IOP.[6][11]

The primary signaling pathway initiated by the binding of both ligands to the FP receptor involves the activation of phospholipase C (PLC).[15][16] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade is believed to be central to the cellular changes that facilitate aqueous humor outflow.[15][17] Some studies also point to the involvement of the myosin light chain kinase (MLCK) pathway in the contractile responses of ocular smooth muscles to PGF2α and its analogues.[18][19][20]

While both molecules act on the FP receptor, their selectivity for other prostanoid receptors can differ. Natural PGF2α can also interact with other prostanoid receptors, such as the thromboxane A2 receptor (TP receptor), which can contribute to some of its side effects like vasoconstriction.[1][21] Latanoprost acid has been shown to be a more selective agonist for the FP receptor, which may contribute to its improved tolerability.[1]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Latanoprost Acid FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binding Gq Gq Protein FP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MLCK Myosin Light Chain Kinase (MLCK) Ca2->MLCK Response Cellular Response (Increased Uveoscleral Outflow) PKC->Response MLCK->Response

PGF2α/Latanoprost Signaling Pathway

Quantitative Comparison of Receptor Binding and Potency

The following table summarizes key quantitative data comparing natural PGF2α and latanoprost acid. It is important to note that values can vary between studies due to different experimental conditions.

ParameterNatural PGF2αLatanoprost AcidNotes
FP Receptor Binding Affinity (Ki) ~3-10 nM~30-100 nMLatanoprost acid generally shows slightly lower binding affinity for the FP receptor compared to natural PGF2α.[22]
FP Receptor Agonist Potency (EC50) 18.6 nM (cat iris sphincter contraction)29.9 nM (cat iris sphincter contraction)Natural PGF2α is slightly more potent in inducing contraction in this model.[19]
9 nM (PI turnover, bovine iris sphincter)13 nM (PI turnover, bovine iris sphincter)Similar higher potency of PGF2α observed in phosphoinositide turnover.[20]
EP1 Receptor Functional Activity (EC50) -119 nMLatanoprost acid shows some activity at the EP1 receptor, though at higher concentrations than for the FP receptor.[22]
TP Receptor-mediated Contraction PresentPresent at high concentrationsBoth can cause vasoconstriction via TP receptors, but this effect is more pronounced with PGF2α.[21]

Efficacy and Side Effects in Ocular Applications

In the context of glaucoma treatment, Latanoprost has demonstrated superior or equivalent efficacy in lowering IOP compared to many other classes of glaucoma medications, with the convenience of once-daily dosing.[9][10][23] Direct comparisons in animal models and clinical observations suggest that while both PGF2α and Latanoprost are potent IOP-lowering agents, Latanoprost has a significantly better side-effect profile.

FeatureNatural PGF2αLatanoprost
IOP Reduction PotentPotent, with sustained 24-hour effect[14]
Conjunctival Hyperemia SignificantMilder and less frequent[13]
Ocular Irritation CommonLess common[13]
Iris Pigmentation Not well-documented for topical useCan occur with long-term use[24]
Eyelash Growth Not a primary reported effectCommon side effect[5]
Systemic Side Effects Potential for more systemic effectsMinimal due to rapid metabolism[4]

Experimental Protocols

The following is a generalized protocol for a preclinical study comparing the IOP-lowering effects of natural PGF2α and Latanoprost in an animal model of glaucoma. Specific details may vary based on the chosen model and research question.

Objective: To compare the efficacy and duration of action of topically applied natural PGF2α and Latanoprost in reducing IOP in a normotensive rabbit model.

Animal Model:

  • Species: New Zealand White rabbits

  • Sex: Male

  • Weight: 2-3 kg

  • Housing: Single cages with a 12-hour light/dark cycle, access to food and water ad libitum.

  • Acclimatization: Minimum of 7 days before the experiment.

Experimental Groups:

  • Control Group: Vehicle solution (e.g., buffered saline with 0.02% benzalkonium chloride).

  • Natural PGF2α Group: PGF2α solution (e.g., 0.005% in vehicle).

  • Latanoprost Group: Latanoprost ophthalmic solution (0.005%).

Experimental Procedure:

  • Baseline IOP Measurement: IOP is measured in both eyes of all rabbits at multiple time points over a 24-hour period for at least two consecutive days to establish a stable baseline. Measurements are taken using a calibrated tonometer (e.g., Tono-Pen).

  • Drug Administration: A single 30 µL drop of the respective test solution is administered topically to one eye of each rabbit, with the contralateral eye serving as an internal control.

  • Post-treatment IOP Measurement: IOP is measured in both eyes at 0, 2, 4, 6, 8, 12, and 24 hours post-instillation.

  • Observation of Side Effects: The eyes are examined for signs of conjunctival hyperemia, chemosis, and discharge at each time point, and scored on a standardized scale.

Data Analysis:

  • The change in IOP from baseline is calculated for each eye at each time point.

  • The IOP-lowering effect of each treatment is expressed as the difference in IOP between the treated and control eyes.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data Data Collection & Analysis A Select Animal Model (e.g., Normotensive Rabbits) B Acclimatize Animals A->B C Establish Baseline IOP B->C D Randomize into Groups (Control, PGF2α, Latanoprost) C->D E Administer Single Topical Dose D->E F Measure IOP at Multiple Time Points (0-24h) E->F G Score Ocular Side Effects E->G H Analyze Data (ΔIOP from baseline, statistical tests) F->H I Compare Efficacy and Tolerability G->I H->I

Experimental Workflow for Comparing IOP-Lowering Agents

Conclusion

The comparison between natural PGF2α and its synthetic analogue, Latanoprost, provides a clear example of rational drug design aimed at improving the therapeutic index of a naturally occurring compound. While both are potent agonists of the FP receptor and effectively lower intraocular pressure, Latanoprost's formulation as a prodrug and its greater selectivity for the FP receptor contribute to its enhanced clinical utility, with a more favorable side-effect profile and the convenience of once-daily administration. For researchers and drug development professionals, the study of these two molecules offers valuable insights into the structure-activity relationships of prostaglandin analogues and the potential for targeted modifications to optimize therapeutic outcomes.

References

A Comparative Analysis of Doxazosin Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "Doxaprost" did not yield specific metabolic pathway information. Based on the similarity in nomenclature and the availability of detailed cross-species metabolic data, this guide provides a comparative analysis of "Doxazosin." It is presumed that "this compound" was a typographical error.

This guide offers a comprehensive comparison of the metabolic pathways of Doxazosin in humans, mice, rats, and dogs. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of the inter-species variations in drug metabolism.

Quantitative Pharmacokinetic Data

The oral bioavailability and plasma kinetics of Doxazosin exhibit notable differences across various species. These differences are critical for extrapolating animal model data to human clinical trials.

ParameterHumanMouseRatDog
Oral Bioavailability ~63%[1][2]Not specified~50%[1][2]~60%[1][2]
Plasma Clearance 1.2 ml min-1 kg-1[1][2]Not specified30 ml min-1 kg-1[1][2]13 ml min-1 kg-1[1][2]
Plasma Half-life 9 hours[1]Not specified1.2 hours[1][2]5 hours[1][2]
Plasma Protein Binding 98.3%[1]Not specified95.3%[1]Not specified

Metabolic Pathways of Doxazosin

Doxazosin undergoes extensive metabolism in all species studied, with only a small fraction of the parent drug being excreted unchanged. The primary metabolic transformations involve O-demethylation and hydroxylation. These pathways are qualitatively similar across humans, mice, rats, and dogs, although quantitative differences in metabolite formation may exist. The major route of elimination for Doxazosin and its metabolites is through the feces in all species investigated.[1][2]

Below is a diagram illustrating the principal metabolic pathways of Doxazosin.

Doxazosin_Metabolism cluster_metabolism Metabolic Pathways cluster_excretion Excretion Doxazosin Doxazosin Metabolite1 6-O-desmethyl Doxazosin Doxazosin->Metabolite1 O-demethylation Metabolite2 7-O-desmethyl Doxazosin Doxazosin->Metabolite2 O-demethylation Metabolite3 6'-hydroxy Doxazosin Doxazosin->Metabolite3 Hydroxylation Metabolite4 7'-hydroxy Doxazosin Doxazosin->Metabolite4 Hydroxylation Feces Fecal Excretion Doxazosin->Feces ~5% unchanged in humans Metabolite1->Feces Metabolite2->Feces Metabolite3->Feces Metabolite4->Feces

Caption: Major metabolic pathways of Doxazosin.

Experimental Protocols

The following methodologies are central to the cross-species comparison of Doxazosin metabolism.

1. In Vivo Metabolism and Pharmacokinetic Studies:

  • Test Subjects: Studies were conducted in humans, mice, rats, and dogs.[1][2]

  • Drug Administration: 14C-labelled Doxazosin was administered orally and intravenously to determine absorption, metabolism, and excretion profiles.[1][2] Non-labelled drug was used for bioavailability and pharmacokinetic studies.[1][2]

  • Sample Collection: Blood, urine, and feces were collected at various time points.

  • Analytical Method: A specific high-performance liquid chromatography (h.p.l.c.) method was employed for the quantification of Doxazosin and its metabolites.[1][2]

Workflow for In Vivo Studies:

in_vivo_workflow start Drug Administration (Oral/Intravenous) collection Sample Collection (Blood, Urine, Feces) start->collection processing Sample Processing collection->processing analysis HPLC Analysis processing->analysis data Data Interpretation (Pharmacokinetics, Metabolite ID) analysis->data

Caption: General workflow for in vivo Doxazosin metabolism studies.

2. In Vitro Metabolism Studies:

While the provided search results primarily focus on in vivo data for Doxazosin, in vitro methods are crucial for elucidating specific metabolic pathways and enzyme kinetics. Common in vitro models include:

  • Liver Microsomes: Used to study cytochrome P450 (CYP)-mediated metabolism.[3]

  • Hepatocytes: Provide a more complete picture of metabolism, including both Phase I and Phase II reactions.[3]

It is important to recognize that significant species differences exist in the expression and activity of drug-metabolizing enzymes, such as CYPs, which can lead to variations in metabolic profiles.[4][5] Therefore, care should be taken when extrapolating in vitro data across species.

Conclusion

The metabolism of Doxazosin is broadly similar across humans, mice, rats, and dogs, primarily involving O-demethylation and hydroxylation. However, significant quantitative differences in pharmacokinetic parameters such as bioavailability, clearance, and half-life exist. These variations underscore the importance of conducting thorough cross-species metabolic comparisons in preclinical drug development to better predict human pharmacokinetics and potential drug-drug interactions. The experimental protocols outlined provide a foundational approach for such comparative studies.

References

Doxaprost: A Clarification on Drug Class and A Comparative Look at Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for our audience of researchers, scientists, and drug development professionals: the initial request to compare clinical trial data of Doxaprost with other prostaglandin analogs stems from a fundamental misclassification of the drug "this compound."

"this compound" is a brand name for the active ingredient doxazosin mesylate. Doxazosin is not a prostaglandin analog; it is an alpha-1 adrenergic receptor antagonist.[1][2][3][4] This distinction is crucial as the mechanism of action, therapeutic indications, and clinical trial landscape for doxazosin are entirely separate from those of prostaglandin analogs.

Doxazosin is primarily prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3][4][5] Its therapeutic effect in these conditions is achieved by blocking alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscle in the prostate and blood vessels.[2][3][5]

Prostaglandin analogs, on the other hand, are a class of drugs most commonly used in ophthalmology to reduce intraocular pressure (IOP) in patients with glaucoma.[6][7][8][9][10] They work by increasing the outflow of aqueous humor from the eye.[7][9]

Due to these fundamental differences in their mechanism of action and primary medical uses, there are no clinical trials that directly compare the efficacy or safety of this compound (doxazosin) with any prostaglandin analogs. Therefore, a direct comparison guide based on experimental data as requested is not feasible.

However, to fulfill the spirit of the request and provide a valuable resource in the desired format, we present a comparative guide on two well-established prostaglandin analogs for the treatment of open-angle glaucoma: Latanoprost and Bimatoprost . This comparison will adhere to the specified requirements for data presentation, experimental protocol details, and visualizations.

A Comparative Guide to Prostaglandin Analogs: Latanoprost vs. Bimatoprost for the Treatment of Open-Angle Glaucoma

This guide provides a comparative analysis of two widely used prostaglandin analogs, Latanoprost and Bimatoprost, for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma.

Mechanism of Action: Prostaglandin Analogs

Prostaglandin analogs lower IOP by increasing the outflow of aqueous humor, the fluid inside the eye. They primarily enhance the uveoscleral outflow pathway and, to some extent, the trabecular meshwork outflow.[7] This is achieved by binding to prostaglandin F2α receptors in the eye, which triggers a signaling cascade leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[6][7]

cluster_0 Prostaglandin Analog Signaling Pathway PGA Prostaglandin Analog (Latanoprost, Bimatoprost) FP_Receptor Prostaglandin F2α Receptor PGA->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 and DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Prostaglandin Analog Signaling Pathway
Clinical Trial Data Comparison

The following tables summarize quantitative data from representative clinical trials comparing the efficacy and safety of Latanoprost 0.005% and Bimatoprost 0.03%.

Table 1: Efficacy in Intraocular Pressure (IOP) Reduction

ParameterLatanoprost 0.005%Bimatoprost 0.03%
Mean IOP Reduction from Baseline 27-30%~33%
Mean IOP Reduction (mmHg) 8.5 mmHg> 8.5 mmHg (often statistically significant)
Responder Rate (>20% IOP Reduction) HighHigh
Dosing Frequency Once Daily (evening)Once Daily (evening)

Data compiled from multiple clinical studies.[11][12]

Table 2: Common Adverse Events

Adverse EventLatanoprost 0.005%Bimatoprost 0.03%
Conjunctival Hyperemia (Redness) CommonMore frequent and often more severe
Eyelash Growth (Length & Thickness) CommonCommon
Iris Hyperpigmentation Possible (irreversible)Possible (irreversible)
Periorbital Hyperpigmentation PossiblePossible
Burning/Stinging upon Instillation CommonCommon

Data compiled from multiple clinical studies.[10][12]

Experimental Protocols

Below is a generalized methodology for a typical clinical trial comparing two prostaglandin analogs for the treatment of open-angle glaucoma.

Study Design: A multicenter, randomized, double-masked, parallel-group clinical trial.

Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension in at least one eye. Baseline IOP within a specified range (e.g., 22-36 mmHg).

  • Exclusion Criteria: History of hypersensitivity to prostaglandin analogs, concurrent use of other IOP-lowering medications, history of ocular surgery within the past 3-6 months, and presence of other ocular diseases that could affect IOP.

Methodology:

  • Washout Period: A 2-4 week period where patients discontinue any current IOP-lowering medications.

  • Randomization: Patients are randomly assigned to receive either Latanoprost 0.005% or Bimatoprost 0.03% eye drops, to be administered once daily in the evening.

  • Masking: Both patients and investigators are blinded to the treatment allocation. The study medications are supplied in identical packaging.

  • Follow-up Visits: Patients are evaluated at baseline, week 2, week 6, and week 12.

  • Efficacy Endpoint: The primary efficacy endpoint is the mean change in IOP from baseline at a specific time point (e.g., 12 weeks). IOP is measured at multiple time points during the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control.

  • Safety Endpoints: Safety is assessed through the incidence of adverse events, slit-lamp biomicroscopy, visual acuity testing, and patient-reported outcomes.

cluster_1 Hypothetical Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (2-4 weeks) Screening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Latanoprost 0.005% q.d. Randomization->GroupA GroupB Group B: Bimatoprost 0.03% q.d. Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 6, 12) IOP & Safety Assessment GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

References

A Comparative Guide to the In Vivo Luteolytic Effects of Prostaglandin F2α Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Doxaprost: Initial searches indicate that this compound is a brand name for doxazosin mesylate, an alpha-1 adrenergic blocker used to treat benign prostatic hyperplasia and hypertension in humans[1][2][3]. Its mechanism involves relaxing smooth muscle in the prostate and blood vessels[4][5]. Based on available scientific literature, this compound is not a luteolytic agent and is not used for reproductive applications in veterinary or human medicine. The "-prost" suffix, commonly associated with prostaglandin analogs, may be a source of confusion. This guide will therefore compare two well-established luteolytic agents: Dinoprost (a naturally occurring prostaglandin F2α) and Cloprostenol (a synthetic prostaglandin F2α analog), both widely used in research and clinical practice to induce luteolysis.

Luteolysis, the regression of the corpus luteum (CL), is a critical event in the estrous cycle of many mammals, permitting the initiation of a new cycle if pregnancy is not established. This process is naturally triggered by the release of Prostaglandin F2α (PGF2α) from the uterus[6][7]. The administration of exogenous PGF2α or its synthetic analogs is a common practice in veterinary medicine to synchronize estrus, manage reproductive cycles, and treat certain reproductive disorders[8][9]. This guide provides a comparative overview of the in vivo luteolytic effects of Dinoprost and Cloprostenol, supported by experimental data and protocols.

Data Presentation: Comparative Efficacy of Luteolytic Agents

The validation of a luteolytic agent's efficacy in vivo is primarily assessed by its ability to induce functional and structural regression of the corpus luteum. Key metrics include the rate and completeness of luteolysis, typically measured by the decline in circulating progesterone concentrations, and subsequent effects on the estrous cycle, such as the onset of estrus and ovulation.

ParameterDinoprost TromethamineCloprostenol SodiumKey Findings & Citations
Chemical Class Naturally Occurring PGF2αSynthetic PGF2α AnalogCloprostenol is more resistant to metabolism and has a longer half-life (approx. 3 hours) compared to Dinoprost (approx. 7-8 minutes).[10][11]
Standard Dose (Cattle) 25 mg500 µgThese are the widely established dose-response effects for inducing luteolysis.[8][10]
Luteal Regression Rate 78.5% - 91.3%69.1% - 86.6%Studies have shown Dinoprost to be slightly more effective at inducing luteal regression than Cloprostenol in lactating dairy cows.[12]
Effect on Progesterone Rapid decline.More rapid decline in the first 12 hours post-injection compared to Dinoprost in some studies.[9][10]Complete luteolysis is characterized by a drop in progesterone to <1 ng/mL.[8][13] Both agents effectively reduce progesterone, though the initial rate may differ.[14]
Time to Ovulation Approx. 103 hoursApprox. 101 hoursDespite differences in progesterone decline, the ultimate time to ovulation post-treatment is not significantly different between the two agents.[10]
Pregnancy Rates (Post-TAI) 32.8% - 37.8%31.3% - 36.7%Despite higher luteolysis rates with Dinoprost, resulting fertility and pregnancy rates did not significantly differ between the products in large-scale studies.[12]

Experimental Protocols

The following is a generalized protocol for an in vivo experiment designed to validate and compare the luteolytic effects of agents like Dinoprost and Cloprostenol in a bovine model.

Objective: To determine the efficacy of a test compound in inducing luteolysis by measuring changes in corpus luteum function and structure.

1. Animal Selection and Synchronization:

  • Model: Sexually mature, non-lactating, cycling dairy or beef cows (e.g., Holstein or Nelore) are commonly used.[10][13]

  • Health Status: Animals must be healthy, with no history of reproductive disorders.

  • Cycle Synchronization: Estrus is synchronized across the cohort to ensure the corpus luteum is at a comparable, functional stage (typically mid-luteal phase, Day 7-12 post-estrus) when the treatment is administered. This is crucial as the early CL (before Day 5) is refractory to PGF2α.[15][16][17] Synchronization can be achieved using a standard protocol like Ovsynch or Presynch-Ovsynch.[10][12]

2. Experimental Design and Treatment Administration:

  • Grouping: Animals are randomly assigned to treatment groups (e.g., Group 1: Vehicle Control - Saline; Group 2: Dinoprost 25 mg; Group 3: Cloprostenol 500 µg).

  • Administration: Treatments are typically administered via intramuscular (IM) injection.[13] Alternative routes like intravulvosubmucosal (IVSM) have been explored for dose reduction.[13]

  • Timing: The agent is administered during the mid-luteal phase when the CL is fully functional and responsive to PGF2α.

3. Data Collection and Endpoint Measurement:

  • Blood Sampling: Blood samples are collected via jugular venipuncture at specific time points: immediately before treatment (0h) and at regular intervals post-treatment (e.g., 12h, 24h, 48h, 72h) to profile hormone concentrations.[13][18]

  • Hormone Analysis: Serum or plasma is separated and analyzed for progesterone concentrations using validated methods like ELISA or RIA. A decline in progesterone to below 1.0 ng/mL is typically defined as successful functional luteolysis.[8][13] Estradiol concentrations may also be measured to assess follicular response.[10]

  • Ovarian Ultrasonography: Transrectal ultrasonography is performed to monitor structural luteolysis. This involves measuring the diameter of the corpus luteum and observing its regression over time. Follicular growth and the timing of ovulation are also monitored.[10][17]

  • Estrus Detection: Animals are monitored for signs of behavioral estrus (e.g., standing to be mounted) following treatment.

4. Statistical Analysis:

  • Hormone concentration data are analyzed using repeated measures analysis.

  • The proportion of animals achieving complete luteolysis in each group is compared using chi-square tests or logistic regression.

  • Time to ovulation and other timed events are compared using survival analysis or ANOVA.

Mandatory Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Endpoint Analysis A Animal Selection (Healthy, Cycling Cows) B Estrous Cycle Synchronization (e.g., Ovsynch Protocol) A->B C Baseline Sampling (Blood Draw, Ultrasound at 0h) D Random Assignment to Groups C->D E IM Administration (Control, Dinoprost, Cloprostenol) D->E F Serial Blood Sampling (12h, 24h, 48h, 72h) E->F G Serial Ultrasound Scans (CL & Follicle Diameter) E->G H Behavioral Estrus Detection E->H I Progesterone Assay (Functional Luteolysis) F->I J CL Regression Analysis (Structural Luteolysis) G->J K Time to Ovulation H->K L Statistical Comparison I->L J->L K->L

Caption: Experimental workflow for the in vivo validation of luteolytic agents.

G PGF PGF2α Analog (e.g., Dinoprost) FP_Receptor FP Receptor (GPCR on Luteal Cell) PGF->FP_Receptor Binds PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Stimulates Ca_Release->PKC Co-activates Vasoconstriction Luteal Blood Flow Reduction Ca_Release->Vasoconstriction e.g., via Endothelin-1 P4_Inhibition Inhibition of Progesterone Synthesis PKC->P4_Inhibition Apoptosis Induction of Apoptosis (Caspase Activation) PKC->Apoptosis

Caption: Simplified PGF2α signaling pathway leading to luteolysis in a luteal cell.

References

Doxaprost (Doxazosin) Efficacy in Clinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the clinical efficacy of Doxaprost, with its active ingredient doxazosin, in the treatment of Benign Prostatic Hyperplasia (BPH) and hypertension. The performance of doxazosin is compared with other therapeutic alternatives, supported by data from key clinical trials.

Comparative Efficacy of Doxazosin in Benign Prostatic Hyperplasia (BPH)

Doxazosin has demonstrated significant efficacy in improving Lower Urinary Tract Symptoms (LUTS) and urinary flow rates in patients with BPH. The following tables summarize the quantitative data from major clinical studies.

Table 1: Doxazosin Efficacy in BPH Compared to Placebo and Finasteride

Study/ParameterDoxazosinFinasterideCombination (Doxazosin + Finasteride)Placebo
MTOPS Trial (Mean Change from Baseline)
International Prostate Symptom Score (IPSS)-6.6 points-5.6 points-7.4 points-4.9 points
Risk Reduction in Overall Clinical Progression39%34%66%-
PREDICT Trial (Mean Change from Baseline)
International Prostate Symptom Score (IPSS)Significant Improvement vs. Placebo & FinasterideNot Significantly Different from PlaceboSignificant Improvement vs. Placebo & Finasteride-
Maximal Urinary Flow Rate (Qmax)Significant Improvement vs. Placebo & FinasterideNot Significantly Different from PlaceboSignificant Improvement vs. Placebo & Finasteride-

Data from the Medical Therapy of Prostatic Symptoms (MTOPS) and Prospective European Doxazosin and Combination Therapy (PREDICT) trials.[1][2][3]

Table 2: Comparative Efficacy of Doxazosin and Tamsulosin in BPH

Study/ParameterDoxazosinTamsulosin
Brazilian Multicenter Trial (12 weeks)
Improvement in IPSSSignificant improvement, faster onset than tamsulosinSignificant improvement
Ejaculation DifficultiesLower incidenceHigher incidence
Indonesian Multicenter Trial (6 weeks)
Decrease in Total IPSSSignificantSignificant, but less than tamsulosin
Improvement in Qmax, Qave, and Residual UrineNot significantSignificant

Data from a Brazilian randomized, double-blind study and an Indonesian open-label, randomized, multicenter study.[4][5]

Comparative Efficacy of Doxazosin in Hypertension

Doxazosin is also an effective antihypertensive agent. The table below presents a summary of its blood pressure-lowering effects from a key clinical study.

Table 3: Doxazosin Efficacy in Hypertension

Study/ParameterDoxazosin
Dutch General Practice Study (14 weeks)
Mean Change in Sitting Blood Pressure-17.4 / -12.2 mmHg
Mean Final Daily Dose4.1 mg

Data from a study conducted in general medical practice in The Netherlands.[6]

Experimental Protocols

Below are the detailed methodologies for some of the key clinical trials cited in this guide.

Medical Therapy of Prostatic Symptoms (MTOPS) Trial
  • Study Design: A long-term, double-blind, randomized, placebo-controlled trial with a mean follow-up of 4.5 years.[1][2]

  • Participants: 3,047 men with LUTS secondary to BPH.[7]

  • Intervention: Patients were randomized to receive placebo, doxazosin (4 to 8 mg daily), finasteride (5 mg daily), or a combination of doxazosin and finasteride.[7]

  • Primary Outcome: Time to overall clinical progression of BPH, defined as a confirmed increase of 4 points or more in the American Urological Association (AUA) Symptom Score, acute urinary retention, incontinence, renal insufficiency, or recurrent urinary tract infection.[1][7]

  • Secondary Outcomes: The need for invasive therapy for BPH, and changes in AUA Symptom Score and maximal urinary flow rate over time.[7]

Prospective European Doxazosin and Combination Therapy (PREDICT) Trial
  • Study Design: A 52-week, prospective, double-blind, placebo-controlled trial.[3]

  • Participants: 1,095 men aged 50 to 80 years with symptomatic BPH.[3]

  • Intervention: Patients were randomized to treatment with doxazosin, finasteride, a combination of both, or placebo. Doxazosin was initiated at 1 mg/day and titrated up to a maximum of 8 mg/day. Finasteride was administered at a dose of 5 mg/day.[3]

  • Outcome Measures: The International Prostate Symptom Score (IPSS) and maximal urinary flow rate (Qmax) were assessed at baseline and at weeks 10, 14, 26, 39, and 52.[3]

Signaling Pathways of Doxazosin

Doxazosin primarily acts as a selective antagonist of alpha-1 adrenergic receptors. This mechanism of action leads to the relaxation of smooth muscle in the prostate and blood vessels. Furthermore, studies have elucidated its involvement in other cellular signaling pathways, particularly in prostate cells.

doxazosin_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_outcome Clinical Outcomes Doxazosin Doxazosin Alpha1_Receptor Alpha-1 Adrenergic Receptor Doxazosin->Alpha1_Receptor Blocks TGF_beta_Pathway TGF-β/Smad Signaling Pathway Doxazosin->TGF_beta_Pathway Modulates Apoptosis Apoptosis Induction (Death Receptor Pathway) Doxazosin->Apoptosis Induces Smooth_Muscle_Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Smooth_Muscle_Relaxation Inhibits Contraction BPH_Symptoms Improved BPH Symptoms Smooth_Muscle_Relaxation->BPH_Symptoms BP_Reduction Reduced Blood Pressure Smooth_Muscle_Relaxation->BP_Reduction

Caption: Doxazosin's mechanism of action and signaling pathways.

This diagram illustrates that doxazosin's primary mechanism is the blockade of alpha-1 adrenergic receptors, leading to smooth muscle relaxation and clinical benefits in BPH and hypertension.[8] Additionally, it modulates the TGF-β/Smad signaling pathway and induces apoptosis in prostate cells, which may contribute to its long-term efficacy in BPH.[9][10][11][12]

Experimental Workflow for a Comparative Clinical Trial

The following diagram outlines a typical experimental workflow for a clinical trial comparing the efficacy of this compound (doxazosin) with another active compound for the treatment of BPH.

experimental_workflow cluster_screening Patient Screening and Enrollment cluster_randomization Randomization and Treatment cluster_followup Follow-up and Assessment cluster_analysis Data Analysis Patient_Population Male Patients with LUTS/BPH (e.g., IPSS ≥ 8) Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., Age, Prostate Volume, No Prior Surgery) Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_A Group A: This compound (Doxazosin) (e.g., Titrated Dose 1-8 mg/day) Randomization->Group_A Group_B Group B: Comparator Drug (e.g., Tamsulosin or Finasteride) Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Follow_Up Follow-up Visits (e.g., Weeks 4, 12, 26, 52) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Efficacy_Endpoints Efficacy Endpoints: - IPSS - Qmax - Prostate Volume Follow_Up->Efficacy_Endpoints Safety_Endpoints Safety Endpoints: - Adverse Events - Blood Pressure - Lab Tests Follow_Up->Safety_Endpoints Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Efficacy_Endpoints->Statistical_Analysis Safety_Endpoints->Statistical_Analysis

Caption: A generalized workflow for a BPH clinical trial.

References

A Comparative Review of Prostaglandin F2α Analogs: Latanoprost, Bimatoprost, and Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Doxaprost"

Initial research indicates that the term "this compound" does not refer to a prostaglandin analog. Instead, it is a brand name for Doxazosin mesylate , a quinazoline derivative that functions as an alpha-1 adrenergic receptor antagonist.[1][2] Doxazosin is primarily prescribed for the management of benign prostatic hyperplasia (BPH) and hypertension.[3][4] Its mechanism of action involves the selective blockade of alpha-1 adrenergic receptors in the prostate and blood vessels, leading to smooth muscle relaxation.[1][2]

Given this clarification, a comparative review of "this compound and its derivatives" as prostaglandin analogs is not feasible. This guide has been adapted to fulfill the core requirements of the user's request by providing a comparative review of well-established prostaglandin F2α (PGF2α) analogs used extensively in research and clinical practice for the treatment of glaucoma: Latanoprost, Bimatoprost, and Travoprost.

This guide provides a detailed comparison of three leading prostaglandin F2α (PGF2α) analogs—Latanoprost, Bimatoprost, and Travoprost—used in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[5][6] These agents are among the most potent ocular hypotensive medications available and are considered a first-line treatment.[5][7]

Mechanism of Action

PGF2α analogs lower IOP by increasing the outflow of aqueous humor from the eye.[6] Their primary site of action is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor found in ocular tissues like the ciliary muscle and trabecular meshwork.[7][8] Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby enhancing aqueous humor outflow.[7]

Comparative Efficacy: Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering effects of Latanoprost, Bimatoprost, and Travoprost. While all three are highly effective, some studies suggest minor differences in their efficacy. Bimatoprost 0.03% has, in some analyses, shown a slightly greater IOP-lowering effect compared to Latanoprost 0.005% and Travoprost 0.004%, particularly with longer-term use.[9][10] However, other large-scale comparative studies have found their efficacy to be comparable.[5][11][12] Latanoprost is often associated with the most favorable tolerability profile, exhibiting lower rates of ocular adverse events like conjunctival hyperemia.[5][13]

Table 1: Comparative Mean IOP Reduction in Treatment-Naïve Patients
Treatment GroupBaseline Mean IOP (8:00 AM)Mean IOP Reduction at Week 12 (8:00 AM)Percentage IOP Reduction at Week 12
Latanoprost 0.005%25.7 mmHg8.6 mmHg~33.5%
Bimatoprost 0.03%25.7 mmHg8.7 mmHg~33.9%
Travoprost 0.004%25.5 mmHg8.0 mmHg~31.4%
Data adapted from a 12-week, randomized, masked-evaluator multicenter study. Differences among groups were not statistically significant (P=.128).[5]
Table 2: Receptor Binding Affinity and Potency
CompoundFP Receptor Binding Affinity (Ki)FP Receptor Functional Potency (EC50)Notes
Travoprost acid35 nM1.4 - 3.6 nMHighest affinity and potency; highly selective for the FP receptor.[14]
Bimatoprost acid83 nM2.8 - 3.8 nMLess selective, with notable affinity for EP1 and EP3 receptors.[14]
Latanoprost acid98 nM32 - 124 nMExhibits functional activity at both FP and EP1 receptors.[14]

Experimental Protocols

The data presented in this guide are derived from well-controlled clinical trials and preclinical pharmacological studies. The methodologies employed are crucial for interpreting the results.

Protocol for Comparative Clinical Efficacy Trial

This protocol outlines a typical design for a study comparing the IOP-lowering effects of different prostaglandin analogs.

  • Study Design : A 12-week, randomized, parallel-group, masked-evaluator, multicenter clinical trial.[5][11]

  • Patient Population : Patients diagnosed with open-angle glaucoma (OAG) or ocular hypertension (OH) with an IOP of ≥23 mmHg in at least one eye following a washout period of any prior ocular hypotensive medications.[5][11]

  • Randomization and Treatment : Patients are randomly assigned to receive one of the three treatments: Latanoprost 0.005%, Bimatoprost 0.03%, or Travoprost 0.004%, administered as one drop in the affected eye(s) each evening.[5][11]

  • Efficacy Measurement : The primary efficacy endpoint is the change in IOP from baseline to week 12. IOP is measured by a masked evaluator at multiple time points throughout the day (e.g., 8:00 AM, 12:00 PM, 4:00 PM, 8:00 PM) using Goldmann applanation tonometry.[5][11]

  • Safety and Tolerability Assessment : Ocular adverse events, such as conjunctival hyperemia, are systematically graded by a masked investigator at each follow-up visit.[5][11]

  • Statistical Analysis : Analysis of covariance (ANCOVA) is used to compare the mean change in IOP between treatment groups, adjusting for baseline IOP.[5]

Protocol for In Vitro Receptor Binding Assay

This protocol is a generalized method for determining the binding affinity of prostaglandin analogs to their target receptors.

  • Materials : Cloned human prostanoid receptors (e.g., FP, EP1, EP3) expressed in cell membranes (e.g., from HEK-293 cells), radiolabeled prostaglandins (e.g., [3H]PGF2α), and test compounds (Latanoprost acid, Bimatoprost acid, etc.).

  • Procedure :

    • Cell membranes expressing the receptor of interest are incubated with a fixed concentration of the radiolabeled prostaglandin.

    • Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated via rapid filtration through a glass fiber filter.

    • The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis : The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant), which represents the binding affinity of the compound for the receptor, is then calculated using the Cheng-Prusoff equation.

Signaling Pathways and Workflows

Visual diagrams help clarify the complex biological processes and experimental designs involved in prostaglandin analog research.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGA Prostaglandin Analog FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates MAPK MAPK Signaling (e.g., ERK) PKC->MAPK Activates Gene Gene Transcription (e.g., MMPs) MAPK->Gene Activates Response Cellular Response (e.g., ECM Remodeling, Ciliary Muscle Relaxation) Gene->Response Leads to

Caption: Prostaglandin Analog FP Receptor Signaling Pathway.

G cluster_treatments 12-Week Treatment Period Start Patient Screening (OAG or OH, IOP ≥23 mmHg) Washout Washout of Prior Medications Start->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Latanoprost Group A (Latanoprost 0.005%) Randomization->Latanoprost Bimatoprost Group B (Bimatoprost 0.03%) Randomization->Bimatoprost Travoprost Group C (Travoprost 0.004%) Randomization->Travoprost FollowUp Follow-Up Visits (Week 6 & Week 12) - IOP Measurement - Adverse Event Assessment Latanoprost->FollowUp Bimatoprost->FollowUp Travoprost->FollowUp Analysis Data Analysis (ANCOVA) FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Experimental Workflow for a Comparative Clinical Trial.

References

Safety Operating Guide

Navigating the Disposal of Doxaprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Doxaprost and Its Potential Hazards

This compound is a synthetic prostaglandin analog with the chemical formula C₂₁H₃₆O₄. Its lipophilic nature, indicated by a high XLogP3 value of 4.3, suggests it is sparingly soluble in water and freely soluble in common organic solvents. Without a specific SDS, a comprehensive toxicological and ecotoxicological profile of this compound remains unconfirmed. Therefore, it is prudent to handle and dispose of this compound as a potentially hazardous substance.

Core Principle: Assume Hazardous in the Absence of Data

In the absence of definitive data to the contrary, laboratory personnel should treat this compound and any materials contaminated with it as hazardous waste. This approach ensures the highest level of safety for laboratory staff and minimizes the potential for environmental contamination.

Procedural Guidance for this compound Disposal

The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound from a research laboratory setting.

Step 1: Waste Identification and Segregation

Proper segregation of waste at the point of generation is the most critical step in a compliant disposal process. This compound waste should be categorized as follows:

  • Pure this compound Waste: Unused, expired, or off-specification solid this compound.

  • This compound-Contaminated Solid Waste: Items such as personal protective equipment (PPE) (gloves, lab coats), bench paper, weigh boats, and pipette tips that have come into direct contact with this compound.

  • This compound-Contaminated Liquid Waste: Solutions containing this compound, including residual amounts in reaction vessels and solvents used for cleaning contaminated glassware.

  • Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Containerization and Labeling

Each category of this compound waste must be collected in separate, appropriate, and clearly labeled containers.

Waste TypeContainer SpecificationLabeling Requirements
Pure this compound A dedicated, sealable, and chemically resistant container (e.g., amber glass or high-density polyethylene)."Hazardous Waste - this compound", "Toxic", and the date of accumulation.
Contaminated Solids A durable, leak-proof plastic bag or a lined, rigid container."Hazardous Waste - this compound Contaminated Debris" and the date.
Contaminated Liquids A sealable, chemically compatible container (e.g., glass or polyethylene). Do not mix incompatible solvents."Hazardous Waste - this compound in [Solvent Name(s)]", "Flammable" (if applicable), and the date.
Contaminated Sharps A designated, puncture-resistant sharps container."Hazardous Waste - Sharps Contaminated with this compound" and the date.
Step 3: Storage of this compound Waste

All this compound waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Clearly marked as a hazardous waste accumulation area.

  • Equipped with secondary containment to prevent spills.

Containers must be kept securely closed except when adding waste.

Step 4: Disposal through a Licensed Vendor

Disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. Laboratory personnel should never dispose of this compound or its contaminated materials down the drain or in the regular trash.

The licensed vendor will provide the necessary documentation, including a hazardous waste manifest, which tracks the waste from the laboratory to its final disposal facility.

Experimental Protocols and Signaling Pathways

While specific experimental protocols for this compound are proprietary, the general workflow for handling and disposing of a potent pharmaceutical compound in a research setting can be visualized. The logical relationships in waste management decision-making are also critical for ensuring safety and compliance.

Doxaprost_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Disposal A This compound Handling (Weighing, Dissolving, Reaction) B Pure this compound A->B Generates C Contaminated Solids (PPE, Bench Paper) A->C Generates D Contaminated Liquids (Solvents, Solutions) A->D Generates E Contaminated Sharps A->E Generates F Labeled Hazardous Waste Container (Solid) B->F C->F G Labeled Hazardous Waste Container (Liquid) D->G H Labeled Sharps Container E->H I Satellite Accumulation Area F->I G->I H->I J Licensed Hazardous Waste Vendor I->J Scheduled Pickup

This compound Disposal Workflow

The logical flow for determining the correct waste stream is crucial for laboratory personnel.

Waste_Segregation_Decision_Tree Start Waste Item Generated Q1 Is it contaminated with this compound? Start->Q1 Q2 Is it a sharp? Q1->Q2 Yes Non_Haz_Waste Non-Hazardous Waste (Regular Trash) Q1->Non_Haz_Waste No Q3 Is it a liquid? Q2->Q3 No Sharps_Waste Contaminated Sharps Waste Q2->Sharps_Waste Yes Solid_Waste Contaminated Solid Waste (e.g., PPE, glassware) Q3->Solid_Waste No Liquid_Waste Contaminated Liquid Waste (e.g., solvents) Q3->Liquid_Waste Yes

This compound Waste Segregation Decision Tree

By adhering to these conservative and well-established principles of hazardous waste management, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Essential Safety and Logistical Information for Handling Doxaprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Doxaprost, a medication containing the active pharmaceutical ingredient doxazosin mesylate.

Personal Protective Equipment (PPE)

When handling this compound, particularly in a laboratory or manufacturing setting, adherence to appropriate personal protective equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Skin Protection GlovesChemical impermeable gloves are recommended. Nitrile, butyl rubber, or neoprene gloves are suitable options.[1][2][3] Gloves must be inspected prior to use.[1]
Protective ClothingWear appropriate chemical-resistant clothing.[3] For bulk processing, impervious clothing is recommended.[2]
Respiratory Protection RespiratorNot normally required with adequate ventilation.[3] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved respirator must be worn.[3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposing of this compound will minimize risks and ensure compliance with safety regulations. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for this compound Operational Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Disposal A Receiving and Storage B Review Safety Data Sheet (SDS) A->B Crucial First Step C Prepare Work Area & Don PPE B->C Prior to Handling D Handling and Processing C->D Proceed with Caution E Decontamination of Work Area D->E Post-Handling F Segregate Waste E->F Waste Management G Label Waste Containers F->G H Dispose via Approved Vendor G->H

Caption: This diagram outlines the step-by-step operational workflow for safely handling and disposing of this compound in a laboratory setting.

Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from foodstuffs and incompatible materials.[1]

2. Review Safety Data Sheet (SDS):

  • Before handling, thoroughly review the Safety Data Sheet for doxazosin mesylate.

  • Familiarize yourself with potential hazards, first-aid measures, and emergency procedures.

3. Prepare Work Area & Don PPE:

  • Ensure adequate ventilation in the handling area.[1]

  • Set up any necessary engineering controls, such as a fume hood.

  • Don the appropriate PPE as outlined in the table above.

4. Handling and Processing:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

5. Decontamination of Work Area:

  • After handling, thoroughly clean and decontaminate the work area.

  • Wash hands and any exposed skin after removing PPE.[4]

6. Waste Segregation and Disposal:

  • Pharmaceutical waste is defined as any unused, expired, or leftover medication.[5] This also includes items that have come into contact with the pharmaceutical, such as gloves and contaminated labware.[5]

  • Segregate this compound waste from other laboratory waste.

  • Collect waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • Disposal of pharmaceutical waste should be in accordance with federal, state, and local regulations. It is often recommended to use a licensed company for disposal.[5]

  • Do not dispose of this compound by flushing it down the drain or throwing it in the regular trash.[5] Community-based drug "take-back" programs are a good option for disposal.[6]

  • If a take-back program is not available, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the household trash.[6][7] Before disposing of the original container, scratch out all personal information on the label.[6]

Hierarchy of Controls for Safe Handling

To effectively manage potential hazards associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Hierarchy of Controls Hierarchy of Controls for this compound Handling cluster_controls Control Measures Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: This diagram illustrates the hierarchy of controls, prioritizing the most effective measures for mitigating risks when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxaprost
Reactant of Route 2
Doxaprost

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。